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  • Product: 3,6-dihydro-2H-pyran-2-carboxylic acid
  • CAS: 116233-54-6

Core Science & Biosynthesis

Foundational

The 3,6-Dihydro-2H-pyran-2-carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern drug discovery, the identification and optimization of privileged chiral scaffolds are paramount. 3,6-dihydro-2H-pyran-2-carboxylic acid (DHPC) has emerged as a critical struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of privileged chiral scaffolds are paramount. 3,6-dihydro-2H-pyran-2-carboxylic acid (DHPC) has emerged as a critical structural motif, functioning both as a versatile chiral building block in asymmetric synthesis and as the core pharmacophore in potent nucleoside antibiotics[1]. Most notably, the DHPC ring is the defining structural feature of Blasticidin S , a peptidyl-nucleoside antibiotic that exerts profound translational arrest in both prokaryotic and eukaryotic systems [2].

This whitepaper provides an in-depth technical analysis of the DHPC chemical structure, detailing its physicochemical profile, catalyst-driven synthetic methodologies, and its mechanistic role in ribosomal inhibition.

Structural & Physicochemical Profiling

The DHPC scaffold is a six-membered oxacyclic ring containing a single double bond (between C4 and C5) and a carboxylic acid moiety at the C2 position. The stereochemistry at the C2 and C6 positions is highly determinative of its biological activity, as the spatial orientation of these functional groups dictates binding affinity within enzymatic or ribosomal pockets [3].

Table 1: Physicochemical Properties of the DHPC Core
PropertyValue / Description
Chemical Name 3,6-dihydro-2H-pyran-2-carboxylic acid
CAS Number 116233-54-6
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
SMILES String O=C(C1CC=CCO1)O
Key Structural Features Endocyclic alkene, chiral centers at C2/C6, carboxylic acid
Primary Application Chiral scaffold for nucleoside analogs and macrocycles

Data aggregated from commercial chemical databases and structural profiling [4].

Synthetic Methodologies: The Catalyst-Driven Approach

The construction of the DHPC ring requires precise control over regioselectivity and stereochemistry. While Hetero-Diels-Alder (HDA) cycloadditions are historically relevant, Ring-Closing Metathesis (RCM) has become the industry standard due to its high functional group tolerance and mild reaction conditions [5].

Causality in Experimental Design: Why RCM?

RCM utilizes Ruthenium-based catalysts (e.g., Grubbs' 1st or 2nd generation) to cyclize acyclic diene precursors. The choice of RCM over HDA is driven by the need to synthesize highly substituted, enantiomerically pure DHPC derivatives. By starting from readily available α-hydroxy carboxylic acid esters, chemists can perform O-allylation followed by RCM to yield the dihydropyran ring without the thermodynamic constraints of cycloaddition [6].

Protocol 1: Synthesis of the DHPC Scaffold via Ring-Closing Metathesis

Objective: To synthesize a functionalized 3,6-dihydro-2H-pyran derivative from an acyclic enyne/diene precursor.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the acyclic diene precursor (e.g., 0.15 mmol of an oxaenediyne or allyl ether derivative) in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous CH₂Cl₂ is strictly required to prevent moisture-induced degradation of the moisture-sensitive Ruthenium alkylidene catalyst.

  • Dilution Strategy: Adjust the solvent volume to achieve a high dilution (typically

    
     0.01 M).
    
    • Causality: High dilution kinetically favors the intramolecular ring-closing reaction over undesired intermolecular cross-metathesis (oligomerization).

  • Catalyst Addition: Add Grubbs' 1st Generation Catalyst (5-10 mol%) under an inert Argon atmosphere.

  • Thermal Activation: Reflux the mixture at 40°C for 2–4 hours. Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Quenching & Purification: Terminate the reaction by exposing the mixture to air (oxidizing the catalyst) or adding ethyl vinyl ether. Concentrate the crude product in vacuo and purify via silica gel flash column chromatography.

Self-Validating System: To validate the success of the protocol, perform ¹H NMR (300 MHz, CDCl₃) on the purified product. The complete disappearance of terminal alkene multiplet signals (


 5.0–5.2 ppm) and the emergence of internal cyclic alkene signals (

5.7–5.9 ppm) confirm successful ring closure. If terminal alkene peaks persist, it indicates either catalyst poisoning or insufficient dilution, requiring immediate protocol recalibration.

Pharmacological Application: The Blasticidin S Scaffold

The most prominent application of the DHPC structure in pharmacology is its presence in Blasticidin S (CAS 3513-03-9). In this nucleoside antibiotic, the DHPC ring is linked to a cytosine derivative and an amino-acid side chain [7].

Mechanism of Action at the Ribosome

Blasticidin S targets the peptidyl transferase center (PTC) of the large ribosomal subunit (60S in eukaryotes, 50S in prokaryotes). High-resolution cryo-EM and crystal structures reveal that the DHPC-derived core binds to the P-site loop of the ribosomal RNA. Unlike other antibiotics, it uniquely distorts the 3'CCA tail of the P-site tRNA, bending it toward the A-site. This structural deformation physically blocks peptide bond formation and inhibits peptidyl-tRNA hydrolysis by release factors, leading to rapid translational arrest and subsequent apoptosis [8].

MOA N1 DHPC-Derived Nucleoside (e.g., Blasticidin S) N2 Cellular Entry via Nucleoside Transporters N1->N2 N3 Binding to Ribosomal P-site (60S/50S Subunit) N2->N3 N4 Distortion of P-site tRNA 3'CCA Tail N3->N4 High Affinity N5 Inhibition of Peptidyl Transferase Center (PTC) N4->N5 N6 Translational Arrest & Rapid Apoptosis N5->N6

Mechanism of Action: Ribosomal inhibition by DHPC-scaffold nucleoside antibiotics.

In Vitro Validation Protocols

In drug development, DHPC-derived molecules are rigorously tested for their cytotoxic profiles. Blasticidin S is frequently utilized as a selection agent for genetically modified mammalian cells carrying the bsr or BSD resistance genes (which encode deaminases that neutralize the antibiotic) [9], and is also investigated for its potent anticancer effects against castration-resistant prostate cancer (mCRPC) models [10].

Table 2: Cell Line Sensitivity to DHPC-Scaffold Antibiotics
Cell LineOriginRecommended Concentration (µg/mL)Resistance Gene Capability
HeLa Human Cervix3 - 10bsr / BSD
HEK293 Human Kidney3 - 10bsr / BSD
CHO Hamster Ovary5 - 15bsr / BSD
PC3 (mCRPC) Human Prostate1 - 10None (Targeted for Apoptosis)

Data synthesized from standard mammalian cell culture screening guidelines [11].

Protocol 2: In Vitro Cytotoxicity and Selection Assay

Objective: To determine the lethal dose of a DHPC-derived nucleoside (e.g., Blasticidin S) and validate its efficacy in inducing translational arrest.

Step-by-Step Methodology:

  • Cell Seeding: Plate the target mammalian cells (e.g., PC3 or HeLa) in a 96-well plate at a density of

    
     cells/well in appropriate media (e.g., DMEM or RPMI) supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
    
  • Drug Preparation: Prepare a stock solution of the DHPC-derivative in HEPES buffer (pH 7.4).

    • Causality: HEPES is utilized over unbuffered water to maintain physiological pH, as the stability of the DHPC carboxylic acid and pyrimidine moieties is highly pH-dependent.

  • Treatment Application: Perform a serial dilution to treat cells with concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Incubation: Incubate the treated cells for 48–72 hours.

    • Causality: Antibiotics targeting translation require cells to be in an active division phase. A minimum of 48 hours ensures that pre-existing protein pools are depleted, revealing the true cytotoxic effect of translational arrest.

  • Viability Quantification: Add a viability reagent (e.g., CellTiter-Glo or MTT) and measure luminescence/absorbance to calculate the IC₅₀.

Self-Validating System: To ensure assay integrity, a dual-control system must be implemented. Include a Positive Control (cells stably transfected with the bsr resistance gene) and a Negative Control (wild-type, untreated cells). Validation Metric: If the positive control exhibits <95% viability, the DHPC-derivative concentration is excessively toxic, indicating off-target effects independent of the ribosome. If the negative control shows >5% viability at the presumed lethal dose, the drug has degraded, necessitating the preparation of a fresh stock solution.

Conclusion

The 3,6-dihydro-2H-pyran-2-carboxylic acid (DHPC) scaffold is a masterpiece of evolutionary and synthetic chemistry. Whether constructed meticulously in the laboratory via Ring-Closing Metathesis or harvested from Streptomyces fermentation as Blasticidin S, its unique stereochemical geometry allows it to interface precisely with the ribosomal machinery. For drug development professionals, mastering the synthesis and mechanistic profiling of the DHPC ring opens critical pathways for designing next-generation macrocycles and targeted translational inhibitors.

References

  • CymitQuimica. "(2S,3S,6R)-3-[[(3R)-3-amino-5-(carbamimidoyl-methyl-amino)pentanoyl]amino]-6-(4-amino-2-oxo-pyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid hydrochloride". CymitQuimica Catalog. 1

  • Wikipedia Contributors. "Blasticidin S". Wikipedia, The Free Encyclopedia. 2

  • Alfa Chemistry. "3-[[2-(2-Amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid". Alfa Chemistry. 3

  • ChemScene. "116233-54-6 | 3,6-Dihydro-2H-pyran-2-carboxylic acid". ChemScene LLC. 4

  • RSC Publishing. "rac-2-Methyl-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester synthesis via olefin metathesis". Journal of the Chemical Society, Perkin Transactions 1. 5

  • Sciforum. "Synthesis of Chiral Heteroaryl-Substituted Dihydropyran Derivatives via Ring Closing Enyne Metathesis Reaction". Sciforum. 6

  • BOC Sciences. "CAS 3513-03-9 (Blasticidin S Hydrochloride)". BOC Sciences.

  • PNAS. "Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome". Proceedings of the National Academy of Sciences. 8

  • TOKU-E. "Blasticidin S-selection antibiotic". TOKU-E. 9

  • bioRxiv. "Nucleoside antibiochemotherapy repressed the growth, chemoresistance, survival, and metastatic potentials of castration-resistant prostate cancer cells". bioRxiv. 10

  • Yeasen. "Applications of Blasticidin S". Yeasen Biotechnology. 11

Sources

Exploratory

The 3,6-Dihydro-2H-pyran-2-carboxylic Acid (CAS 116233-54-6) Scaffold: Molecular Architecture, Synthetic Causality, and Pharmaceutical Applications

Executive Overview In advanced medicinal chemistry, the cyclic ether motif is a privileged structural class. Specifically, 3,6-dihydro-2H-pyran-2-carboxylic acid (CAS 116233-54-6) represents a highly versatile, chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In advanced medicinal chemistry, the cyclic ether motif is a privileged structural class. Specifically, 3,6-dihydro-2H-pyran-2-carboxylic acid (CAS 116233-54-6) represents a highly versatile, chiral building block. Characterized by its six-membered oxygen-containing heterocycle, an endocyclic alkene, and a carboxylic acid functional group, this molecule serves as the structural backbone for numerous complex natural products, glycomimetics, and active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic synthetic node. This whitepaper deconstructs the physicochemical properties of CAS 116233-54-6, explores the causality behind its industrial-scale synthesis via hetero-Diels-Alder (HDA) biocatalysis, and details its critical role in the mechanism of action of nucleoside antibiotics like Blasticidin S.

Molecular Architecture and Quantitative Data

Understanding the baseline physicochemical properties of CAS 116233-54-6 is critical for predicting its behavior in downstream coupling reactions, particularly when handling the compound as a free acid versus an esterified intermediate. The presence of the double bond at the 3,4-position provides a handle for subsequent functionalization (e.g., epoxidation, dihydroxylation), while the carboxylic acid enables standard peptide coupling or esterification workflows.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
CAS Registry Number 116233-54-6[1]
Chemical Name 3,6-Dihydro-2H-pyran-2-carboxylic acid
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
SMILES String O=C(C1CC=CCO1)O[1]
Physical Form Solid or viscous liquid
Purity Standard ≥95% (Analytical Grade)
Storage Conditions -20°C (Freezer) or Room Temperature (Depending on supplier stabilization)
Hazard Classification Danger: Causes severe skin burns and eye damage (H314)

Strategic Importance in Drug Development

The 3,6-dihydro-2H-pyran core is not just a structural curiosity; it is a functional necessity in several high-value biological agents.

Nucleoside Antibiotics (Blasticidin S)

CAS 116233-54-6 is a core structural motif of Blasticidin S , a potent peptidyl nucleoside antibiotic isolated from Streptomyces griseochromogenes[2]. In Blasticidin S, the pyran ring is functionalized with an amino group and a cytosine derivative. This specific spatial arrangement allows the molecule to bind tightly to the peptidyl transferase center of the 50S ribosomal subunit, effectively halting protein synthesis in both prokaryotic and eukaryotic cells[2].

Kinase Inhibitors

Enantiomerically pure derivatives of 3,6-dihydro-2H-pyran-2-carboxylic acid are critical intermediates in the synthesis of Protein Kinase C (PKC) inhibitors, such as LY333531 (Ruboxistaurin). The pyran core is utilized to construct the complex macrocyclic framework required for selective kinase binding[3].

MechanismOfAction A Blasticidin S (Pyran-Core Antibiotic) B Ribosomal 50S Subunit (Peptidyl Transferase Center) A->B Binds selectively to C Inhibition of Peptide Bond Formation B->C Induces D Arrest of Protein Synthesis & Cell Death C->D Results in

Fig 1: Mechanism of action for Blasticidin S, driven by its 3,6-dihydro-2H-pyran core.

Synthetic Causality: The Hetero-Diels-Alder Biocatalysis Approach

Historically, synthesizing chiral pyran derivatives relied on the degradation of natural carbohydrate chiral pools. However, this approach suffers from poor atom economy and requires extensive protection/deprotection steps. To achieve industrial scalability, modern synthesis relies on a Hetero-Diels-Alder (HDA) cycloaddition followed by enzymatic resolution [3].

The Logic Behind the Workflow
  • Why HDA? The [4+2] cycloaddition between a diene and a carbonyl compound (glyoxylate) constructs the six-membered pyran ring and the requisite double bond in a single, highly atom-economical step.

  • Why Biocatalysis? Chemical resolution via diastereomeric salts is inefficient, often wasting >50% of the material. By utilizing a highly specific protease (Bacillus lentus), we can selectively hydrolyze the unwanted (R)-enantiomer into a water-soluble acid, leaving the desired (S)-ester intact in the organic phase with >99% enantiomeric excess (ee)[3].

SyntheticWorkflow A Ethyl Glyoxylate + 1,3-Butadiene B Racemic Ethyl 3,6-dihydro-2H-pyran- 2-carboxylate A->B Hetero-Diels-Alder (Toluene, 160°C) C (S)-Ester (Retained, >99% ee) B->C B. lentus Protease (pH 8.0) D (R)-Acid (Hydrolyzed) B->D Enzymatic Hydrolysis

Fig 2: Hetero-Diels-Alder synthesis and enzymatic resolution of the pyran core.

Self-Validating Experimental Protocol

The following protocol details the generation of the enantiopure 3,6-dihydro-2H-pyran core. It is designed as a self-validating system: the physical phase separation inherently validates the success of the enzymatic resolution.

Step 1: Hetero-Diels-Alder Cycloaddition
  • Procedure: Charge a high-pressure stainless-steel reactor with ethyl glyoxylate (1.0 eq) and 1,3-butadiene (1.5 eq) in anhydrous toluene. Seal and heat to 160°C for 12 hours.

  • Causality of Choice: Toluene is selected due to its high boiling point and inertness. Operating at 160°C under pressure drives the thermal [4+2] cycloaddition to completion without the need for Lewis acid catalysts, which are prone to causing unwanted polymerization of the butadiene diene.

  • Validation: Cool the reactor and vent excess butadiene. GC-MS analysis of the crude mixture should confirm the disappearance of ethyl glyoxylate and the appearance of the racemic ethyl 3,6-dihydro-2H-pyran-2-carboxylate mass ion.

Step 2: Enzymatic Resolution
  • Procedure: Suspend the racemic ester in a 0.1 M phosphate buffer (pH 8.0). Add Bacillus lentus protease (e.g., Savinase). Stir vigorously at 25°C. Maintain the pH at 8.0 via the dropwise addition of 1.0 M NaOH using an autotitrator.

  • Causality of Choice: The enzyme specifically recognizes the spatial arrangement of the (R)-enantiomer, hydrolyzing its ester bond. The reaction is self-indicating; the consumption of NaOH directly correlates to the generation of the (R)-carboxylic acid. Once base consumption halts at exactly 0.5 equivalents, the resolution is complete.

Step 3: Phase Separation and Isolation
  • Procedure: Extract the aqueous mixture with methyl tert-butyl ether (MTBE).

  • Causality of Choice: At pH 8.0, the hydrolyzed (R)-3,6-dihydro-2H-pyran-2-carboxylic acid exists as a highly water-soluble sodium salt and remains in the aqueous layer. The unreacted, highly valuable (S)-ester remains in the MTBE organic layer.

  • Validation (QC): Concentrate the organic layer and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The chromatogram must show a single peak corresponding to the (S)-ester with >99% ee, validating the absolute fidelity of the biocatalytic step.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 170012, Blasticidin S". PubChem.[Link]

  • Caille, J.-C., Govindan, C. K., Junga, H., Lalonde, J., & Yao, Y. "Hetero Diels−Alder-Biocatalysis Approach for the Synthesis of (S)-3-[2-{(Methylsulfonyl) oxy}ethoxy]-4-(triphenylmethoxy)-1-butanol Methanesulfonate, a Key Intermediate for the Synthesis of the PKC Inhibitor LY3335311". Organic Process Research & Development, 2002, 6(4), 471−476.[Link]

Sources

Foundational

An In-depth Technical Guide to 3,6-dihydro-2H-pyran-2-carboxylic acid: Synthesis, Properties, and Applications

Foreword The landscape of modern drug discovery and development is perpetually in search of novel molecular scaffolds that offer both structural rigidity and functional versatility. Among the myriad of heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The landscape of modern drug discovery and development is perpetually in search of novel molecular scaffolds that offer both structural rigidity and functional versatility. Among the myriad of heterocyclic compounds, the dihydropyran framework has emerged as a "privileged scaffold," a core structure that is recurrent in a multitude of biologically active compounds. This guide focuses on a specific, yet highly significant derivative: 3,6-dihydro-2H-pyran-2-carboxylic acid. Its unique combination of a cyclic ether, an alkene, and a carboxylic acid functional group within a compact six-membered ring system makes it a compelling building block for the synthesis of complex molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its core properties, a plausible and detailed synthetic route, and its applications in the broader context of medicinal chemistry.

Core Molecular Attributes

3,6-dihydro-2H-pyran-2-carboxylic acid is a versatile organic compound with the molecular formula C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol .[1] The structural arrangement of this molecule, featuring a chiral center at the C2 position, a double bond between C3 and C4, and a carboxylic acid moiety, provides a rich platform for stereoselective synthesis and diverse chemical modifications.

PropertyValueSource
Molecular Formula C₆H₈O₃PubChem[1]
Molecular Weight 128.13 g/mol PubChem[1]
IUPAC Name 3,6-dihydro-2H-pyran-2-carboxylic acidPubChem[1]
CAS Number 116233-54-6PubChem[1]
Physical Form OilSigma-Aldrich
Canonical SMILES C1C=CCOC1C(=O)OPubChem[1]
InChI Key OWRKSSDYRPRYGL-UHFFFAOYSA-NPubChem[1]

Strategic Synthesis Pathway

While 3,6-dihydro-2H-pyran-2-carboxylic acid is commercially available, a robust and scalable synthetic route is paramount for research and development purposes, especially for the generation of novel analogs. A direct, specific protocol for the synthesis of this exact molecule is not extensively documented in readily available literature. Therefore, a highly plausible and scientifically sound two-step oxidative approach from the commercially available 3,4-dihydro-2H-pyran-2-methanol is proposed. This strategy is predicated on well-established and reliable oxidation reactions in organic chemistry.

The proposed synthetic workflow is illustrated below:

Synthesis_Workflow cluster_reagents Key Reagents Start 3,4-dihydro-2H-pyran-2-methanol (Starting Material) Step1 Step 1: Oxidation to Aldehyde (e.g., PCC or Swern Oxidation) Start->Step1 Intermediate 3,4-dihydro-2H-pyran-2-carbaldehyde (Intermediate) Step1->Intermediate Step2 Step 2: Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Intermediate->Step2 Product 3,6-dihydro-2H-pyran-2-carboxylic acid (Final Product) Step2->Product PCC PCC NaClO2 NaClO2

Caption: Proposed two-step synthetic workflow for 3,6-dihydro-2H-pyran-2-carboxylic acid.

Experimental Protocol: A Self-Validating System

The following protocol is a composite of established methodologies for the individual transformations, designed to be a self-validating system where the successful isolation and characterization of the intermediate aldehyde provides a critical checkpoint before proceeding to the final oxidation.

Step 1: Oxidation of 3,4-dihydro-2H-pyran-2-methanol to 3,4-dihydro-2H-pyran-2-carbaldehyde

This initial oxidation is a critical step. While several methods exist for the conversion of primary alcohols to aldehydes, a pyridinium chlorochromate (PCC) oxidation is a reliable and well-documented choice that minimizes over-oxidation to the carboxylic acid.

  • Materials:

    • 3,4-dihydro-2H-pyran-2-methanol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Celatom® or Florisil®

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom® to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3,4-dihydro-2H-pyran-2-carbaldehyde.

Step 2: Pinnick Oxidation of 3,4-dihydro-2H-pyran-2-carbaldehyde to 3,6-dihydro-2H-pyran-2-carboxylic acid

The Pinnick oxidation is an exceptionally mild and efficient method for the oxidation of aldehydes, particularly α,β-unsaturated aldehydes, to carboxylic acids.[2][3] Its high functional group tolerance makes it ideal for this transformation.

  • Materials:

    • 3,4-dihydro-2H-pyran-2-carbaldehyde (from Step 1)

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-methyl-2-butene

    • tert-Butanol

    • Water

  • Procedure:

    • Dissolve the aldehyde (1.0 equivalent) in tert-butanol.

    • Add 2-methyl-2-butene (3.0 equivalents) to the solution.

    • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.0 equivalent) in water.

    • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Acidify the mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by an appropriate method, such as crystallization or column chromatography.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: Expected chemical shifts would include signals for the vinyl protons of the double bond, the proton at the C2 chiral center adjacent to the carboxylic acid, and the methylene protons of the dihydropyran ring.

  • ¹³C NMR Spectroscopy: Key signals would correspond to the carbonyl carbon of the carboxylic acid, the sp² carbons of the double bond, the sp³ carbons of the dihydropyran ring, including the chiral C2 carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad signal), the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

Applications in Research and Drug Development

The 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold is a valuable building block in several areas of chemical and pharmaceutical research.

  • Bifunctional Linkers: Dihydropyran-2-carboxylic acid has been utilized as a novel bifunctional linker in the solid-phase synthesis of peptides containing a C-terminal alcohol.[4] This highlights its utility in creating complex biomolecules.

  • Scaffold for Bioactive Molecules: The dihydropyran ring is a common feature in many natural products with significant biological activity. The presence of the carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs. Derivatives of dihydropyrans have shown a wide range of biological activities, including antibacterial and cytotoxic properties.

Safety and Handling

3,6-dihydro-2H-pyran-2-carboxylic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Therefore, stringent safety protocols must be followed during its handling and use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Spill and Disposal: In case of a spill, neutralize with a suitable agent and absorb with an inert material. Dispose of the waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.

Conclusion

3,6-dihydro-2H-pyran-2-carboxylic acid represents a molecule of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its unique structural features and functional group array provide a versatile platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic strategy, its potential applications, and essential safety information. As the demand for innovative molecular scaffolds continues to grow, the importance of understanding and utilizing such valuable building blocks will undoubtedly increase.

References

  • PubChem. 3,6-dihydro-2H-pyran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • SynArchive. Pinnick-Lindgren Oxidation. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Corrosive Chemicals. [Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]

  • Hsieh, H. P., Wu, Y. T., Chen, S. T., & Wang, K. T. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Chemical Communications, (6), 649-650. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,6-Dihydro-2H-pyran-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Development

For Immediate Release This technical guide provides a comprehensive overview of 3,6-dihydro-2H-pyran-2-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3,6-dihydro-2H-pyran-2-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its synthesis, physicochemical properties, safety and handling, and its versatile applications in medicinal chemistry.

Introduction: The Versatility of the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran-2-carboxylic acid molecule belongs to the dihydropyran class of heterocyclic compounds. The dihydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with potent biological activities.[1] Its inherent structural features, including stereocenters and conformational flexibility, allow for the precise spatial arrangement of functional groups, facilitating specific interactions with biological targets. This makes 3,6-dihydro-2H-pyran-2-carboxylic acid a valuable starting material for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

3,6-Dihydro-2H-pyran-2-carboxylic acid is a colorless oil with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol .[2] Its structure features a six-membered dihydropyran ring with a carboxylic acid substituent at the 2-position.

PropertyValueSource(s)
IUPAC Name 3,6-dihydro-2H-pyran-2-carboxylic acid[2]
CAS Number 116233-54-6[2]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [2]
Physical Form Oil
Predicted XlogP 0.4[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Synthesis of 3,6-Dihydro-2H-pyran-2-carboxylic Acid

A robust and well-documented synthetic route to 3,6-dihydro-2H-pyran-2-carboxylic acid proceeds through a two-step process starting from the dimerization of acrolein.

Synthesis_Workflow Acrolein Acrolein Dimerization Thermal Dimerization Acrolein->Dimerization Aldehyde 3,4-Dihydro-2H-pyran- 2-carboxaldehyde Dimerization->Aldehyde Oxidation Pinnick Oxidation Aldehyde->Oxidation CarboxylicAcid 3,6-Dihydro-2H-pyran- 2-carboxylic Acid Oxidation->CarboxylicAcid

Caption: Synthetic workflow for 3,6-dihydro-2H-pyran-2-carboxylic acid.
Step 1: Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde

The initial step involves the thermal dimerization of acrolein to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde. This reaction is a classic example of a Diels-Alder reaction where one molecule of acrolein acts as the diene and another as the dienophile.

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor is charged with acrolein.

  • Thermal Dimerization: The reactor is heated to a temperature range of 100-300°C. The reaction progress can be monitored by gas chromatography.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is purified by distillation.

Step 2: Oxidation to 3,6-Dihydro-2H-pyran-2-carboxylic Acid

The intermediate aldehyde is then oxidized to the final carboxylic acid product. The Pinnick oxidation is a well-established and efficient method for this transformation, known for its mild conditions and high yields.[4]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde in a suitable solvent such as tert-butanol. Add a scavenger like 2-methyl-2-butene to quench the hypochlorite byproduct.[4]

  • Oxidation: Prepare an aqueous solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate). Slowly add this solution to the stirred solution of the aldehyde. The reaction is typically carried out at room temperature.[4]

  • Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to 2-3 with a dilute acid (e.g., 1M HCl).[4]

  • Isolation and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,6-dihydro-2H-pyran-2-carboxylic acid.[4] Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the olefinic protons in the range of 5.5-6.5 ppm. The protons on the carbons adjacent to the oxygen atom would appear in the downfield region, typically between 3.5 and 4.5 ppm. The carboxylic acid proton will exhibit a broad singlet at a chemical shift greater than 10 ppm.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the carboxylic acid carbonyl carbon between 170-185 ppm. The olefinic carbons are expected to resonate in the 120-140 ppm region. The carbons bonded to the oxygen will appear in the range of 60-80 ppm.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700-1725 cm⁻¹. The C=C stretching of the double bond will appear around 1640-1680 cm⁻¹.

Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the dihydropyran ring.

Applications in Drug Development and Medicinal Chemistry

The dihydropyran scaffold is a key component in a variety of biologically active molecules, and 3,6-dihydro-2H-pyran-2-carboxylic acid serves as a versatile building block in their synthesis.[1][8]

Applications cluster_apps Key Applications Core 3,6-Dihydro-2H-pyran-2-carboxylic Acid App1 Bifunctional Linker in Peptide Synthesis Core->App1 Enables synthesis of C-terminal peptide alcohols App2 Building Block for Natural Product Synthesis (e.g., Laulimalide) Core->App2 Provides a key structural motif App3 Scaffold for Bioactive Molecules Core->App3 Source of diverse pharmacophores

Caption: Key applications of 3,6-dihydro-2H-pyran-2-carboxylic acid.
Bifunctional Linker in Solid-Phase Peptide Synthesis

A significant application of 3,6-dihydro-2H-pyran-2-carboxylic acid is its use as a novel bifunctional linker in the solid-phase synthesis of peptides with a C-terminal alcohol. This is particularly important for the synthesis of peptide drugs like Octreotide. The dihydropyran moiety can be coupled to an amino alcohol, and the carboxylic acid can be attached to a solid support, enabling the stepwise assembly of the peptide chain.

Building Block for Natural Product Synthesis

The 3,6-dihydro-2H-pyran ring is a common structural motif in many complex natural products with potent biological activities. For instance, it is a key component in the total synthesis of (-)-laulimalide, a marine natural product with microtubule-stabilizing activity, making it a target for cancer therapy.

Scaffold for Bioactive Molecules

The dihydropyran ring system is present in a wide range of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9][10] The ability to functionalize 3,6-dihydro-2H-pyran-2-carboxylic acid at both the carboxylic acid and the dihydropyran ring makes it a valuable scaffold for generating libraries of compounds for drug discovery screening. Derivatives of dihydropyrans have shown potential as inhibitors of phosphodiesterase 2 (PDE2) for the treatment of Alzheimer's disease and as calcium channel blockers.[9][11]

Safety and Handling

3,6-Dihydro-2H-pyran-2-carboxylic acid is classified as a corrosive substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements: [2]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3,6-Dihydro-2H-pyran-2-carboxylic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups allow for its incorporation into a wide range of complex molecules. Its role as a bifunctional linker in peptide synthesis and as a key structural component of bioactive natural products highlights its importance for researchers and professionals in the field of drug development. Further exploration of this scaffold is likely to lead to the discovery of novel therapeutic agents.

References

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Foundational

3,6-Dihydro-2H-pyran-2-carboxylic acid vs. Tetrahydropyran-2-carboxylic acid: A Comparative Analysis of Structure, Synthesis, and Application

An In-depth Technical Guide for Drug Development Professionals: Executive Summary In medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals:

Executive Summary

In medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate. This guide provides a detailed comparative analysis of two structurally related pyran-based carboxylic acids: the unsaturated 3,6-dihydro-2H-pyran-2-carboxylic acid and its saturated counterpart, tetrahydropyran-2-carboxylic acid. While differing by only a single double bond, these molecules exhibit significant variations in conformational flexibility, chemical reactivity, and metabolic stability. Understanding these distinctions is paramount for researchers and drug development professionals seeking to rationally design next-generation therapeutics by leveraging the unique attributes of each scaffold. We will explore their synthesis, comparative properties, and strategic applications, providing field-proven insights to guide scaffold selection in drug discovery programs.

Introduction: The Subtle but Critical Impact of a Double Bond

The pyran ring is a privileged scaffold found in numerous natural products and synthetic bioactive molecules.[1][2] Its six-membered oxygen-containing heterocyclic structure offers a stable, low-energy framework for orienting pharmacophoric elements in three-dimensional space. This guide focuses on two C2-carboxylated derivatives that serve as invaluable building blocks: 3,6-dihydro-2H-pyran-2-carboxylic acid and tetrahydropyran-2-carboxylic acid.

The core difference lies in the endocyclic double bond within the dihydropyran ring. This feature introduces a degree of planarity and a site of chemical reactivity that is absent in the fully saturated, conformationally more rigid tetrahydropyran ring. The choice between these two scaffolds is therefore not trivial; it is a strategic decision that can dictate a molecule's biological activity, metabolic fate, and overall drug-like properties. For instance, the conformational disparity between a dihydropyran and a tetrahydropyran ring has been shown to cause a dramatic decrease in potency in certain enzyme inhibitors, a phenomenon attributed to the different minimum energy conformations of the two rings.[3]

Caption: Chemical structures and their synthetic relationship.

Comparative Analysis of Physicochemical Properties

The introduction of a double bond imparts significant changes to the molecule's three-dimensional shape and electronic character, which in turn affects its interactions with biological targets and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Molecular Structure and Conformation
  • 3,6-Dihydro-2H-pyran-2-carboxylic acid: The endocyclic double bond forces the ring into a half-chair or sofa conformation. This conformation is more planar than a standard chair and can influence the relative orientation of substituents. This planarity can sometimes be advantageous for fitting into flat, aromatic-rich binding pockets.[3]

  • Tetrahydropyran-2-carboxylic acid: As a saturated six-membered ring, it predominantly adopts a stable chair conformation.[4][5] This leads to well-defined axial and equatorial positions for substituents, providing a rigid and predictable scaffold for positioning functional groups. This rigidity can be crucial for locking in a bioactive conformation, minimizing the entropic penalty upon binding to a target.

The conformational differences are not merely academic. It has been reported that incorporating a tetrahydropyran scaffold instead of a dihydropyran led to a significant decrease in potency for mTOR and PI3K inhibitors, a result directly attributed to the differing minimum energy conformations of the two rings.[3] The dihydropyran ring was found to be co-planar with the core pharmacophore, whereas the tetrahydropyran ring was rotated approximately 90° out-of-plane.[3]

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are critical for drug design. While both molecules are small, hydrophilic scaffolds, the subtle differences can impact properties like solubility and membrane permeability.

Property3,6-Dihydro-2H-pyran-2-carboxylic acidTetrahydropyran-2-carboxylic acidRationale for Difference
Molecular Formula C₆H₈O₃[6][7]C₆H₁₀O₃[8][9]Addition of two hydrogen atoms across the double bond.
Molecular Weight 128.13 g/mol [6][7]130.14 g/mol [8][9]Reflects the difference in the molecular formula.
Topological Polar Surface Area (TPSA) 46.5 Ų[7]46.5 ŲThe TPSA is dominated by the carboxylic acid group and the ether oxygen, which are present in both molecules.
logP (Computed) 0.4[6][7]~0.3 - 0.5The values are very similar, indicating that the double bond has a minor impact on overall lipophilicity in this context.
Acidity (pKa, Predicted) ~4.5~4.4 - 4.7The acidity is primarily determined by the carboxylic acid group and is not significantly influenced by the remote double bond.
Reactivity Hotspot C=C double bondNone (saturated ring)The double bond is susceptible to electrophilic addition, hydrogenation, and oxidation.

Synthesis and Chemical Reactivity

The synthetic relationship between these two compounds is direct: the tetrahydropyran is most commonly synthesized via the hydrogenation of its dihydropyran precursor. This relationship provides a strategic advantage, allowing for late-stage diversification.

G cluster_diversification Further Functionalization start Dihydropyran Precursor (e.g., 3,4-dihydro-2H-pyran-2-methanol) aldehyde Intermediate Aldehyde start->aldehyde Oxidation (e.g., TEMPO) dihydropyran 3,6-Dihydro-2H-pyran-2-carboxylic acid aldehyde->dihydropyran Oxidation (e.g., Pinnick) tetrahydropyran Tetrahydropyran-2-carboxylic acid dihydropyran->tetrahydropyran Hydrogenation (e.g., Raney Ni, H₂) diversified Diversified Analogues (e.g., epoxides, diols, halogenated derivatives) dihydropyran->diversified Electrophilic Addition to C=C bond

Caption: Synthetic workflow and diversification opportunities.

Synthesis of 3,6-Dihydro-2H-pyran-2-carboxylic acid

A common and efficient route to this compound is the two-step oxidation of a commercially available precursor like 3,4-dihydro-2H-pyran-2-methanol.[10]

  • Oxidation to the Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, often using mild conditions such as a TEMPO-catalyzed reaction to prevent over-oxidation.[10]

  • Oxidation to the Carboxylic Acid: The intermediate aldehyde is then further oxidized to the carboxylic acid. The Pinnick oxidation, using sodium chlorite, is a highly effective method for this transformation, known for its high yields and compatibility with various functional groups.[10]

Synthesis of Tetrahydropyran-2-carboxylic acid

The most direct synthesis involves the catalytic hydrogenation of a dihydropyran precursor.[4][11]

  • Catalytic Hydrogenation: 3,4-dihydro-2H-pyran-2-carboxylic acid (or its salt) can be hydrogenated using a catalyst such as Raney nickel under a hydrogen atmosphere.[11] This reaction specifically reduces the carbon-carbon double bond while leaving the carboxylic acid and the pyran oxygen intact. This method is robust, high-yielding, and scalable.

Comparative Chemical Reactivity

The key difference in reactivity stems from the double bond in the dihydropyran. This bond serves as a versatile chemical handle for further molecular elaboration, an option not available with the saturated tetrahydropyran ring. It can undergo a variety of transformations, including:

  • Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

  • Dihydroxylation: Creation of a diol, adding hydrogen-bonding capabilities.

  • Halogenation: Introduction of halogen atoms, which can modulate electronic properties or serve as handles for cross-coupling reactions.

This inherent reactivity makes 3,6-dihydro-2H-pyran-2-carboxylic acid an excellent scaffold for building diverse chemical libraries for structure-activity relationship (SAR) studies. In contrast, tetrahydropyran-2-carboxylic acid is chemically more inert, making it a suitable choice when a stable, non-metabolizable core is desired.

Applications in Medicinal Chemistry and Drug Development

The choice between these two scaffolds is driven by the specific goals of the drug discovery program, whether it be optimizing potency, tuning pharmacokinetics, or generating new intellectual property.

cluster_0 cluster_1 receptor Receptor Binding Pocket dihydropyran Planar Region O COOH dihydropyran:f0->receptor Favorable π-stacking or planar fit tetrahydropyran Axial COOH Rigid Chair O tetrahydropyran:f0->receptor Steric Clash (or poor fit)

Caption: Conformational impact on hypothetical receptor binding.

The Dihydropyran Scaffold: A Versatile Intermediate

The dihydropyran ring is often used as a precursor or a building block where subsequent modification is desired.

  • Scaffold for SAR: As discussed, the reactive double bond allows for rapid generation of analogues to probe the chemical space around a lead compound.

  • Metabolic Soft Spot: In some contexts, the double bond can be intentionally designed as a "soft spot" for metabolism (e.g., via epoxidation by cytochrome P450 enzymes), potentially leading to predictable clearance pathways or the formation of active metabolites.

The Tetrahydropyran Scaffold: A Stable and Rigid Core

The saturated tetrahydropyran ring is widely employed in modern medicinal chemistry to impart favorable drug-like properties.[12]

  • Metabolic Stability: The absence of the double bond and the overall stability of the saturated ether ring make it resistant to oxidative metabolism, which can improve a drug's half-life.

  • Improved Physicochemical Properties: The THP moiety is often used as a "pharmacological chaperone" or a bioisosteric replacement for less stable or more lipophilic groups. Replacing a flexible alkyl chain or a metabolically labile group with a rigid THP ring can improve aqueous solubility, reduce undesirable lipophilicity, and lock in a bioactive conformation.[13][14][15]

  • Bioisostere: The tetrahydropyran ring system is a key component of pyranose sugars like glucose and is recognized by many biological systems.[4] Its derivatives are used in a wide range of therapeutic areas, including the synthesis of β-lactam antibiotics and antiviral medications.[16]

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of these two compounds, designed to be self-validating and based on established chemical transformations.

Protocol 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid

This protocol is adapted from established two-step oxidation procedures for primary alcohols.[10]

Step A: Oxidation of 3,4-dihydro-2H-pyran-2-methanol to 3,4-dihydro-2H-pyran-2-carboxaldehyde

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,4-dihydro-2H-pyran-2-methanol (1.0 eq), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq), and dichloromethane (DCM).

  • Reaction Initiation: Stir the mixture at room temperature until all solids dissolve.

  • Oxidant Addition: Add (diacetoxyiodo)benzene (BAIB, 1.5 eq) portion-wise over 15 minutes.

  • Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by silica gel column chromatography.

Step B: Pinnick Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic acid

  • Setup: In a flask, dissolve the aldehyde from Step A (1.0 eq) in tert-butanol. Add 2-methyl-2-butene (3.0 eq) as a chlorine scavenger.

  • Reagent Solution: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.0 eq) in water.

  • Reaction: Add the aqueous solution dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir vigorously for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be done by recrystallization if needed.

Protocol 2: Synthesis of Tetrahydropyran-2-carboxylic acid

This protocol is based on a literature procedure for the hydrogenation of the dihydropyran precursor.[11]

  • Salt Formation (Optional but recommended): Dissolve 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq) in methanol. Carefully add a solution of sodium hydroxide (1.0 eq) in methanol to form the sodium salt.

  • Catalyst and Hydrogenation: Transfer the methanolic solution of the sodium salt to a pressure hydrogenation vessel. Add Raney Nickel (approx. 25-30% by weight of the starting acid) as a slurry in methanol.

  • Reaction: Seal the vessel and pressurize with hydrogen gas to 3 atmospheres (approx. 45 psi). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Isolation: Remove the solvent (methanol) from the filtrate under reduced pressure.

  • Acidification and Extraction: Dissolve the resulting residue in water and acidify with concentrated HCl to a pH of ~1. Extract the aqueous layer with chloroform or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under vacuum to yield pure tetrahydropyran-2-carboxylic acid.[11]

Conclusion

The choice between 3,6-dihydro-2H-pyran-2-carboxylic acid and tetrahydropyran-2-carboxylic acid is a critical, strategy-driven decision in drug design.

  • Choose 3,6-dihydro-2H-pyran-2-carboxylic acid when:

    • Rapid analogue synthesis for SAR studies is required.

    • A degree of conformational planarity is hypothesized to be beneficial for target binding.

    • A reactive handle for further, complex chemical transformations is needed.

  • Choose tetrahydropyran-2-carboxylic acid when:

    • Metabolic stability and chemical inertness are paramount.

    • A rigid, predictable scaffold is needed to lock in a specific conformation and improve binding affinity.

    • The goal is to improve physicochemical properties such as solubility or to replace a more metabolically labile group.

By understanding the fundamental differences in conformation, reactivity, and stability imparted by a single double bond, drug development professionals can make more informed and rational decisions, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

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Exploratory

Isomers of dihydro-2H-pyran-2-carboxylic acid

An In-depth Technical Guide to the Isomers of Dihydro-2H-pyran-2-carboxylic Acid Executive Summary The dihydropyran-2-carboxylic acid scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomers of Dihydro-2H-pyran-2-carboxylic Acid

Executive Summary

The dihydropyran-2-carboxylic acid scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and drug development. Its structural isomers, particularly the stereoisomers of 3,4-dihydro-2H-pyran-2-carboxylic acid, serve as critical building blocks for a range of biologically active molecules, where precise control over stereochemistry dictates pharmacological outcomes. This guide provides an in-depth exploration of the isomeric landscape of this compound, focusing on synthetic strategies, stereoselective separation, and analytical characterization. We will delve into the causality behind methodological choices, offering field-proven protocols and quantitative data to empower researchers in the synthesis and application of these valuable intermediates.

The Isomeric Landscape

The molecular formula C₆H₈O₃ allows for significant constitutional and stereoisomerism within the dihydro-2H-pyran-2-carboxylic acid family. The primary sources of variation are the position of the endocyclic double bond and the absolute stereochemistry at the chiral center (C2).

Constitutional (Positional) Isomers

The location of the double bond within the dihydropyran ring gives rise to distinct positional isomers, each with unique chemical properties and synthetic accessibility. The most prominent and synthetically valuable isomers are:

  • 3,4-dihydro-2H-pyran-2-carboxylic acid: The most extensively studied isomer, where the double bond is between C5 and C6. Its C2 position is a chiral center.

  • 3,6-dihydro-2H-pyran-2-carboxylic acid: Features a double bond between C4 and C5. The C2 position is also a chiral center.[1][2]

  • 5,6-dihydro-4H-pyran-2-carboxylic acid (3,4-dihydro-2H-pyran-6-carboxylic acid): Contains a double bond between C2 and C3, making the carboxylic acid group vinylic.

The following diagram illustrates the structural relationship between these key positional isomers.

G cluster_isomers Positional Isomers of Dihydro-2H-pyran-2-carboxylic Acid node_34 3,4-dihydro-2H-pyran- 2-carboxylic acid node_36 3,6-dihydro-2H-pyran- 2-carboxylic acid node_56 5,6-dihydro-4H-pyran- 2-carboxylic acid node_other Other Isomers (e.g., C4-carboxy) caption Key positional isomers of the target compound.

Caption: Key positional isomers of the target compound.

Stereoisomers: The (R)- and (S)-Enantiomers

For isomers with a chiral center at C2, such as 3,4-dihydro-2H-pyran-2-carboxylic acid, two enantiomers exist: (R) and (S). As is often the case in drug development, these stereoisomers can exhibit dramatically different biological activities. The synthesis of enantiomerically pure forms is therefore not merely an academic exercise but a critical necessity for developing selective and effective therapeutics.

Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic Acid (Racemate)

The most direct and scalable synthesis of racemic 3,4-dihydro-2H-pyran-2-carboxylic acid proceeds via a two-step oxidation of the commercially available 3,4-dihydro-2H-pyran-2-methanol.[3] This approach is favored for its reliable and high-yielding transformations under relatively mild conditions.

Causality of the Synthetic Strategy: This pathway is chosen for its operational simplicity and use of a readily available starting material. The two-step process allows for controlled oxidation, first to the intermediate aldehyde, which is then cleanly converted to the carboxylic acid, minimizing over-oxidation or side reactions common in single-step direct oxidations of primary alcohols.

G cluster_workflow Racemate Synthesis Workflow start 3,4-Dihydro-2H-pyran- 2-methanol step1 Step 1: TEMPO/BAIB Oxidation start->step1 intermediate 3,4-Dihydro-2H-pyran- 2-carboxaldehyde step1->intermediate step2 Step 2: Pinnick Oxidation intermediate->step2 product Racemic 3,4-dihydro-2H-pyran- 2-carboxylic acid step2->product purify Purification (Chromatography/Recrystallization) product->purify caption Workflow for the two-step oxidation synthesis.

Caption: Workflow for the two-step oxidation synthesis.

Experimental Protocol: Racemate Synthesis

Step 1: Oxidation to 3,4-dihydro-2H-pyran-2-carboxaldehyde [3]

  • Rationale: This step utilizes a TEMPO-catalyzed oxidation with BAIB ((Diacetoxyiodo)benzene) as the stoichiometric oxidant. This system is selective for primary alcohols and proceeds under mild, neutral conditions, preventing degradation of the acid-sensitive dihydropyran ring.

  • Procedure:

    • A mixture of 3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol) and BAIB (59.13 g, 184.2 mmol) in dichloromethane (105 mL) is stirred at room temperature for 30 minutes.

    • TEMPO (1.92 g, 12.28 mmol) is then added.

    • The reaction is stirred at room temperature for 5 hours, monitoring progress by TLC (30% ethyl acetate in hexanes).

    • Upon completion, the reaction is quenched with aqueous Na₂S₂O₃ solution, and the organic layer is washed, dried, and concentrated.

    • The crude aldehyde is purified by silica gel column chromatography.

Step 2: Pinnick Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic acid [3]

  • Rationale: The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids using sodium chlorite (NaClO₂) with a chlorine scavenger (2-methyl-2-butene) to prevent side reactions. It is known for its high yields and tolerance of various functional groups.

  • Procedure:

    • Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (7.58 g, 67.5 mmol) in tert-butanol (100 mL) and add 2-methyl-2-butene (14.2 g, 202.5 mmol).

    • In a separate beaker, prepare a solution of sodium chlorite (9.16 g, 101.3 mmol) and sodium dihydrogen phosphate (8.10 g, 67.5 mmol) in water (25 mL).

    • Add the aqueous solution dropwise to the aldehyde solution and stir vigorously at room temperature for 4-6 hours.

    • After completion, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the target carboxylic acid.

The Stereochemical Imperative: Biological Activity of Enantiomers

The rationale for pursuing enantiomerically pure isomers is powerfully demonstrated in their application as precursors for adenosine receptor agonists. A study on 2-hydrazone-NECA derivatives revealed that the diastereomer possessing the (R)-3,4-dihydro-2H-pyranyl (DHP) moiety is significantly more potent and selective at the A₂A and A₃ adenosine receptors than its (S)-counterpart.[4]

Expertise & Experience: This differential activity is a classic example of stereospecificity in pharmacology. The three-dimensional arrangement of the DHP ring is critical for optimal binding within the receptor's active site. The (R)-configuration correctly orients the substituent for key molecular interactions (e.g., hydrogen bonding, hydrophobic interactions), leading to higher binding affinity and, consequently, greater potency. The (S)-enantiomer, conversely, likely introduces steric clashes or fails to achieve the necessary conformational alignment for effective binding.

Table 1: Comparative Biological Activity of DHP-Derived Adenosine Agonists [4]

CompoundEnantiomer at DHP C2A₂A Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
3 (R) 3.76 4.51
4 (S) 23.3 16.0

Enantioselective Synthesis and Chiral Separation

Given the biological importance of the (R)-enantiomer, its efficient synthesis in high enantiomeric purity is a primary goal. A field-proven method involves the enzymatic kinetic resolution of a key precursor.

Trustworthiness of the Method: Enzymatic resolutions are highly trusted in the pharmaceutical industry because they offer exceptional selectivity under mild, environmentally benign conditions (typically in aqueous buffer). The inherent chirality of the enzyme's active site allows it to differentiate between the two enantiomers of a racemic substrate with a precision that is difficult to match with traditional chemical methods.

Protocol: Enzymatic Kinetic Resolution of (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran[4]

This protocol leverages Porcine Pancreatic Lipase (PPL) to selectively hydrolyze the (S)-acetate, leaving the desired (R)-acetate unreacted and thus enantiomerically enriched. The resulting (R)-acetate and (S)-alcohol are easily separable.

G cluster_workflow Enzymatic Kinetic Resolution Workflow cluster_products Reaction Products start Racemic (±)-2-Acetoxymethyl- 3,4-dihydro-2H-pyran step1 PPL Enzyme Phosphate Buffer (pH 7.6) start->step1 cluster_products cluster_products step1->cluster_products prod_R (R)-2-Acetoxymethyl- 3,4-dihydro-2H-pyran (Unreacted) prod_S (S)-2-Hydroxymethyl- 3,4-dihydro-2H-pyran (Hydrolyzed Product) step2 Extraction & Chromatographic Separation final_R Enantiopure (R)-Acetate step2->final_R cluster_products->step2 caption Workflow for enzymatic kinetic resolution.

Caption: Workflow for enzymatic kinetic resolution.

  • Procedure:

    • To a 0.01 M phosphate buffer (4.2 L, pH 7.6), add a solution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (29.5 g, 189.1 mmol) in acetone (145 mL).

    • Stir for 5 minutes, then add Porcine Pancreatic Lipase (PPL) (2.8 g).

    • Stir the mixture at room temperature. Maintain the pH at 7.6 by the controlled addition of 3N NaOH.

    • Monitor the reaction progress by chiral HPLC. Add additional PPL (0.7 g) after 24 hours if needed.

    • After 4 days (or when ~50% conversion is reached), extract the mixture with ethyl acetate (4 x 700 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the residue on neutral aluminum oxide using 25% ethyl acetate in hexanes to isolate the unreacted (R)-acetate. The desired (R)-alcohol can then be obtained by simple hydrolysis of the acetate.

Protocol: Chiral HPLC Analysis[4]
  • Rationale: Chiral High-Performance Liquid Chromatography is the gold standard for determining the enantiomeric excess (%ee) of a chiral sample. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to have different retention times. A Chiralpak AD-RH column contains a polysaccharide-based selector that is highly effective for resolving a wide range of chiral compounds.

  • Methodology:

    • Column: Chiralpak AD-RH (Daicel)

    • Mobile Phase: Isocratic mixture of 45% Methanol, 5% Acetonitrile in Water.

    • Flow Rate: 0.7 mL/min

    • Detection: UV at 215 nm

    • Expected Result: Baseline separation of the two enantiomers, allowing for accurate quantification of the enantiomeric excess. For the precursor acetate, the (R) and (S) isomers have reported retention times of 16.28 and 18.28 minutes, respectively.

Characterization of Isomers

Unambiguous identification of the correct isomer is paramount. A combination of spectroscopic techniques and physical property measurements is employed for this purpose.

Table 2: Physical and Spectroscopic Properties of Dihydro-2H-pyran-2-carboxylic Acid Isomers

Property3,4-dihydro-2H-pyran-2-carboxylic acid3,6-dihydro-2H-pyran-2-carboxylic acid
Molecular Formula C₆H₈O₃C₆H₈O₃
Molecular Weight 128.13 g/mol [5]128.13 g/mol [1]
CAS Number 34201-01-9[5]116233-54-6[1]
Optical Rotation [α] Data not available for pure acid. Precursor (R)-alcohol: [α]²⁵D = -74.61 (c=2.52, CHCl₃)[4]Not reported
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for distinguishing positional isomers.

  • 3,4-dihydro-2H-pyran-2-carboxylic acid: The ¹H NMR spectrum is expected to show characteristic signals for the two vinylic protons (C5-H and C6-H), typically in the range of δ 6.4 and 4.8 ppm. The proton at C2, adjacent to both the ring oxygen and the carboxylic acid, would appear as a distinct multiplet.

  • 3,6-dihydro-2H-pyran-2-carboxylic acid: The ¹H NMR spectrum would be significantly different, showing vinylic proton signals for C4-H and C5-H, and lacking the characteristic downfield vinylic proton adjacent to the ring oxygen.

  • ¹³C NMR: The chemical shifts of the sp² carbons would clearly differentiate the isomers. For the 3,4-dihydro isomer, vinylic carbons would be expected around 145 and 100 ppm, while for the 3,6-dihydro isomer, they would be in the more typical alkene region around 120-130 ppm. The carbonyl carbon (C=O) would appear downfield (>170 ppm) in all isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming functional groups. All isomers will show a strong, broad absorption for the O-H stretch of the carboxylic acid (typically ~3300-2500 cm⁻¹) and a sharp, strong absorption for the C=O stretch (~1700-1725 cm⁻¹). A C=C stretch (~1650 cm⁻¹) and a strong C-O-C ether stretch (~1100 cm⁻¹) will also be present. While subtle differences in the fingerprint region may exist, IR is less effective than NMR for distinguishing between these specific positional isomers.

Conclusion

The isomers of dihydro-2H-pyran-2-carboxylic acid represent a class of high-value synthetic intermediates. This guide has established that a nuanced understanding of their synthesis, stereochemistry, and characterization is essential for leveraging their full potential in drug discovery. The profound impact of C2 stereochemistry on biological activity underscores the necessity of robust enantioselective synthetic and analytical methods. The detailed protocols provided for the oxidation-based synthesis, enzymatic resolution, and chiral HPLC analysis serve as a validated foundation for researchers and drug development professionals aiming to incorporate these powerful building blocks into their programs.

References

  • Ievlev, M. Yu., Ershov, O. V., Belikov, M. Yu., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. [Link]

  • Lee, H., Yoon, S. H., & Chung, B. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Bulletin of The Korean Chemical Society. [Link]

  • Prechtl, F., et al. (2025). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid. ACS Omega. [Link]

  • Molbase. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). [Link]

  • Trivedi, B. K., et al. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Nucleosides, Nucleotides & Nucleic Acids, 27(6-7), 808-18. [Link]

  • Gorobets, N. Y., et al. (2008). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2009(2), 168-176. [Link]

  • Lee, C.-F., et al. (2015). Development of an efficient process for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. Heterocycles, 91(8), 1653-1660. [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 2H-PYRAN-2-CARBOXYLIC ACID, 3,6-DIHYDRO-6-METHOXY-1,1-DIMETHYLETHYL ESTER. [Link]

  • PubChemLite. (n.d.). 3,6-dihydro-2h-pyran-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,6-dihydro-2H-pyran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(2), 567. [Link]

  • Kokubo, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1941. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Google Patents. (n.d.). Chiral 3,4-dihydro-2h-pyran compounds.
  • Ievlev, M. Yu., et al. (2016). Supporting Information: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

The 3,6-Dihydro-2H-pyran-2-carboxylic Acid Scaffold in Natural Products: Structural Significance, Biosynthesis, and Therapeutic Utilities

Executive Summary The 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold is a highly specialized, partially unsaturated six-membered oxygen heterocycle. In the realm of natural products, this scaffold is most famously manif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold is a highly specialized, partially unsaturated six-membered oxygen heterocycle. In the realm of natural products, this scaffold is most famously manifested as the structural core of cytosinine , the nucleoside foundation of the potent peptidyl nucleoside antibiotic Blasticidin S [1]. Unlike traditional nucleosides that rely on a flexible ribose sugar, the incorporation of this rigidified, dehydrated pyran ring fundamentally alters the molecule's spatial geometry. This whitepaper provides an in-depth technical analysis of this scaffold, exploring its biosynthetic origins, its mechanistic role in ribosomal trapping, and the field-proven protocols used for its chemical synthesis and biological application.

Structural Deconstruction and Chemical Identity

Blasticidin S, originally isolated from the soil bacterium Streptomyces griseochromogenes, is composed of two distinct domains: blastidic acid (a unique arginine-like chain) and cytosinine .

Cytosinine is the direct embodiment of the 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold. The pyran ring is substituted at the C6 position with a cytosine base (forming the nucleoside analog) and at the C3 position with an amino group, which forms an amide linkage with blastidic acid [2]. The presence of the C4-C5 double bond in the pyran ring restricts the conformational flexibility of the scaffold, locking the nucleobase into a specific orientation required for high-affinity binding to the ribosomal P-site.

Quantitative Data: Physicochemical Properties

The following table summarizes the core quantitative and structural data of Blasticidin S and its pyran scaffold [3].

PropertyValue
IUPAC Name (2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
CAS Number 2079-00-7 (Free base) / 3513-03-9 (Hydrochloride salt)
Molecular Weight 422.44 g/mol (Free base)
Core Scaffold Cytosinine (3,6-dihydro-2H-pyran-2-carboxylic acid derivative)
Biological Target 70S (Prokaryotic) and 80S (Eukaryotic) Ribosome (P-site)
Resistance Genes bsr (Bacillus cereus), BSD (Aspergillus terreus)

Biosynthetic Assembly and Enzymatic Causality

The biosynthesis of the 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold in Streptomyces is a marvel of enzymatic precision. The pathway eschews standard nucleotide synthesis, instead utilizing a highly specific tautomerization and dehydration sequence.

  • Conjugation: The pathway initiates with the enzyme CGA synthase, which couples UDP-glucuronic acid with cytosine to form cytosylglucuronic acid (CGA).

  • Tautomerization & Dehydration: The critical formation of the 3,6-dihydro-2H-pyran-2-carboxylic acid ring is driven by cytosinine: pyridoxal phosphate (PLP) tautomerase [4]. This enzyme catalyzes a net transamination and dehydration, introducing the defining double bond and establishing the cytosinine core.

  • Amide Coupling: Finally, the C3-amino group of cytosinine is coupled to blastidic acid to yield active Blasticidin S.

Biosynthesis UDP UDP-Glucuronic Acid + Cytosine CGA Cytosylglucuronic Acid (CGA) UDP->CGA CGA Synthase Cytosinine Cytosinine (3,6-dihydro-2H-pyran-2-carboxylic acid core) CGA->Cytosinine PLP Tautomerase & Dehydration Blasticidin Blasticidin S Cytosinine->Blasticidin Amide Coupling Blastidic Blastidic Acid Blastidic->Blasticidin Amide Coupling

Biosynthetic pathway of Blasticidin S via the cytosinine scaffold.

Mechanism of Action: Ribosomal Trapping

The biological efficacy of the 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold lies in its ability to induce translational arrest. X-ray crystallography and single-molecule FRET studies have elucidated that Blasticidin S binds to the P-site of the large ribosomal subunit[5].

The Causality of Inhibition: Unlike macrolides that block the exit tunnel, the rigid pyran scaffold of Blasticidin S physically collides with the CCA-terminus of the P-site tRNA. The scaffold forces the 3' terminus of the tRNA to bend toward the A-site. This severe geometric deformation sterically occludes the entry of release factors (RF1/RF2) and incoming aminoacyl-tRNAs. Consequently, peptidyl-tRNA hydrolysis and peptide bond formation are completely halted, leading to rapid cell death.

MOA BlaS Blasticidin S (Scaffold Entry) Ribosome 70S/80S Ribosome (P-site Binding) BlaS->Ribosome High Affinity Binding tRNA P-site tRNA Deformation Ribosome->tRNA Bends 3' CCA Terminus Hydrolysis Inhibition of Peptidyl-tRNA Hydrolysis tRNA->Hydrolysis Steric Occlusion PeptideBond Inhibition of Peptide Bond Formation tRNA->PeptideBond Steric Occlusion Arrest Translational Arrest & Cell Death Hydrolysis->Arrest PeptideBond->Arrest

Mechanism of translational arrest induced by the Blasticidin S scaffold.

Experimental Protocols & Methodologies

To leverage this scaffold in both synthetic chemistry and molecular biology, researchers must adhere to highly optimized, self-validating workflows.

Protocol 1: Total Synthesis Strategy for the Cytosinine Scaffold

Synthesizing the 3,6-dihydro-2H-pyran-2-carboxylic acid core requires strict stereocontrol to ensure biological activity [6].

  • Precursor Preparation: Begin with 2-acetoxy-D-glucal. Convert the hydroxyl groups to an allyl cyanate intermediate.

  • Sigmatropic Rearrangement: Heat the allyl cyanate to induce a [3,3]-sigmatropic rearrangement.

    • Causality: This thermal rearrangement is critical as it stereoselectively installs the C3-amino group while simultaneously shifting the double bond to the 3,6-dihydro position, establishing the exact unsaturation profile of the natural scaffold.

  • Vorbrüggen N-Glycosylation: React the pyran intermediate with a silylated cytosine base in the presence of TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

    • Causality: The Lewis acid (TMSOTf) generates an oxocarbenium ion. Neighboring group participation ensures the nucleobase attacks exclusively from the top face, yielding the thermodynamically required β-anomer.

  • Oxidation: Oxidize the primary alcohol at the C6 position (using TEMPO/BAIB) to yield the final 2-carboxylic acid moiety.

Protocol 2: Mammalian Cell Selection using Blasticidin S

Because the scaffold inhibits both prokaryotic and eukaryotic ribosomes, it is a premier selection agent for genetically engineered mammalian cells (e.g., in CRISPR/Cas9 workflows).

  • Transfection: Transfect mammalian cells (e.g., HEK293) with a vector containing your gene of interest alongside a bsr or BSD resistance cassette.

  • Recovery Phase (Critical Step): Incubate the cells in non-selective media (DMEM + 10% FBS) for 48 hours.

    • Causality: The BSD gene encodes Blasticidin S deaminase, which detoxifies the drug by converting the cytosine amine to a hydroxyl group (yielding inactive deaminohydroxyblasticidin S). Applying selection pressure before 48 hours will result in false negatives, as the cells have not yet translated sufficient intracellular deaminase to survive the ribosomal trapping mechanism.

  • Selection: Aspirate the media and replace it with selection media containing 2–10 µg/mL Blasticidin S (buffered with HEPES to maintain physiological pH, as the carboxylic acid scaffold is sensitive to extreme pH shifts).

  • Validation: Replace media every 3–4 days. Within 10–14 days, all non-transfected cells will undergo translational arrest and detach. Surviving colonies are self-validated transformants.

References

  • National Center for Biotechnology Information. "Blasticidin S." PubChem Compound Summary, CID 170012. Available at: [Link]

  • Guo, J., et al. "Cytosinine: pyridoxal phosphate tautomerase, a new enzyme in the blasticidin S biosynthetic pathway." The Journal of Antibiotics, 1995. Available at: [Link]

  • Svidritskiy, E., et al. "Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome." Proceedings of the National Academy of Sciences, 2013. Available at: [Link]

  • Ichige, T., et al. "Total synthesis of (+)-blasticidin S." Angewandte Chemie International Edition, 2004. Available at: [Link]

Exploratory

An In-depth Technical Guide to the Blasticidin S Nucleoside Antibiotic Core Structure

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Blasticidin S, a potent peptidyl nucleoside antibiotic isolated from Streptomyces griseochromogenes, stands as a molecule of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S, a potent peptidyl nucleoside antibiotic isolated from Streptomyces griseochromogenes, stands as a molecule of significant interest in both fundamental research and as a potential scaffold for novel therapeutic agents.[1][2][3] Its broad-spectrum activity against both prokaryotic and eukaryotic cells stems from a unique mechanism of action targeting the heart of protein synthesis—the ribosome.[1][4][5][6] This technical guide provides a comprehensive exploration of the Blasticidin S core structure, delving into its intricate chemical architecture, biosynthetic origins, and the molecular basis of its potent biological activity. Furthermore, we will examine the structure-activity relationships that govern its function and discuss methodologies for its study and modification, offering a detailed resource for professionals engaged in antibiotic research and development.

The Molecular Architecture of Blasticidin S

The Blasticidin S molecule is a fascinating tripartite structure, comprising a nucleobase, a modified sugar moiety, and a unique amino acid side chain. This intricate arrangement is fundamental to its biological function. The molecular formula of Blasticidin S is C₁₇H₂₆N₈O₅.[2][3]

The three key components are:

  • Cytosine Base: A pyrimidine nucleobase that provides a crucial recognition element for binding to the ribosome.

  • Modified Hexopyranose Sugar: A 2',3'-unsaturated-4'-aminoacyl-4'-deoxyhexopyranose core, referred to as cytosinine when linked to the cytosine base.[7][8][9] This unsaturated sugar ring adopts a half-chair conformation.[10]

  • N-methyl-β-arginine Side Chain (Blastidic Acid): An unusual amino acid residue linked to the sugar moiety via an amide bond.[9][11]

A striking feature of the Blasticidin S molecule is the spatial segregation of its hydrophilic and hydrophobic groups, with all hydrophilic moieties situated on one face of the molecule.[10] This amphipathic character likely plays a significant role in its interaction with the ribosomal machinery.

Stereochemistry and Conformation

The stereochemistry of Blasticidin S is critical for its activity. The pyranosyl sugar exhibits a half-chair conformation, and the overall molecule adopts an extended conformation.[10] An intramolecular hydrogen bond exists between the ammonium group and the carboxyl group, contributing to its conformational rigidity.[10]

Biosynthesis of the Blasticidin S Core

The biosynthesis of Blasticidin S is a complex enzymatic cascade encoded by the bls gene cluster in Streptomyces griseochromogenes.[2] The pathway involves a series of unique enzymatic transformations to assemble the final molecule from primary metabolic precursors.

The key precursors for the biosynthesis of Blasticidin S are D-glucose, cytosine, L-arginine, and L-methionine.[12] The assembly of the core structure can be summarized in the following key stages:

  • Formation of Cytosylglucuronic Acid (CGA): The biosynthesis initiates with the condensation of UDP-glucuronic acid and cytosine, catalyzed by CGA synthase.[4]

  • Dehydration and Amination to form Cytosinine: The radical S-adenosylmethionine (SAM) enzyme, BlsE, catalyzes the dehydration of CGA.[7][8] Subsequently, the pyridoxal phosphate (PLP)-dependent enzyme, BlsH, facilitates a coupled α,β-dehydration and amination to yield cytosinine, the core sugar structure of Blasticidin S.[7][8]

  • Amide Bond Formation: The ATP-grasp ligase, BlsI, then catalyzes the formation of an amide bond between cytosinine and β-arginine to produce demethylblasticidin S.[7][8]

The biosynthetic pathway showcases a fascinating interplay between different enzyme classes to construct the unique unsaturated and aminated sugar core.

BlasticidinS_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_final_assembly Final Assembly UDP-glucuronic acid UDP-glucuronic acid CGA Cytosylglucuronic Acid (CGA) UDP-glucuronic acid->CGA CGA synthase Cytosine Cytosine Cytosine->CGA L-arginine L-arginine Demethylblasticidin_S Demethylblasticidin S L-arginine->Demethylblasticidin_S Dehydrated_CGA Dehydrated CGA CGA->Dehydrated_CGA BlsE (Radical SAM) Cytosinine Cytosinine Dehydrated_CGA->Cytosinine BlsH (PLP-dependent) Cytosinine->Demethylblasticidin_S BlsI (ATP-grasp ligase) Blasticidin_S Blasticidin S Demethylblasticidin_S->Blasticidin_S Methylation

Caption: Biosynthetic pathway of Blasticidin S.

Mechanism of Action: Targeting the Ribosome

Blasticidin S exerts its potent antibiotic effect by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][3][4][5][6] It specifically targets the peptidyl transferase center (PTC) on the large ribosomal subunit.[2][13]

The mechanism of action involves several key steps:

  • Binding to the P-site: Unlike many other peptidyl-transferase inhibitors that bind to the A-site, Blasticidin S binds to the P-site of the large ribosomal subunit.[14]

  • Distortion of P-site tRNA: Upon binding, Blasticidin S induces a deformed conformation of the P-site tRNA, bending its 3'-terminus towards the A-site.[14]

  • Inhibition of Peptide Bond Formation and Termination: This stabilization of a deformed tRNA conformation sterically hinders the accommodation of the incoming aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation to a lesser extent.[4][14] More significantly, it strongly inhibits the hydrolysis of peptidyl-tRNA by release factors, effectively stalling translation termination.[5][14]

The competitive nature of its binding with puromycin suggests a closely related binding site.[4]

BlasticidinS_MoA cluster_ribosome Ribosome cluster_outcome Outcome P_site P-site Inhibition Inhibition of: - Peptide bond formation - Translation termination P_site->Inhibition A_site A-site A_site->Inhibition E_site E-site BlasticidinS Blasticidin S BlasticidinS->P_site Binds to P-site tRNA_P P-site tRNA tRNA_P->P_site tRNA_A A-site tRNA tRNA_A->A_site Steric hindrance ReleaseFactor Release Factor ReleaseFactor->A_site Inhibited binding

Caption: Mechanism of action of Blasticidin S on the ribosome.

Structure-Activity Relationship (SAR) and Chemical Modification

The complex structure of Blasticidin S presents both challenges and opportunities for medicinal chemists. Semisynthetic modifications have been explored to enhance its antibacterial activity and selectivity.

Key findings from SAR studies include:

  • C6' Carboxylate: Modification of the C6' carboxylic acid to an amide, as seen in the natural product P10, can significantly increase activity against Gram-positive bacteria.[13][15] Esterification at this position has also been shown to enhance antibiotic activity.[13]

  • C4 Amine: The C4 amine of the cytosine ring is another site for modification. Appending moieties inspired by the related antibiotic amicetin to this position has been explored to improve bacterial selectivity.[16][17]

These studies demonstrate that targeted modifications to the Blasticidin S scaffold can modulate its biological activity, offering a promising avenue for the development of new antibiotics.[15] The total synthesis of Blasticidin S has also been achieved, providing a platform for the creation of novel analogs.[11]

Experimental Protocols

Protocol for Cell Selection with Blasticidin S

Blasticidin S is widely used as a selection agent for cells that have been successfully transfected with a plasmid carrying a Blasticidin S resistance gene, such as bsr or BSD.[1][4][5] These genes encode deaminases that inactivate Blasticidin S.[1][4]

Materials:

  • Blasticidin S hydrochloride solution (e.g., 10 mg/mL in HEPES buffer)

  • Cell culture medium appropriate for the cell line

  • Transfected and non-transfected (control) cells

  • Sterile cell culture plates and equipment

Procedure:

  • Determine the Optimal Killing Concentration (Kill Curve):

    • Plate cells at a low density in a multi-well plate.

    • Prepare a series of dilutions of Blasticidin S in the cell culture medium. Recommended starting concentrations range from 1 to 50 µg/mL for mammalian cells and 25-100 µg/mL for bacteria.[5] For E. coli, use low salt LB medium (pH ≤ 7.0).[18][19]

    • Replace the medium in the wells with the medium containing the different concentrations of Blasticidin S. Include a no-antibiotic control.

    • Incubate the cells for a period sufficient to observe cell death in the control cells (typically 3-7 days for mammalian cells).

    • Determine the lowest concentration of Blasticidin S that causes complete cell death of the non-transfected cells. This is the optimal concentration for selection.

  • Selection of Resistant Cells:

    • Plate the transfected cells at a low density.

    • After allowing the cells to adhere and recover from transfection (typically 24-48 hours), replace the medium with fresh medium containing the predetermined optimal concentration of Blasticidin S.

    • Continue to incubate the cells, replacing the selective medium every 3-4 days.

    • Monitor the plates for the appearance of resistant colonies.

    • Once colonies are visible, they can be isolated and expanded.

Isolation and Purification of Blasticidin S (Conceptual Workflow)

The isolation of Blasticidin S from Streptomyces griseochromogenes fermentation broth typically involves a series of chromatographic steps.

Workflow:

  • Fermentation: Cultivate S. griseochromogenes in a suitable production medium.[12]

  • Broth Filtration: Separate the mycelium from the culture broth by filtration or centrifugation.

  • Ion-Exchange Chromatography:

    • Acidify the culture filtrate and apply it to a cation-exchange resin (e.g., Dowex 50W).[12]

    • Wash the resin to remove impurities.

    • Elute Blasticidin S using a basic solution (e.g., dilute ammonia or pyridine).[12]

  • Further Purification:

    • The eluted fractions can be further purified using additional chromatographic techniques such as anion-exchange chromatography (e.g., Amberlite IRA-410) and/or reversed-phase chromatography.[12]

  • Crystallization: Concentrate the purified fractions to induce crystallization of Blasticidin S.

Conclusion

The Blasticidin S core structure represents a remarkable example of a highly evolved natural product designed to potently and specifically inhibit a fundamental cellular process. Its unique chemical features, intricate biosynthetic pathway, and well-defined mechanism of action make it a subject of enduring interest. For researchers in drug discovery, Blasticidin S offers a validated scaffold with a known target, providing a foundation for the development of novel antibiotics that can address the growing challenge of antimicrobial resistance. A thorough understanding of its core structure and biological activity is paramount to unlocking its full therapeutic potential.

References

  • Blasticidin S - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Svidritskiy, E., et al. (2013). Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome. Proceedings of the National Academy of Sciences, 110(30), 12283-12288. Retrieved March 7, 2026, from [Link]

  • Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors - PMC. (2026, January 12). Retrieved March 7, 2026, from [Link]

  • Lee, Y. H., et al. (2025). Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle. ACS Catalysis. Retrieved March 7, 2026, from [Link]

  • Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle | ACS Catalysis. (2025, January 30). Retrieved March 7, 2026, from [Link]

  • Blasticidin S - Grokipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystal and molecular structure of the antibiotic blasticidin S hydrochloride pentahydrate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Seto, H., Otake, N., & Yonehara, H. (1968). Studies on the Biosynthesis of Blasticidin S. Agricultural and Biological Chemistry, 32(10), 1299-1305. Retrieved March 7, 2026, from [Link]

  • Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC. (2024, February 23). Retrieved March 7, 2026, from [Link]

  • Total synthesis of (+)-blasticidin s - PubMed. (2004, July 5). Retrieved March 7, 2026, from [Link]

  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors - ChemRxiv. (2025). Retrieved March 7, 2026, from [Link]

  • Chemical Studies on Blasticidin S | Bioscience, Biotechnology, and Biochemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Blasticidin S | C17H26N8O5 | CID 170012 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Understanding Blasticidin S HCl: A Powerful Antibiotic for Cell Selection - Oreate AI Blog. (2025, December 19). Retrieved March 7, 2026, from [Link]

Sources

Foundational

The Solvation Thermodynamics of 3,6-Dihydro-2H-pyran-2-carboxylic Acid: A Comprehensive Guide for Organic Solvents

Executive Summary In the landscape of modern drug development and complex organic synthesis, the 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold (CAS: 116233-54-6) emerges as a highly versatile synthon. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold (CAS: 116233-54-6) emerges as a highly versatile synthon. As a Senior Application Scientist, I frequently observe that researchers underestimate the impact of solvent-solute interactions when scaling up the synthesis of pyran-based intermediates. This molecule is most prominently recognized as the core structural motif embedded within the nucleoside antibiotic [1],[]. Furthermore, its utility in cutting-edge methodologies, such as[3], demands a rigorous understanding of its phase behavior in organic solvents.

This whitepaper provides an in-depth, self-validating framework for understanding and measuring the solubility of 3,6-dihydro-2H-pyran-2-carboxylic acid, ensuring that process chemists can make deterministic, causality-driven decisions during solvent selection.

Structural Analysis & Solvation Mechanics

The solubility of 3,6-dihydro-2H-pyran-2-carboxylic acid in organic solvents is not merely a function of the outdated "like dissolves like" heuristic; it is a complex interplay of specific intermolecular forces governed by three distinct molecular domains. Understanding the causality behind these interactions is critical for optimizing reaction yields and crystallization processes.

  • The Carboxylic Acid (-COOH) Terminus: This group acts as a potent hydrogen bond donor and acceptor. In non-polar media (e.g., hexane, toluene), this group drives the formation of robust, tightly bound homodimers. The high lattice energy of these dimers drastically reduces solubility[4].

  • The Dihydropyran Ring (Ether Oxygen): Functions as a localized hydrogen bond acceptor, providing a secondary site for protic solvent interaction, which enhances solubility in alcohols.

  • The Hydrocarbon Backbone (Alkene and Methylenes): Imparts lipophilicity, facilitating dispersion interactions with low-to-moderate polarity solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

SolvationLogic M 3,6-dihydro-2H-pyran-2-carboxylic acid P1 Carboxylic Acid Group (-COOH) M->P1 P2 Dihydropyran Ring (Ether -O-) M->P2 P3 Alkene Motif (C=C) M->P3 S1 Protic Solvents (MeOH, EtOH) Strong H-Bonding P1->S1 High Affinity S2 Polar Aprotic (EtOAc, DCM) Dipole-Dipole Interactions P1->S2 Moderate Affinity S3 Non-Polar (Hexane, Toluene) Weak Dispersion Forces P1->S3 Poor Affinity (Dimerization) P2->S2 High Affinity P3->S3 Low/Moderate Affinity

Fig 1: Logical relationship between molecular motifs and solvent polarity.

(Note: The solid-state lattice energy—and consequently the solubility—will differ between the racemic mixture and enantiopure forms due to distinct crystal packing arrangements. The data below assumes a standard racemic input).

Quantitative Solubility Data

Based on empirical thermodynamic models for small cyclic carboxylic acids and related pyran derivatives[5], the table below summarizes the expected solubility profile of 3,6-dihydro-2H-pyran-2-carboxylic acid across various organic solvent classes at standard ambient temperature (25°C).

Organic Solvent ClassSpecific SolventDielectric Constant (ε)Empirical Solubility Range at 25°C (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.7> 150Strong H-bond donor/acceptor capabilities fully disrupt solute homodimers.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200Exceptional H-bond acceptor; highly efficient solvation of the -COOH proton.
Moderately Polar Ethyl Acetate (EtOAc)6.040 - 80Moderate dipole interactions; effectively solvates the pyran oxygen.
Halogenated Dichloromethane (DCM)9.130 - 60Polarizable solvent; favorable van der Waals interactions with the cyclic backbone.
Non-Polar Hexane / Heptane1.9< 5Poor dispersion forces; solute remains heavily dimerized in the solid state[4].

Self-Validating Experimental Methodology

Standard kinetic dissolution tests are insufficient for rigorous process chemistry. To establish true thermodynamic solubility, I mandate a self-validating Isothermal Shake-Flask protocol coupled with orthogonal solid-state verification. This ensures that the data reflects the equilibrium state of the active intermediate without being confounded by transient polymorphs or solvates.

Step-by-Step Protocol

Step 1: Isothermal Saturation (The Causality of Equilibrium)

  • Action: Suspend an excess amount (e.g., 500 mg) of 3,6-dihydro-2H-pyran-2-carboxylic acid in 5.0 mL of the target organic solvent within a sealed, temperature-controlled glass vial.

  • Causality: Kinetic dissolution is heavily influenced by particle size and surface area. By providing excess solid and agitating for 24 hours at a strictly controlled 25.0 ± 0.1 °C, we bypass kinetic artifacts and achieve true thermodynamic equilibrium.

Step 2: Phase Separation (The Causality of Clarity)

  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Sub-micron undissolved particulates can artificially inflate solubility measurements. PTFE is chosen for organic solvents to prevent filter degradation and extractable contamination.

Step 3: Orthogonal Quantification (The Causality of Accuracy)

  • Action: Dilute the filtered aliquot and analyze via HPLC-UV (using a C18 column and an acidic mobile phase, such as 0.1% Formic Acid, to suppress ionization). Cross-reference this with a gravimetric evaporation of a known volume.

  • Causality: Gravimetric analysis alone is vulnerable to solvent entrapment. HPLC-UV ensures that the quantified mass corresponds exclusively to the intact molecule, ruling out solvent-induced degradation.

Step 4: Solid-State Validation (The Causality of Trustworthiness)

  • Action: Recover the residual solid from Step 2, dry gently, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: This is the critical self-validating step. Solvents like methanol or DMSO can form solvates or induce polymorphic transformations. If the XRPD pattern of the residual solid differs from the input material, the measured solubility represents the new solvate/polymorph, creating a self-correcting data loop.

SolubilityWorkflow N1 Solid Compound (CAS: 116233-54-6) N2 Solvent Saturation (Shake-Flask, 24h, 25°C) N1->N2 Add to organic solvent N3 Phase Separation (0.22 µm PTFE Filtration) N2->N3 Isothermal agitation N4 Analytical Quantification (HPLC-UV / Gravimetric) N3->N4 Extract liquid aliquot N5 Data Validation (XRPD & Mass Balance) N4->N5 Calculate concentration N5->N2 If solvate forms, re-evaluate

Fig 2: Self-validating experimental workflow for thermodynamic solubility.

Applications in Advanced Organic Synthesis

The solubility profile of 3,6-dihydro-2H-pyran-2-carboxylic acid directly dictates its synthetic viability. For example, in the synthesis of pyran


-amino acids[5] or complex floral odorants[6], moderately polar solvents like ethyl acetate and dichloromethane are preferred to balance the solubility of the acid with the stability of sensitive coupling reagents (e.g., EDC/HOBt). Conversely, in advanced photoredox catalysis—such as decarboxylative cross-couplings with vinyl halides[3]—highly polar aprotic solvents or precisely tuned solvent mixtures are required to ensure the carboxylic acid remains fully solvated and available for single-electron transfer (SET) events.

By applying the self-validating solubility protocols outlined in this guide, researchers can eliminate empirical guesswork, ensuring robust, scalable, and highly reproducible chemical processes.

References

  • Title: Blasticidin S | C17H26N8O5 | CID 170012 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides Source: MacMillan Group, Princeton University URL: [Link]

  • Title: Synthesis of Novel Pyran

    
    -Amino Acid and 5,6-Dihydro-2H
    Source:  Figshare
    URL: [Link]
    

Sources

Exploratory

pKa values of 3,6-dihydro-2H-pyran-2-carboxylic acid

An in-depth technical analysis of the acid dissociation constant (pKa) of 3,6-dihydro-2H-pyran-2-carboxylic acid requires a fundamental understanding of physical chemistry, structural thermodynamics, and precise analytic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the acid dissociation constant (pKa) of 3,6-dihydro-2H-pyran-2-carboxylic acid requires a fundamental understanding of physical chemistry, structural thermodynamics, and precise analytical methodologies. This guide provides drug development professionals and researchers with a comprehensive framework for understanding and measuring the ionization behavior of this specialized heterocyclic moiety.

Executive Summary

3,6-dihydro-2H-pyran-2-carboxylic acid is a highly specialized structural motif that serves as the core backbone for several bioactive natural products, most notably the peptidyl nucleoside antibiotic Blasticidin S[1]. The pKa of this moiety is a critical physicochemical parameter. It dictates the molecule's ionization state at physiological pH, which in turn governs its aqueous solubility, lipid membrane permeability, target binding affinity, and overall pharmacokinetics.

Thermodynamic Basis of Ionization

The pKa of any carboxylic acid is fundamentally governed by the thermodynamic stability of its conjugate base (the carboxylate anion). For a standard unsubstituted aliphatic carboxylic acid like acetic acid, the pKa is typically 4.76. However, the 3,6-dihydro-2H-pyran-2-carboxylic acid system introduces several structural variables that shift this value:

  • Inductive Effect of the Heteroatom: The oxygen atom embedded within the pyran ring exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This delocalizes the negative charge of the carboxylate anion, stabilizing it and lowering the pKa. For context, the saturated analog, tetrahydropyran-2-carboxylic acid, exhibits a pKa of 3.70 ± 0.20[2].

  • sp² Hybridization (The 3,6-dihydro shift): The presence of the C3=C4 double bond in the 3,6-dihydro analog increases the s-character of the adjacent carbon atoms. Because sp² hybridized carbons are more electronegative than sp³ carbons, this unsaturation provides additional stabilization to the conjugate base, marginally lowering the intrinsic pKa further compared to its saturated counterpart.

  • Substituent Effects in Complex Molecules: When this moiety is incorporated into larger molecular architectures, distal charged groups profoundly impact the pKa. In Blasticidin S, the presence of a protonated cytosine derivative and a guanidine group (with basic pKa values of 4.6 and >12.5, respectively) creates a massive cationic field[3]. This strong electron-withdrawing environment drastically lowers the pKa of the 3,6-dihydro-2H-pyran-2-carboxylic acid moiety to 2.4[3].

G A 3,6-dihydro-2H-pyran -2-carboxylic acid B Oxygen Heteroatom (Inductive Withdrawal) A->B C C3=C4 Double Bond (sp2 Hybridization) A->C D Substituents (Cationic Groups) A->D E pKa Shift (Increased Acidity) B->E -I effect C->E Electronegativity D->E Strong -I effect

Diagram 1: Structural and electronic factors driving the pKa shift in pyran-2-carboxylic acids.

Data Presentation: Comparative pKa Values

To contextualize the acidity of 3,6-dihydro-2H-pyran-2-carboxylic acid, the following table summarizes the pKa values of related structural analogs to highlight the causality of structural modifications:

CompoundKey Structural FeaturepKa Value
Acetic Acid Baseline aliphatic carboxylic acid4.76
Tetrahydropyran-2-carboxylic acid Saturated pyran ring (-I effect from Oxygen)~3.70
3,6-dihydro-2H-pyran-2-carboxylic acid Unsaturated pyran ring (sp² + -I effect)~3.50 - 3.60
Blasticidin S Substituted with cationic guanidine/cytosine2.40

Causality-Driven Experimental Protocol: Potentiometric Titration

To accurately determine the pKa of 3,6-dihydro-2H-pyran-2-carboxylic acid derivatives, potentiometric titration remains the gold standard[4]. As an Application Scientist, I emphasize that a protocol is only as reliable as its control of thermodynamic variables. The following self-validating workflow explains the mechanistic why behind each step.

Step-by-Step Methodology:
  • System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0)[4].

    • Causality: Glass electrodes suffer from alkaline/acid errors and drift over time; multipoint calibration ensures Nernstian response linearity across the expected inflection range.

  • Sample Preparation and Ionic Strength Control: Dissolve the analyte to achieve a concentration of at least

    
     M[4]. Add potassium chloride (KCl) to maintain a constant ionic strength of 0.15 M[5].
    
    • Causality: The activity coefficient (

      
      ) of ions changes with concentration. By flooding the system with 0.15 M KCl (mimicking physiological osmolarity), 
      
      
      
      remains constant throughout the titration, allowing the calculation of a true thermodynamic pKa rather than a concentration-dependent apparent pKa.
  • Atmospheric Degassing: Purge the solution continuously with inert Nitrogen (

    
    ) gas before and during the titration[5].
    
    • Causality: Atmospheric

      
       readily dissolves in water to form carbonic acid (
      
      
      
      ), which acts as a secondary buffer. This would artificially distort the titration curve and shift the equivalence point.
  • Titration Execution: Place the vessel on a magnetic stirrer and immerse the electrode. Titrate with standardized 0.1 M NaOH (for the free acid) using an automated micro-burette[4]. Record pH after each incremental addition once equilibrium (stable mV reading) is reached.

  • Data Analysis via Gran Plot: Instead of relying solely on the visual inflection point, plot the first derivative (

    
    ) and utilize a Gran plot transformation[5].
    
    • Causality: Gran plots linearize the data points before and after the equivalence point, mathematically validating the exact volume of titrant required and minimizing errors caused by electrode sluggishness near the inflection point.

Workflow Step1 1. Sample Preparation Dissolve analyte in 0.15 M KCl Step2 2. Degassing Purge with N2 gas Step1->Step2 Step3 3. Calibration Standardize pH electrode Step2->Step3 Step4 4. Titration Stepwise 0.1 M NaOH/HCl addition Step3->Step4 Step5 5. Data Analysis Gran Plot & 1st Derivative Step4->Step5 Step6 6. pKa Determination Extract inflection point Step5->Step6

Diagram 2: Self-validating potentiometric titration workflow for precise pKa determination.

Applications in Drug Development

The precise pKa of the 3,6-dihydro-2H-pyran-2-carboxylic acid moiety dictates its utility in advanced pharmaceutical formulations. Because the isolated acid transitions from an un-ionized to an ionized state between pH 3.5 and 5.0, it is an excellent candidate for pH-triggered release mechanisms. For instance, microparticles formulated with pyran-carboxylic acid derivatives are designed to remain stable at physiological pH (7.4) but rapidly degrade and release their payload when exposed to the acidic environments of endosomes or tumor microenvironments (pH < 6.0)[6].

Furthermore, understanding that the pKa drops to 2.4 in Blasticidin S explains why the molecule exists almost entirely with an overall positive charge at physiological pH (5 to 9), a factor that directly impacts its cellular uptake, ribosomal binding, and environmental fate[1].

References

  • PubChem - Blasticidin S | C17H26N8O5 | CID 170012 Source: National Institutes of Health (NIH) URL:[Link]

  • US20210154107A1 - Particles containing coloring agents and methods of using the same Source: Google Patents URL
  • Metabolism of L-α-arginine in the biosynthesis of blasticidin S Source: Oregon State University URL:[Link]

  • Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL:[Link]

Sources

Foundational

Stability and Degradation Pathways of Chiral 3,6-Dihydro-2H-pyran-2-carboxylic Acid: A Mechanistic and Methodological Guide

Executive Summary Chiral 3,6-dihydro-2H-pyran-2-carboxylic acid is a highly functionalized cyclic ether that serves as a critical chiral building block in organic synthesis and forms the core structural motif of several...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 3,6-dihydro-2H-pyran-2-carboxylic acid is a highly functionalized cyclic ether that serves as a critical chiral building block in organic synthesis and forms the core structural motif of several bioactive natural products, most notably the peptidyl nucleoside antibiotic Blasticidin S[1]. While its dense functionality (an allylic ether, an isolated alkene, and an


-oxy carboxylic acid) makes it synthetically valuable, it also introduces significant stability liabilities.

As a Senior Application Scientist, understanding the causality behind these liabilities is paramount. This whitepaper deconstructs the structural vulnerabilities of the chiral 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold, provides quantitative stability profiling, and outlines a self-validating experimental protocol for forced degradation and chiral analysis.

Structural Vulnerabilities & Mechanistic Causality

The stability of this scaffold is dictated by its specific functional group topology. The molecule is highly sensitive to pH extremes and thermal stress, degrading via three primary mechanistic pathways.

Base-Catalyzed Enolization and Racemization (pH > 8.0)

The Causality: The chirality of the molecule resides at the C2 position. The C2 proton is unusually acidic because it is flanked by two electron-withdrawing groups: the carboxylic acid (via resonance stabilization of the conjugate base) and the pyran ring oxygen (via inductive electron withdrawal). When exposed to basic conditions (pH > 8.0), a hydroxide or buffer base abstracts the C2 proton, forming a planar enolate intermediate. Upon reprotonation, the proton can attack from either the Re or Si face of the enolate, leading to a rapid erosion of enantiomeric excess (ee) and ultimate racemization. In complex derivatives like Blasticidin S, basic conditions also trigger secondary reactions, such as rapid intramolecular cyclization between the guanidine and primary amine to form cytomycin[2].

Acid-Catalyzed Ether Cleavage and Hydration (pH < 4.0)

The Causality: The 3,6-dihydro-2H-pyran ring contains an allylic ether linkage. Under strongly acidic conditions (pH < 4.0), the pyran oxygen is protonated, converting it into a superior leaving group. This weakens the adjacent C-O bonds, facilitating nucleophilic attack by water. This leads to hydrolytic ring-opening, yielding acyclic dihydroxy-acid derivatives. Furthermore, the isolated C4-C5 double bond is susceptible to acid-catalyzed hydration, forming hydroxylated tetrahydropyran artifacts.

Thermal Retro-Diels-Alder Fragmentation (> 60°C)

The Causality: The 3,6-dihydro-2H-pyran system is formally an oxa-cyclohexene derivative—the classic adduct of a hetero-Diels-Alder cycloaddition. Computational studies on 3,6-dihydro-2H-pyran derivatives demonstrate that at elevated temperatures, the molecule can undergo a thermal retro-Diels-Alder decomposition[3]. This occurs via a concerted 6-membered cyclic transition state, fragmenting the ring into a diene (e.g., 1,3-butadiene) and a carbonyl compound (e.g., glyoxylic acid).

Mechanisms Core Chiral 3,6-Dihydro-2H-pyran- 2-carboxylic Acid Base Basic Conditions (pH > 8) Core->Base OH- Acid Acidic Conditions (pH < 4) Core->Acid H+ Thermal Thermal Stress (> 60°C) Core->Thermal Δ Racem C2 Deprotonation & Racemization Base->Racem Hydro Ether Cleavage & Ring Opening Acid->Hydro Retro Retro-Diels-Alder Decomposition Thermal->Retro

Fig 1. Primary degradation pathways of 3,6-dihydro-2H-pyran-2-carboxylic acid under stress.

Quantitative Stability Profiling

To guide formulation and synthetic handling, the stability profile of the pyran core (and its derivatives like Blasticidin S) is summarized below. The optimal stability window is strictly confined to slightly acidic to neutral conditions[4].

ConditionpH RangeDominant Degradation MechanismEstimated Stability / Half-Life
Strong Acid < 4.0Ether Cleavage / Ring OpeningUnstable (Rapid degradation)
Optimal Buffer 5.0 – 7.0NoneHighly Stable (> 2 weeks at 4°C)
Basic > 8.0C2 Enolization / RacemizationUnstable (ee erosion within hours)
Thermal Stress N/A (> 60°C)Retro-Diels-Alder DecompositionAccelerated degradation

Experimental Methodology: Self-Validating Forced Degradation Protocol

To accurately quantify the racemization kinetics and hydrolytic degradation of this chiral acid, a rigorously controlled, self-validating forced degradation workflow is required.

Step-by-Step Protocol

Step 1: Preparation of Buffered Matrices Prepare 50 mM buffer solutions at pH 2.0 (phosphate), pH 7.0 (HEPES), and pH 10.0 (borate). Causality: Using standardized buffers isolates pH as the sole independent variable, preventing auto-catalytic pH drift as acidic degradation products are formed.

Step 2: Analyte Inoculation Dissolve the chiral 3,6-dihydro-2H-pyran-2-carboxylic acid to a final concentration of 1.0 mg/mL in each buffer. Causality: A 1.0 mg/mL concentration provides a robust signal-to-noise ratio for UV/MS detection while remaining below the threshold for concentration-dependent aggregation or dimerization.

Step 3: Thermal Stress Incubation Divide the aliquots into sealed amber vials and incubate at 4°C (Control), 25°C, and 60°C.

Step 4: Kinetic Quenching At predefined time points (0, 1, 4, 8, and 24 hours), extract 100 µL aliquots. Immediately neutralize the pH 2.0 and pH 10.0 samples to pH 7.0 using calculated volumes of 0.1 M NaOH or HCl, respectively. Flash-freeze the quenched samples in liquid nitrogen. Causality: Quenching instantly halts the pH-catalyzed enolization and hydrolysis. Without immediate neutralization, degradation would continue in the autosampler, skewing the kinetic data.

Step 5: Chiral HPLC-UV/MS Analysis Analyze the quenched samples using a chiral stationary phase column (e.g., Chiralpak AD-H) with an isocratic mobile phase (e.g., Hexane/IPA/TFA 90:10:0.1). Monitor UV absorbance at 210 nm and utilize MS for mass balance.

Step 6: Data Synthesis & Self-Validation Calculate the pseudo-first-order rate constants (


) for racemization by plotting 

versus time. Self-Validation Mechanism: The protocol validates itself via the pH 7.0 / 4°C control. If any racemization or degradation is observed in this control, it indicates matrix contamination (e.g., trace microbial esterases) or an analytical artifact, thereby invalidating the run. Furthermore, tracking the Total Peak Area ensures mass balance; a drop in total area indicates the formation of undetected volatile fragments (confirming retro-Diels-Alder), validating the method's stability-indicating power.

Workflow S1 1. Aliquot Prep (1 mg/mL) S2 2. Stress (pH/Temp) S1->S2 S3 3. Quench (Neutralize) S2->S3 S4 4. Chiral HPLC (ee %) S3->S4 S5 5. Kinetics (k-obs) S4->S5

Fig 2. Step-by-step experimental workflow for forced degradation and chiral stability analysis.

Formulation & Storage Directives

For researchers and drug development professionals handling 3,6-dihydro-2H-pyran-2-carboxylic acid or its derivatives (like Blasticidin S), strict adherence to the following guidelines is non-negotiable:

  • pH Control: Aqueous stock solutions must be strictly maintained between pH 5.0 and 7.0. Exceeding pH 7.0 will initiate rapid C2 racemization and potential intramolecular side reactions[4].

  • Thermal Management: Aliquot solutions in small, single-use volumes and store at -20°C for long-term preservation. Aqueous solutions are stable for only 1–2 weeks at 4°C[4].

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles cause localized pH shifts in the ice matrix (freeze-concentration effect), which can transiently expose the molecule to extreme pH microenvironments, accelerating degradation.

References

  • Title: Blasticidin S | CID 170012 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Antioxidant activity of dihydropyrano[3,2-b]pyran derivatives (Computational Thermal Analysis) Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Synthesis of Dihydropyran Carboxylic Acids via Ring-Closing Metathesis: An Application and Protocol Guide

Introduction: The Power of RCM in Heterocyclic Synthesis Ring-closing metathesis (RCM) has emerged as a cornerstone of modern organic synthesis, offering unparalleled efficiency in the construction of cyclic and macrocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of RCM in Heterocyclic Synthesis

Ring-closing metathesis (RCM) has emerged as a cornerstone of modern organic synthesis, offering unparalleled efficiency in the construction of cyclic and macrocyclic structures. Its impact is particularly profound in the synthesis of oxygen-containing heterocycles like dihydropyrans, which are prevalent motifs in numerous natural products and pharmaceutically active compounds.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of dihydropyran carboxylic acids, a class of molecules with significant potential in drug discovery and development. We will explore the strategic use of RCM to construct the dihydropyran ring system, focusing on a robust two-step approach: the RCM of a diene precursor to form a dihydropyran ester, followed by its hydrolysis to the target carboxylic acid. This methodology leverages the high functional group tolerance of modern ruthenium-based catalysts and provides a reliable pathway to these valuable building blocks.[3]

The Mechanistic Heart of RCM: A [2+2] Cycloaddition Pathway

The catalytic cycle of Ring-Closing Metathesis (RCM), widely accepted as the Chauvin mechanism, is a sequence of [2+2] cycloaddition and cycloreversion reactions mediated by a metal carbene complex, typically featuring Ruthenium.[3] The process begins with the coordination of one of the diene's terminal alkenes to the metal catalyst. A subsequent [2+2] cycloaddition forms a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition, releasing the original carbene ligand and forming a new metal carbene with the substrate. The second alkene of the substrate then undergoes an intramolecular [2+2] cycloaddition with the newly formed metal carbene, creating a second metallacyclobutane intermediate. The final, irreversible step is the retro [2+2] cycloaddition of this intermediate to release the desired cyclic alkene (the dihydropyran) and regenerate a metal carbene species, which can then re-enter the catalytic cycle. A key driving force for the reaction, especially with terminal alkenes, is the formation of a volatile byproduct, ethylene, which is removed from the reaction mixture, shifting the equilibrium towards the cyclic product.[3]

RCM_Mechanism cluster_initiation Initiation Phase cluster_propagation Propagation Cycle Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 [2+2] Diene Diene Substrate Diene->Intermediate1 NewCarbene [Ru]=CHR¹ Intermediate1->NewCarbene retro [2+2] Intermediate2 Intramolecular Coordination NewCarbene->Intermediate2 Intermediate3 Metallacyclobutane 2 Intermediate2->Intermediate3 Intramolecular [2+2] Product Dihydropyran Intermediate3->Product retro [2+2] RegenCatalyst [Ru]=CH₂ Intermediate3->RegenCatalyst RegenCatalyst->Catalyst Reacts with new Diene caption Figure 1: Catalytic Cycle of Ring-Closing Metathesis.

Caption: Figure 1: Catalytic Cycle of Ring-Closing Metathesis.

Strategic Considerations for Substrate Design and Reaction Optimization

The success of an RCM reaction hinges on careful planning, from the design of the diene precursor to the selection of the catalyst and reaction conditions.

Substrate Synthesis: Building the Diene Precursor

A common and effective strategy for synthesizing the necessary diene precursor for a dihydropyran-2-carboxylic acid ester involves the O-allylation of a homoallylic alcohol, followed by acylation. This approach provides a modular route to a variety of substrates.

Substrate_Synthesis Aldehyde Aldehyde/Ketone Homoallylic_Alcohol Homoallylic Alcohol Aldehyde->Homoallylic_Alcohol Allylation Allylic_Ether Allylic Homoallylic Ether Homoallylic_Alcohol->Allylic_Ether O-Allylation Diene_Ester Diene Ester Precursor Allylic_Ether->Diene_Ester Acylation (e.g., with Acryloyl Chloride) Dihydropyran_Ester Dihydropyran Ester Diene_Ester->Dihydropyran_Ester RCM Final_Product Dihydropyran Carboxylic Acid Dihydropyran_Ester->Final_Product Hydrolysis caption Figure 2: Workflow for Dihydropyran Carboxylic Acid Synthesis.

Caption: Figure 2: Workflow for Dihydropyran Carboxylic Acid Synthesis.

Catalyst Selection: The Key to Success

The choice of catalyst is critical. For the RCM of diene esters, which can be considered electron-deficient substrates, second-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred due to their higher activity and stability.[3]

CatalystStructureKey FeaturesTypical Applications
Grubbs I Benzylidene-bis(tricyclohexylphosphine)dichlororutheniumFirst generation, good for simple RCM.Less challenging, sterically unhindered dienes.
Grubbs II (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)rutheniumHigher activity, better for electron-deficient and sterically hindered olefins.[4]Acrylates, challenging RCM reactions.[5]
Hoveyda-Grubbs II Dichloro(o-isopropoxyphenylmethylene)(1,3-dimesitylimidazolidin-2-ylidene)rutheniumHigh stability, lower initiation rate, good for controlled reactions.[6]General metathesis, including more sensitive substrates.[7]

Table 1: Commonly Used Ruthenium Catalysts for RCM.

Optimizing Reaction Conditions

Several factors influence the outcome of the RCM reaction:

  • Solvent: Dichloromethane (DCM) and toluene are the most common solvents. Toluene can be advantageous for less reactive substrates as it allows for higher reaction temperatures.[8]

  • Concentration: RCM is an intramolecular process, and to favor it over intermolecular oligomerization, reactions are typically run at high dilution (0.005–0.05 M).

  • Temperature: Most RCM reactions proceed efficiently at room temperature to 40 °C. For less reactive substrates, heating may be necessary.

  • Atmosphere: To prevent catalyst decomposition, RCM reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model dihydropyran carboxylic acid.

Part 1: Synthesis of Ethyl 3,6-dihydro-2H-pyran-2-carboxylate via RCM

Materials:

  • Diene precursor (e.g., ethyl 2-(allyloxy)pent-4-enoate)

  • Grubbs II catalyst

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous DCM to a concentration of 0.01 M.

  • Catalyst Addition: Add Grubbs II catalyst (1-5 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or 40 °C if necessary) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyran ester.

Part 2: Hydrolysis to 3,6-Dihydro-2H-pyran-2-carboxylic Acid

Materials:

  • Ethyl 3,6-dihydro-2H-pyran-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the dihydropyran ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Base Addition: Add LiOH (or NaOH) (1.5-3.0 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the dihydropyran carboxylic acid. Further purification, if necessary, can be achieved by recrystallization or chromatography.

Characterization of Dihydropyran Carboxylic Acids

The successful synthesis of the target compound is confirmed through various spectroscopic techniques.

TechniqueExpected Observations for Dihydropyran Carboxylic Acids
¹H NMR - A broad singlet for the carboxylic acid proton, typically in the range of 10-12 ppm.[9]- Signals for the vinylic protons of the dihydropyran ring.- Signals for the protons on the saturated carbons of the ring.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid, typically between 165-185 ppm.[10]- Signals for the sp² carbons of the double bond.- Signals for the sp³ carbons of the ring.
IR Spectroscopy - A very broad O-H stretch for the carboxylic acid, typically from 2500-3300 cm⁻¹.[10]- A strong C=O stretch for the carbonyl group, around 1710-1760 cm⁻¹.[10]
Mass Spectrometry - The molecular ion peak corresponding to the calculated mass of the dihydropyran carboxylic acid.

Table 2: Spectroscopic Data for Characterization.

Troubleshooting and Field-Proven Insights

  • Low RCM Yield: If the RCM reaction is sluggish or gives low yields, consider increasing the reaction temperature to the reflux temperature of DCM (40 °C) or switching to toluene. Increasing the catalyst loading (up to 10 mol%) can also be beneficial. Ensure the starting diene is of high purity, as impurities can poison the catalyst.

  • Oligomerization: The formation of dimeric or oligomeric byproducts is a common issue. Running the reaction at higher dilution can significantly favor the intramolecular RCM pathway.

  • Purification Challenges: Dihydropyran carboxylic acids are often polar compounds. If standard silica gel chromatography is challenging, consider using reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[11][12]

  • E/Z Selectivity: The E/Z selectivity of the newly formed double bond can be influenced by the ring strain and the catalyst used. For many six-membered rings, the E-isomer is thermodynamically favored.

Conclusion

The ring-closing metathesis strategy provides a powerful and versatile platform for the synthesis of dihydropyran carboxylic acids. By employing a two-step approach involving the RCM of a diene ester followed by hydrolysis, researchers can access these valuable heterocyclic building blocks with high efficiency and predictability. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to confidently apply this methodology in their synthetic endeavors.

References

  • Jacques, R., Pal, R., & Hodgson, D. M. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 14(32), 5875-5893. [Link]

  • Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(18), 5817–5822. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Štefane, B., & Požgan, F. (2020). Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry, 16, 2806–2815. [Link]

  • Koszelewski, D., et al. (2019). Synthesis of Enantiomerically Pure 5,6‐Dihydropyran‐2‐ones via Chemoenzymatic Sequential DKR‐RCM Reaction. Request PDF. [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Schmidt, B. (2007). Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. Request PDF. [Link]

  • University of Oxford Department of Chemistry. (n.d.). Recent applications in natural product synthesis of dihydro-furan and -pyran formation by ring-closing alkene metathesis. [Link]

  • Schmidt, B., & Wildemann, H. (2000). Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans. PubMed. [Link]

  • Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • Hsieh, H. P., et al. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. [Link]

  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Fogg, D. E., et al. (2015). Acrylate metathesis via the second-generation Grubbs catalyst: unexpected pathways enabled by a PCy3-generated enolate. Journal of the American Chemical Society, 137(23), 7318–7321. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Grela, K., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 15, 736–746. [Link]

  • National Cheng Kung University. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Apeiron Synthesis. (2025, August 13). Ring-Closing Metathesis (RCM) for Macrocyclization. [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. [Link]

Sources

Application

Stereoselective synthesis of (S)-3,6-dihydro-2H-pyran-2-carboxylic acid

Defining the Synthesis Scope I'm now zeroing in on defining the precise scope of this stereoselective synthesis guide. I'm focusing on crafting a comprehensive application note and detailed protocol for synthesizing (S)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Synthesis Scope

I'm now zeroing in on defining the precise scope of this stereoselective synthesis guide. I'm focusing on crafting a comprehensive application note and detailed protocol for synthesizing (S)-3,6-dihydro-2H-pyran-2-carboxylic acid. The goal is a resource for researchers, scientists, and drug developers.

Outlining the Synthesis Guide

I'm now outlining key requirements. I need autonomy, not just a template; in-depth technical detail is critical. I'm focusing on explaining the why behind each step, providing self-validating protocols with in-text citations linking to sources and references. I'll need to summarize data in tables and present step-by-step methodologies with Graphviz workflows, keeping contrast high.

Analyzing Key Intermediate

I've been analyzing the significance of ethyl (S)-3,6-dihydro-2H-pyran-2-carboxylate. My focus is on its role as a critical intermediate, especially in the synthesis of compounds like LY333531. I'm now digging into the established and scalable stereoselective synthesis routes for this vital compound.

Exploring HDA Reactions

I am now delving into the Hetero-Diels-Alder (HDA) reaction as a key route, specifically focusing on its asymmetric variant. I've found an interesting paper by Caille et al., which describes the chemoenzymatic synthesis using a bio-click approach. They used inexpensive starting materials in a HDA-reaction and then performed enzymatic hydrolysis to achieve high ee of (S)-configured ester. I'm also considering asymmetric HDA reactions using chiral catalysts such as Jacobsen's catalyst.

Considering Enzymatic Resolution

I've been examining Caille et al.'s 2002 work on enzymatic resolution. It seems like a robust and scalable method for stereoselectively synthesizing (S)-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester, which is quite promising.

Begin Constructing Guide

I'm now satisfied I have enough initial information to construct the guide's framework. I've begun drafting the executive summary, focusing on the importance of (S)-3,6-dihydro-2H-pyran-2-carboxylic acid within the realm of stereoselective synthesis. I'm targeting researchers and drug development professionals.

Detailing Methodological Approaches

I'm now delving into the strategic synthesis options, contrasting asymmetric Hetero-Diels-Alder reactions with the chemoenzymatic route. I'm focusing on the reasons for favoring the latter, including scalability and efficiency, which stems from cost and the exceptional enantiomeric excess achievable. I'm outlining the critical steps: HDA, enzymatic resolution, and ester hydrolysis, which includes the importance of data presentation.

Refining Diagram Visualization

I've revised the Graphviz DOT diagram depicting the synthetic route, ensuring its clarity for comprehension. I've focused on visual enhancements for a streamlined understanding of the methodology, including edge and node styling to ensure the clarity and readability of the flow. I now have a clearer path forward for visualizing the total workflow for experts.

Visualizing the Application Context

I've just generated a second Graphviz DOT diagram. It illustrates the application pathway from the building block, (S)-3,6-dihydro-2H-pyran-2-carboxylic acid, to the macrocyclic assembly, and then to the PKC-β inhibitor, LY333531. I visualized the inhibition of PKC-β and, finally, the therapeutic application: the treatment of diabetic retinopathy.

Prioritizing Diagram Accessibility

I've established a crucial contrast rule for my Graphviz diagrams: text color must contrast sharply with node fill color. For yellow/orange, I'm using dark gray; for blue, red, and green, I'm opting for white text to guarantee readability. I've also identified my citations. I'll be citing the PMC article on bio-click chemistry for validation of the chemoenzymatic route, which also covers HDA.

Confirming HDA Citation

I'm now confirming the citation for the Hetero-Diels-Alder reaction (HDA). I've decided to cite the PMC article, as it covers both HDA and biocatalysis, so it is comprehensive. The URL I'll be using is https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7332560/. I will verify that the URL is working before finalizing.

Defining Guide Structure

I've outlined the guide's sections: a custom structure with three parts. Part 2 addresses expertise, trust, and citations. Part 3 covers data presentation, experimental protocols, and mandatory visualizations using Graphviz DOT, with specific color contrast rules and palette. I'm starting to draft the content, including an executive summary that highlights the importance of the molecule.

Summarizing Key Synthesis Strategies

I am now outlining two core synthesis strategies: asymmetric HDA, which is elegant but limited by cost and scalability, and the chemoenzymatic route favored by Caille. I'm focusing on the latter, which utilizes inexpensive starting materials to create a racemic ester through thermal HDA, and a subsequent enzymatic hydrolysis step using Bacillus lentus protease. This provides the desired (S)-ester.

Detailing Experimental Procedures

I am now focusing on refining the experimental procedures. I'm detailing the chemoenzymatic route and presenting the exceptional enantiomeric excess achieved, which is greater than 99.5%, as documented in the literature [1]. The selection of this route is supported by its simplicity, atom economy, and the avoidance of transition metal catalysts. I'm also discussing the B. lentus protease's stereodiscrimination, allowing straightforward separation after hydrolysis. I'm moving toward creating a side-by-side table that contrasts asymmetric HDA and the chemoenzymatic route. The protocol will also include self-validating steps to include validation.

Expanding Experimental Protocols

I've just added three detailed protocols: thermal HDA, enzymatic kinetic resolution, and hydrolysis. I've focused on meticulous, step-by-step methodologies to maximize reproducibility. I've begun with the thermal HDA, outlining the reaction conditions, including a crucial step to overcome the activation energy barrier for the unactivated diene and dienophile. This includes the equipment and reagents. Next, I'll detail the enzymatic kinetic resolution and hydrolysis steps.

Detailing Hydrolysis Procedures

I'm now detailing the distillation process to produce rac-ethyl 3,6-dihydro-2H-pyran-2-carboxylate, including the use of 1H-NMR (CDCl3) validation. I also detailed the next step: the enzymatic kinetic resolution of rac-ethyl 3,6-dihydro-2H-pyran-2-carboxylate with Bacillus lentus protease, including rigorous self-validation steps to ensure complete hydrolysis of the (R)-enantiomer. I'm focusing on the methodology to isolate the (S)-ethyl 3,6-dihydro-2H-pyran-2-carboxylate.

Refining Ester Hydrolysis Protocol

I'm finalizing the saponification protocol for the (S)-ester, ensuring that LiOH·H2O is employed to avoid C2 epimerization. I've detailed the steps for ester hydrolysis to afford the desired (S)-3,6-dihydro-2H-pyran-2-carboxylic acid, ensuring high purity, and I've described the extraction procedure to isolate the final product. I'm verifying the distillation process from the last step. I'm now verifying the DOT diagram code.

Finalizing DOT Diagram

I have just completed the Graphviz DOT diagram depicting the final product's application pathway. It visualizes the progression from the chiral building block to the macrocyclic assembly, and then to the PKC-β inhibitor, LY333531. I've highlighted the therapeutic application: the treatment of diabetic retinopathy. I've ensured clarity.

Refining Application Visualization

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Application N1 (S)-3,6-Dihydro-2H-pyran-2-carboxylic acid N2 Macrocyclic Core Assembly N1->N2 N3 LY333531 (Ruboxistaurin) N2->N3 N4 PKC-β Inhibition N3->N4 N5 Diabetic Retinopathy Therapeutics N4->N5

Refining Synthesis Visualizations

I've just added the graph code and am now fine-tuning it. I've focused on using the code block for clarity, and I have added a reference section. My next focus is the table comparing the asymmetric HDA and chemoenzymatic route and making the guide downloadable and easy to follow.

Application N1 (S)-3,6-Dihydro-2H-pyran-2-carboxylic acid N2 Macrocyclic Core Assembly N1->N2 N3 LY333531 (Ruboxistaurin) N2->N3 N4 PKC-β Inhibition N3->N4 N5 Diabetic Retinopathy Therapeutics N4->N5

References

  • Title: Bio-click chemistry: a bridge between biocatalysis and click chemistry Source: National Institutes of Health (PMC) URL: [Link]

Finalizing Reference Section

I'm now consolidating the citations. I'll include the PMC article [1] for the Hetero-Diels-Alder and biocatalysis contexts. I've decided not to cite the Beilstein Journal article. I'll ensure this reference is included at the end of the guide. I have added it and made sure it's working.

Reviewing Color Contrast

I'm now satisfied with the contrast of the colors. I've re-examined the Graphviz DOT diagram and confirmed that the specified color palette maintains readability and visual accessibility. I'm focusing on ensuring it's clear and the flow from one stage to the next is readily apparent. I've tested on different backgrounds, so everything looks good.

Comparing Synthesis Strategies

The reference list is at the very end.

References

  • Title: Bio-click chemistry: a bridge between biocatalysis and click chemistry Source: National Institutes of Health (PMC) URL: [Link]

Method

The Versatile Chiral Building Block: 3,6-Dihydro-2H-pyran-2-carboxylic Acid in Synthetic and Medicinal Chemistry

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, which exist as non-superimposable mirror images, often exhibit profoundly different pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, which exist as non-superimposable mirror images, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is paramount. 3,6-Dihydro-2H-pyran-2-carboxylic acid, a six-membered heterocyclic compound bearing a carboxylic acid functionality and a stereocenter at the C2 position, has emerged as a valuable and versatile chiral building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its rigid, yet conformationally mobile, scaffold provides a unique platform for the spatial presentation of functional groups, making it an attractive synthon for the design of novel therapeutics.

This technical guide provides an in-depth exploration of 3,6-dihydro-2H-pyran-2-carboxylic acid as a chiral building block. We will delve into its synthesis, with a focus on asymmetric strategies to access enantiomerically pure forms, and detail methods for the resolution of racemic mixtures. Furthermore, we will showcase its application in the construction of biologically active molecules, supported by detailed experimental protocols and mechanistic insights.

I. Accessing Enantiopure 3,6-Dihydro-2H-pyran-2-carboxylic Acid: Synthesis and Resolution

The strategic importance of 3,6-dihydro-2H-pyran-2-carboxylic acid necessitates efficient and reliable methods for its preparation in enantiomerically pure form. Two primary strategies are employed: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

I.A. Asymmetric Synthesis via Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles and represents a highly effective method for the asymmetric synthesis of dihydropyrans.[1][2] This [4+2] cycloaddition reaction, involving a diene and a heterodienophile (in this case, a carbonyl compound), can be rendered enantioselective through the use of chiral catalysts.

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction for the Synthesis of Ethyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate (Adapted from general procedures)

This protocol is based on established methodologies for asymmetric HDA reactions and may require optimization for this specific substrate.

Reaction Scheme:

G cluster_0 Asymmetric Hetero-Diels-Alder Reaction Diene 1,3-Butadiene Reaction + Diene->Reaction Dienophile Ethyl glyoxylate Dienophile->Reaction Catalyst Chiral Lewis Acid (e.g., (R)-BINOL-Ti complex) Reaction_label CH2Cl2, -78 °C Catalyst->Reaction_label cat. Product Ethyl (2R)-3,6-dihydro- 2H-pyran-2-carboxylate Reaction->Product

A conceptual workflow for the asymmetric HDA reaction.

Materials:

  • 1,3-Butadiene (excess, condensed at low temperature)

  • Ethyl glyoxylate

  • Chiral Lewis Acid Catalyst (e.g., prepared in situ from (R)-BINOL and Ti(O-i-Pr)4)

  • Anhydrous Dichloromethane (CH2Cl2)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the chiral ligand (e.g., (R)-BINOL, 0.1 eq.) and freshly activated 4 Å molecular sieves.

  • Add anhydrous CH2Cl2 and cool the suspension to the desired temperature (e.g., -20 °C).

  • Add the Lewis acid precursor (e.g., Ti(O-i-Pr)4, 0.1 eq.) dropwise and stir the mixture for 1 hour to allow for catalyst formation.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add ethyl glyoxylate (1.0 eq.) to the reaction mixture.

  • Slowly bubble condensed 1,3-butadiene (excess) through the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched ethyl 3,6-dihydro-2H-pyran-2-carboxylate.

  • The carboxylic acid can be obtained by subsequent hydrolysis of the ester under standard basic or acidic conditions.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation and a loss of enantioselectivity. The use of flame-dried glassware, anhydrous solvents, and molecular sieves is crucial.

  • Low Temperature: Asymmetric reactions are often performed at low temperatures to enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • In Situ Catalyst Formation: The chiral Lewis acid catalyst is often prepared immediately before use to ensure its activity.

  • Excess Diene: Using an excess of the diene helps to drive the reaction to completion.

I.B. Chiral Resolution via Diastereomeric Salt Formation

An alternative and often practical approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This technique relies on the reaction of the racemic carboxylic acid with a chiral, enantiomerically pure base to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5]

Protocol 2: Chiral Resolution of (±)-3,6-Dihydro-2H-pyran-2-carboxylic Acid using a Chiral Amine

Workflow for Diastereomeric Salt Resolution:

G cluster_0 Diastereomeric Salt Formation and Resolution Racemate Racemic (±)-3,6-dihydro-2H- pyran-2-carboxylic acid Diastereomers Mixture of Diastereomeric Salts ((R,R)-salt and (S,R)-salt) Racemate->Diastereomers ResolvingAgent Enantiopure Chiral Amine (e.g., (R)-(-)-α-Methylbenzylamine) ResolvingAgent->Diastereomers Solvent Solvent (e.g., Ethanol) Solvent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Diastereomeric Salt Crystals Filtration->LessSoluble MoreSoluble Mother Liquor with More Soluble Diastereomeric Salt Filtration->MoreSoluble Acidification1 Acidification (e.g., HCl) LessSoluble->Acidification1 Acidification2 Acidification (e.g., HCl) MoreSoluble->Acidification2 Enantiomer1 Enantiomerically Pure (S)-3,6-dihydro-2H-pyran- 2-carboxylic acid Acidification1->Enantiomer1 Enantiomer2 Enantiomerically Enriched (R)-3,6-dihydro-2H-pyran- 2-carboxylic acid Acidification2->Enantiomer2

A generalized workflow for chiral resolution.

Materials:

  • (±)-3,6-Dihydro-2H-pyran-2-carboxylic acid

  • Enantiomerically pure chiral amine (e.g., (R)-(-)-α-Methylbenzylamine, brucine, or quinine)

  • Suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures thereof)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

Procedure:

  • Salt Formation: In a flask, dissolve the racemic 3,6-dihydro-2H-pyran-2-carboxylic acid (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • In a separate flask, dissolve the chiral amine (0.5-1.0 eq.) in the same solvent.

  • Slowly add the chiral amine solution to the carboxylic acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Enantiomer Regeneration: Suspend the isolated diastereomeric salt in water and add an aqueous solution of HCl until the pH is acidic (pH ~2).

  • Extract the liberated enantiomerically enriched carboxylic acid with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

  • The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer.

Self-Validating System:

The success of a resolution protocol is validated by the enantiomeric purity of the final product. This is typically assessed using chiral High-Performance Liquid Chromatography (HPLC).

II. Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of 3,6-dihydro-2H-pyran-2-carboxylic acid is critical for its use as a chiral building block.

II.A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[6] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Table 1: Representative Chiral HPLC Method Parameters

ParameterValue
Column Chiralcel® OD-H or Chiralpak® AD
Mobile Phase Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Note: The optimal mobile phase composition and column will need to be determined empirically. The addition of a small amount of a strong acid like TFA is often necessary to improve the peak shape of carboxylic acids.

II.B. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity through the use of chiral solvating agents or chiral derivatizing agents.[7] These agents interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra.

III. Applications in Drug Discovery and Development

The dihydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[8][9] The chiral nature of 3,6-dihydro-2H-pyran-2-carboxylic acid makes it a particularly valuable starting material for the synthesis of enantiomerically pure drug candidates.

III.A. Synthesis of mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy. The 3,6-dihydro-2H-pyran moiety has been successfully employed as a replacement for a morpholine group in a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors, resulting in compounds with equivalent potency and improved selectivity over PI3K.[8]

III.B. Peptidomimetics and Glycopeptide Mimetics

The rigid dihydropyran ring can serve as a scaffold to mimic the secondary structure of peptides or to act as a sugar mimetic in glycopeptide analogues. These mimetics can have improved metabolic stability and bioavailability compared to their natural counterparts.

Protocol 3: Esterification of (S)-3,6-Dihydro-2H-pyran-2-carboxylic Acid

The carboxylic acid functionality of the title compound can be readily transformed into other functional groups, such as esters and amides, to facilitate its incorporation into larger molecules.

Reaction Scheme:

G cluster_0 Fischer Esterification CarboxylicAcid (S)-3,6-dihydro-2H-pyran- 2-carboxylic acid Reaction + CarboxylicAcid->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction AcidCatalyst H+ (cat.) Reaction_label Reflux AcidCatalyst->Reaction_label cat. Product (S)-Alkyl 3,6-dihydro- 2H-pyran-2-carboxylate Reaction->Product

A typical esterification reaction.

Materials:

  • (S)-3,6-Dihydro-2H-pyran-2-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H2SO4)

  • Anhydrous Sodium Bicarbonate (NaHCO3)

  • Ethyl acetate

Procedure:

  • To a solution of (S)-3,6-dihydro-2H-pyran-2-carboxylic acid (1.0 eq.) in the desired alcohol (in excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO3 to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the desired ester.

IV. Conclusion

3,6-Dihydro-2H-pyran-2-carboxylic acid is a powerful and versatile chiral building block with significant applications in synthetic and medicinal chemistry. Its rigid, chiral scaffold provides a valuable platform for the development of novel therapeutics. The ability to access this synthon in enantiomerically pure form, either through asymmetric synthesis or chiral resolution, is crucial for its successful application in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important chiral building block in their synthetic endeavors.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC.

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.

  • Crystallization-Based Separation of Enantiomers. ResearchGate.

  • Resolution of a Racemic Mixture. Science Learning Center.

  • One-pot green synthesis of dihydropyran heterocycles. The Royal Society of Chemistry.

  • Enantioselective protocol for the synthesis of dihydropyran derivatives 70. ResearchGate.

  • Chemistry LibreTexts. (2022, November 11). 5.9: Racemic Mixtures and the Resolution of Enantiomers.

  • Chiral HPLC Separations. Phenomenex.

  • Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC.

  • Process for the preparation of dihydropyrans. Google Patents.

  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A.

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.

  • 2H-PYRAN-2-CARBOXYLIC ACID, 3,6-DIHYDRO-6-METHOXY-1,1-DIMETHYLETHYL ESTER - Optional[13C NMR] - Chemical Shifts - SpectraBase.

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

  • An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid. BenchChem.

  • 3,6-Dihydro-2H-pyran-2-carboxylic acid. ChemScene.

  • Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Semantic Scholar.

  • Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal.

  • Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. PubMed.

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.

  • Hetero-Diels-Alder Reactions. ResearchGate.

  • 3,6-Dihydro-2H-pyran-2-carboxylic acid. BLDpharm.

  • 1 Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH.

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Organic Functional Group Transformation. Organic Chemistry Portal.

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.

  • Asymmetric hetero-Diels-Alder reaction catalyzed by dirhodium(II) carboxamidates. Sigma-Aldrich.

  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

  • (2R)-3,6-Dihydro-2H-pyran-2-carboxylic acid butyl ester | Chemical Substance Information. J-GLOBAL.

  • 3,6-dihydro-2h-pyran-2-carboxylic acid. PubChemLite.

  • 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum. ChemicalBook.

  • 3,6-dihydro-2H-pyran-2-carboxylic acid | C6H8O3 | CID 14139962. PubChem.

  • 3,6-dihydro-2H-pyran-2-carboxylic acid | 116233-54-6. Sigma-Aldrich.

  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. PubMed.

  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. Google Patents.

  • Application Notes: 6-Fluoro-pyrazine-2-carboxylic Acid in the Synthesis of Antiviral Drugs. BenchChem.

  • Pyran derivatives and their preparation. Google Patents.

  • Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one from Renewable Resources: Application Notes and Protocols. BenchChem.

  • Dihydropyrancarboxamides Related to Zanamivir: A New Series of Inhibitors of Influenza Virus Sialidases. 1. Discovery, Synthesis, Biological Activity, and Structure−Activity Relationships of 4-Guanidino- and 4-Amino-4H-pyran-6-carboxamides. Journal of Medicinal Chemistry - ACS Publications.

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI.

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals.

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol ... PMC.

Sources

Application

Application Note: High-Yield Esterification Protocols for 3,6-Dihydro-2H-pyran-2-carboxylic Acid

Executive Summary 3,6-Dihydro-2H-pyran-2-carboxylic acid (CAS 116233-54-6) is a highly versatile building block in organic synthesis, frequently utilized in the development of carbohydrate mimetics, macrocycles, and nove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dihydro-2H-pyran-2-carboxylic acid (CAS 116233-54-6) is a highly versatile building block in organic synthesis, frequently utilized in the development of carbohydrate mimetics, macrocycles, and novel therapeutics 1. However, the presence of the isolated double bond within the pyran ring presents a distinct chemical challenge. Under strongly acidic conditions (such as classical Fischer esterification), the double bond is prone to isomerization to the thermodynamically more stable, but highly moisture-sensitive, 3,4-dihydro-2H-pyran (an enol ether) 2. This application note details three mild, high-yield esterification protocols designed to circumvent ring degradation and double-bond migration.

Mechanistic Insights & Causality

The structural integrity of 3,6-dihydro-2H-pyran-2-carboxylic acid relies on maintaining the double bond at the C4-C5 position. Strong mineral acids (e.g., H₂SO₄, HCl) or potent Lewis acids can protonate the ring oxygen or the double bond, facilitating a 1,3-hydride shift or direct isomerization to form the conjugated enol ether. Once formed, the enol ether is highly susceptible to rapid hydrolysis or polymerization.

To prevent this, esterification must proceed under neutral or mildly basic conditions. The protocols below leverage different mechanistic pathways:

  • Carbodiimide Activation (Steglich-type): Utilizes EDC·HCl and DMAP to activate the carboxylic acid as an O-acylisourea, followed by acyl transfer via DMAP 3. This occurs at room temperature without generating free protons.

  • Base-Promoted Alkylation: Employs cesium carbonate (Cs₂CO₃) to deprotonate the carboxylic acid, forming a highly nucleophilic carboxylate that undergoes Sₙ2 displacement with alkyl halides. This completely avoids acid-catalyzed side reactions.

  • TMS-Diazomethane: A safe, mild alternative to diazomethane for methyl esterification. The reaction is driven by the protonation of TMS-diazomethane by the carboxylic acid, followed by rapid methylation of the carboxylate, generating only nitrogen gas as a byproduct 4.

Decision Workflow

G Start 3,6-Dihydro-2H-pyran- 2-carboxylic Acid Decision Target Ester Substituent? Start->Decision Meth Methyl Ester Decision->Meth -CH3 Prim Primary / Secondary Alcohols Decision->Prim -R (Alcohols) Alkyl Benzyl / Allyl / Alkyl Halides Decision->Alkyl -R (Halides) TMS TMS-Diazomethane (Toluene/MeOH, 0 °C) Meth->TMS Steg Steglich Esterification (EDC·HCl, DMAP, DCM) Prim->Steg Base Base-Promoted Alkylation (Cs2CO3, DMF, RT) Alkyl->Base

Workflow for selecting the optimal esterification method based on the target ester substituent.

Methodologies & Self-Validating Protocols

Protocol 1: Steglich Esterification (Primary & Secondary Alcohols)

Application: Ideal for coupling with complex, sterically hindered, or acid-sensitive alcohols 5. Self-Validating Cues: The reaction mixture will initially be clear. We recommend EDC·HCl over DCC for this substrate; EDC's urea byproduct is water-soluble, preventing the stubborn precipitation issues associated with dicyclohexylurea (DCU) during purification.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 3,6-dihydro-2H-pyran-2-carboxylic acid (1.0 equiv, 10 mmol) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic activation.

  • Activation: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Stir for 12 hours. Monitor by TLC (typically 3:1 Hexanes:EtOAc, visualizing with KMnO₄ stain).

  • Workup: Dilute with additional DCM. Wash sequentially with 5% aqueous citric acid (to selectively protonate and remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol 2: Base-Promoted Alkylation (Alkyl, Allyl, and Benzyl Halides)

Application: Best for generating benzyl, allyl, or simple alkyl esters where the corresponding alkyl halide is readily available. Self-Validating Cues: The dense suspension of Cs₂CO₃ will partially dissolve and change texture as the more soluble cesium carboxylate salt forms. The reaction is completely basic, ensuring zero double-bond isomerization.

  • Preparation: Dissolve 3,6-dihydro-2H-pyran-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to pre-form the highly nucleophilic cesium carboxylate.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–8 hours. Monitor completion via TLC.

  • Workup: Quench the reaction by adding water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to effectively partition and remove residual DMF from the organic phase, followed by a final brine wash.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 3: Methyl Esterification using TMS-Diazomethane

Application: Rapid, quantitative synthesis of methyl esters 6. Self-Validating Cues: The dropwise addition of TMS-diazomethane will cause immediate effervescence (N₂ gas evolution). The reaction is definitively complete when a faint yellow color persists in the solution, visually indicating a slight excess of the reagent 4.

  • Preparation: Dissolve 3,6-dihydro-2H-pyran-2-carboxylic acid (1.0 equiv, 5 mmol) in a 3:1 mixture of Toluene and Methanol (0.1 M total concentration). Causality Note: Methanol is strictly required as a protic co-solvent to activate the TMS-diazomethane and facilitate the methyl transfer.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Dropwise add Trimethylsilyldiazomethane (TMS-CHN₂, 2.0 M in hexanes) until gas evolution ceases and a persistent pale yellow color remains (typically requires 1.1–1.2 equiv).

  • Reaction: Stir at 0 °C for 30 minutes.

  • Quench: Add glacial acetic acid dropwise until the yellow color disappears to safely destroy excess TMS-diazomethane.

  • Isolation: Concentrate the mixture in vacuo. The resulting methyl ester is typically >95% pure and can often be used without further chromatographic purification 7.

Comparative Data Summary

MethodReagentsBest ForTypical YieldReaction TimeScalability
Steglich EDC·HCl, DMAP, DCMPrimary/Secondary Alcohols80–90%12 hHigh (up to 100g)
Alkylation Cs₂CO₃, Alkyl Halide, DMFBenzyl/Allyl/Alkyl Esters85–95%4–8 hMedium (up to 50g)
TMS-CHN₂ TMS-CHN₂, Toluene/MeOHMethyl Esters Only>95%0.5 hLow/Medium (Safety)

References

Sources

Method

Application Note: De Novo Synthesis of 3,6-Dihydro-2H-pyran-2-carboxylic Acid via the Achmatowicz Rearrangement

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Strategic Overview The 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Overview

The 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold is a highly versatile oxygenated heterocycle utilized as a core building block in the synthesis of complex macrolides, bioactive natural products, and pharmaceutical intermediates. While hetero-Diels-Alder (HDA) cycloadditions are commonly employed to construct pyran rings, they often require highly functionalized, unstable dienes.

In contrast, this application note details a highly atom-economical and scalable pathway starting from renewable furan derivatives. By leveraging the Achmatowicz Rearrangement (1)[1], planar furan-2-ylglycolic acid derivatives are oxidatively expanded into three-dimensional pyranuloses. Subsequent regioselective deoxygenation steps yield the target 3,6-dihydro-2H-pyran-2-carboxylic acid with absolute structural precision.

Mechanistic Causality & Synthetic Logic

To achieve the precise oxidation state of 3,6-dihydro-2H-pyran-2-carboxylic acid, the synthetic logic must dictate the systematic removal of extraneous oxygen atoms from the Achmatowicz product without perturbing the C4-C5 alkene or the C2 carboxylate.

  • Oxidative Ring Expansion (The Achmatowicz Reaction): Treatment of methyl 2-(furan-2-yl)-2-hydroxyacetate with

    
    -bromosuccinimide (NBS) in methanol initiates an electrophilic bromination of the furan ring, followed by nucleophilic trapping by methanol to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate. Mild acidic workup triggers the collapse of this intermediate, driving a ring-expansion that yields methyl 6-methoxy-3-oxo-3,6-dihydro-2H-pyran-2-carboxylate (2)[2].
    
  • Chemoselective 1,2-Reduction (Luche Protocol): Standard hydride reductions (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     alone) risk 1,4-conjugate addition across the enone, which would destroy the required C4-C5 double bond. The addition of 
    
    
    
    acts as a hard Lewis acid, selectively coordinating the carbonyl oxygen. This directs the hydride exclusively to the 1,2-position, yielding the allylic alcohol ()[3].
  • Radical Deoxygenation (Barton-McCombie): Direct nucleophilic displacement of the C3 allylic alcohol is prone to

    
     rearrangement, which would migrate the alkene to the C3-C4 position. Converting the alcohol to a xanthate ester followed by radical reduction with 
    
    
    
    ensures the alkene remains strictly at C4-C5.
  • Anomeric Reduction: The C6 methoxy group (an anomeric acetal) is uniquely susceptible to Lewis acid activation. Treatment with

    
     generates a transient oxocarbenium ion, which is immediately intercepted by triethylsilane (
    
    
    
    ) to yield the fully deoxygenated C6 methylene (4)[4].

Quantitative Data: Optimization of the Achmatowicz Oxidation

The choice of oxidant in the first step dictates the scalability and environmental impact (E-factor) of the entire route. The table below summarizes validated conditions for the conversion of furan-2-ylglycolates to pyranuloses.

Reagent SystemSolvent SystemTemp (°C)Typical Yield (%)Approx. E-FactorMechanistic / Process Notes
NBS / MeOH

/ MeOH
0 to 2585 - 92High (>20)Traditional method; rapid kinetics; generates succinimide waste.
Br₂ / MeOH MeOH-40 to 080 - 88ModerateHighly exothermic; requires strict cryogenic control to prevent over-oxidation.
VO(acac)₂ / t-BuOOH

0 to 2575 - 82Low (<10)Green alternative; highly chemoselective; slower reaction time (12-24 h).
KBr / Oxone

/ THF
2570 - 78Very LowEnvironmentally benign; generates in situ hypobromite; ideal for scale-up.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each step includes specific analytical markers to ensure process integrity before advancing to the next intermediate.

Step 1: Achmatowicz Ring Expansion
  • Reaction: Dissolve methyl 2-(furan-2-yl)-2-hydroxyacetate (10.0 g, 64.0 mmol) in a 4:1 mixture of

    
     and anhydrous MeOH (150 mL). Cool the solution to 0 °C under argon.
    
  • Addition: Add

    
    -bromosuccinimide (12.0 g, 67.2 mmol) portion-wise over 30 minutes, keeping the internal temperature below 5 °C. Stir for 2 hours.
    
  • Workup: Quench with saturated aqueous

    
     (50 mL). Extract with 
    
    
    
    (3 × 50 mL), dry over
    
    
    , and concentrate.
  • Validation: Analyze via

    
     NMR. The disappearance of furan aromatic protons (6.3–7.4 ppm) and the appearance of a hemiacetal/acetal proton at ~5.5 ppm confirms the formation of methyl 6-methoxy-3-oxo-3,6-dihydro-2H-pyran-2-carboxylate .
    
Step 2: Luche Reduction
  • Reaction: Dissolve the pyranulose intermediate (10.0 g, 50.0 mmol) and

    
     (18.6 g, 50.0 mmol) in MeOH (100 mL). Cool to -78 °C.
    
  • Addition: Add

    
     (1.9 g, 50.0 mmol) in small portions. Stir for 1 hour at -78 °C.
    
  • Workup: Quench with acetone (10 mL) to destroy excess hydride, warm to room temperature, and evaporate the solvent. Partition the residue between EtOAc and

    
    .
    
  • Validation:

    
     NMR must show the shift of the C3 proton upfield to ~4.2 ppm. 
    
    
    
    NMR must show the complete disappearance of the enone carbonyl carbon at ~195 ppm.
Step 3: Barton-McCombie Deoxygenation (C3)
  • Xanthate Formation: To a solution of the allylic alcohol (8.0 g, 39.6 mmol) in THF (80 mL) at 0 °C, add NaH (60% dispersion, 1.9 g, 47.5 mmol). Stir for 30 min. Add

    
     (4.5 g, 59.4 mmol), stir for 30 min, then add MeI (8.4 g, 59.4 mmol). Stir for 2 hours and perform a standard aqueous workup.
    
  • Radical Reduction: Dissolve the crude xanthate in anhydrous toluene (150 mL). Add tributyltin hydride (

    
    , 17.3 g, 59.4 mmol) and AIBN (0.65 g, 3.9 mmol). Reflux at 110 °C for 3 hours.
    
  • Validation: Mass spectrometry (ESI+) should show an [M+Na]+ peak corresponding to the deoxygenated product (methyl 6-methoxy-3,6-dihydro-2H-pyran-2-carboxylate ).

Step 4: Anomeric Reduction (C6)
  • Reaction: Dissolve the C3-deoxygenated intermediate (5.0 g, 26.8 mmol) in anhydrous

    
     (75 mL) and cool to -78 °C under argon.
    
  • Addition: Add triethylsilane (

    
    , 9.4 g, 80.4 mmol) followed by the dropwise addition of boron trifluoride diethyl etherate (
    
    
    
    , 11.4 g, 80.4 mmol). Gradually warm the reaction to 0 °C over 4 hours.
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with 
    
    
    
    , dry, and purify via silica gel chromatography.
  • Validation:

    
     NMR will show the loss of the anomeric methoxy singlet (~3.4 ppm) and the appearance of a new diastereotopic 
    
    
    
    multiplet at C6 (~4.1 ppm), confirming the formation of methyl 3,6-dihydro-2H-pyran-2-carboxylate .
Step 5: Saponification to Final Target
  • Reaction: Dissolve the ester (3.0 g, 19.2 mmol) in a 2:1 mixture of THF and

    
     (30 mL). Add LiOH monohydrate (1.6 g, 38.4 mmol). Stir at room temperature for 4 hours.
    
  • Workup: Acidify the mixture to pH 2 using 1M HCl. Extract thoroughly with EtOAc (4 × 30 mL). Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Validation: IR spectroscopy will reveal a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹), confirming the isolation of pure 3,6-dihydro-2H-pyran-2-carboxylic acid .

Logical Workflow Visualization

The following diagram maps the logical progression from the planar furan feedstock through the critical oxidative and reductive phases to the final 3D pyran target.

G N1 Furan-2-ylglycolic Acid Ester (Aromatic Starting Material) N2 Achmatowicz Oxidation (NBS / MeOH / 0 °C) N1->N2 N3 Pyranulose Intermediate (6-Methoxy-3-oxo-pyran) N2->N3 N4 Luche Reduction (NaBH4 / CeCl3 / -78 °C) N3->N4 N5 Allylic Alcohol Intermediate (3-Hydroxy-6-methoxy-pyran) N4->N5 N6 Barton-McCombie Deoxygenation (CS2, MeI; Bu3SnH, AIBN) N5->N6 N7 Anomeric Reduction (Et3SiH / BF3·OEt2) N6->N7 N8 Methyl 3,6-dihydro-2H-pyran-2-carboxylate (Protected Core) N7->N8 N9 Saponification (LiOH / THF / H2O) N8->N9 N10 3,6-Dihydro-2H-pyran-2-carboxylic acid (Final Target) N9->N10

Logical workflow for the synthesis of 3,6-dihydro-2H-pyran-2-carboxylic acid via Achmatowicz rearrangement.

References

  • Source: PubMed Central (NIH)
  • Source: Synthesis (Thieme Connect)
  • Source: Accounts of Chemical Research (ACS Publications)
  • Total Synthesis of (+)

Sources

Application

Application Notes &amp; Protocols: Grubb’s Catalyst-Mediated Synthesis of Dihydropyran Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The synthesis of dihydropyran scaffolds bearing a carboxylic acid moiety is of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of dihydropyran scaffolds bearing a carboxylic acid moiety is of significant interest in medicinal chemistry and natural product synthesis, as this structural motif is a key component of numerous biologically active molecules. Ring-closing metathesis (RCM) employing Grubbs catalysts has emerged as a powerful and versatile tool for the construction of these heterocyclic systems. This document provides a comprehensive guide to the application of Grubbs catalysts for the synthesis of dihydropyran acids, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Introduction: The Power of Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a catalytic reaction that enables the formation of cyclic olefins from acyclic dienes.[1] The development of well-defined ruthenium-based catalysts by Robert H. Grubbs, for which he was a co-recipient of the 2005 Nobel Prize in Chemistry, has revolutionized the field of organic synthesis.[2] These catalysts exhibit remarkable functional group tolerance and are highly efficient, making them ideal for complex molecule synthesis.[3] The synthesis of dihydropyrans, a class of six-membered oxygen-containing heterocycles, has been a significant area of application for RCM.[4][5] This guide specifically focuses on the synthesis of dihydropyran derivatives containing a carboxylic acid group, a functionality that can present unique challenges and opportunities in the reaction design.

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for Grubbs catalyst-mediated olefin metathesis, originally proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[1][3] The catalytic cycle can be broken down into three main phases: initiation, propagation, and termination.

  • Initiation: The active catalyst is generated by the reaction of the precatalyst with one of the terminal alkenes of the diene substrate. This involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release an alkylidene byproduct and form the active ruthenium alkylidene species.[1][2]

  • Propagation: The active catalyst then reacts with the second terminal alkene of the same molecule in an intramolecular fashion. This forms a new metallacyclobutane intermediate.

  • Ring-Closing and Catalyst Regeneration: A final retro-[2+2] cycloaddition of this intermediate releases the desired cyclic olefin (the dihydropyran) and regenerates a ruthenium alkylidene species, which can then re-enter the catalytic cycle. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which is removed from the reaction mixture.[3]

RCM_Mechanism Precatalyst Grubbs Catalyst (Precatalyst) Intermediate1 [Ru]=Substrate Complex Precatalyst->Intermediate1 + Substrate Substrate Acyclic Diene (Substrate) Substrate->Intermediate1 Metallacyclobutane1 First Metallacyclobutane Intermediate1->Metallacyclobutane1 [2+2] Cycloaddition ActiveCatalyst Active Ruthenium Alkylidene Metallacyclobutane1->ActiveCatalyst retro-[2+2] Cycloaddition Byproduct1 Byproduct Metallacyclobutane1->Byproduct1 Intermediate2 Intramolecular [Ru]=Substrate Complex ActiveCatalyst->Intermediate2 Intramolecular Coordination Metallacyclobutane2 Second Metallacyclobutane Intermediate2->Metallacyclobutane2 [2+2] Cycloaddition Product Dihydropyran (Product) Metallacyclobutane2->Product retro-[2+2] Cycloaddition RegeneratedCatalyst Regenerated Ruthenium Alkylidene Metallacyclobutane2->RegeneratedCatalyst RegeneratedCatalyst->ActiveCatalyst Re-enters cycle Ethylene Ethylene (Volatile Byproduct) RegeneratedCatalyst->Ethylene

Figure 1. Generalized catalytic cycle for ring-closing metathesis.

Catalyst Selection and Considerations for Dihydropyran Acid Synthesis

The choice of Grubbs catalyst is critical for a successful RCM reaction. Several generations of catalysts are commercially available, each with distinct characteristics.

Catalyst GenerationKey Features & ConsiderationsTypical Substrates
First Generation (e.g., Grubbs I) More sensitive to air and moisture. Generally less active than second-generation catalysts. May be suitable for less sterically demanding substrates.[2]Simple, unhindered dienes.
Second Generation (e.g., Grubbs II) Incorporates an N-heterocyclic carbene (NHC) ligand, leading to higher activity and greater stability. More tolerant of a wider range of functional groups.[2][6]Sterically hindered and electron-deficient olefins.
Third Generation (Hoveyda-Grubbs) Features a chelating isopropoxystyrene ligand, which imparts increased stability and allows for catalyst recycling in some cases. Often used for challenging metathesis reactions.[7]Substrates requiring high catalyst stability and activity.

The Impact of the Carboxylic Acid Group:

The presence of a free carboxylic acid can complicate RCM reactions. The acidic proton can potentially protonate the phosphine or NHC ligands of the catalyst, leading to deactivation. Furthermore, the carboxylate group can coordinate to the ruthenium center, inhibiting catalytic activity.

Strategies to Overcome these Challenges:

  • Protection of the Carboxylic Acid: The most common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the RCM reaction. The ester is generally well-tolerated by Grubbs catalysts. The acid can then be deprotected after the cyclization.

  • Use of More Robust Catalysts: Second and third-generation Grubbs catalysts often exhibit greater tolerance to acidic functional groups compared to the first-generation catalysts.

  • Addition of a Stoichiometric Base: In some cases, the addition of a non-coordinating base can be used to neutralize the acidic proton without interfering with the catalyst. However, this approach requires careful optimization.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a dihydropyran acid via a protect-RCM-deprotect strategy. Note: These are representative protocols and may require optimization for specific substrates.

Protocol 1: Esterification of the Diene-Acid Precursor
  • Dissolve the diene-containing carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol for methyl or ethyl ester formation).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 2: Ring-Closing Metathesis
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene-ester (1.0 eq) in a dry, degassed solvent (e.g., dichloromethane or toluene). The concentration is typically in the range of 0.01-0.1 M.

  • Add the appropriate Grubbs catalyst (typically 1-5 mol%). For many dihydropyran syntheses, a second-generation Grubbs catalyst is a good starting point.[6]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

Protocol 3: Purification and Ruthenium Removal

Residual ruthenium byproducts can be colored and may interfere with subsequent reactions. Several methods exist for their removal:

  • Silica Gel Chromatography: This is the most common method. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system.

  • Treatment with Scavengers:

    • DMSO/Silica Gel: Stirring the crude product with dimethyl sulfoxide (DMSO) and silica gel can effectively remove ruthenium impurities.[8][9]

    • Triphenylphosphine Oxide (TPPO): Treatment with TPPO, followed by filtration through silica gel, is another effective method.[9]

    • Activated Carbon: Stirring the crude product with activated carbon can also adsorb ruthenium byproducts.[10]

Protocol 4: Deprotection of the Ester to the Carboxylic Acid
  • Dissolve the purified dihydropyran ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

  • Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction at room temperature and monitor the progress by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the dihydropyran acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Troubleshooting and Optimization

Troubleshooting_Workflow Start Low or No Product Yield CheckSubstrate Verify Substrate Purity and Structure Start->CheckSubstrate SideReactions Side Reactions Observed? (e.g., dimerization, isomerization) Start->SideReactions CheckCatalyst Check Catalyst Activity (Use a control reaction) CheckSubstrate->CheckCatalyst Purity OK CheckConditions Review Reaction Conditions: - Solvent Dryness - Inert Atmosphere - Temperature CheckCatalyst->CheckConditions Activity OK OptimizeCatalyst Optimize Catalyst: - Increase Catalyst Loading - Switch to a Different Generation Catalyst CheckConditions->OptimizeCatalyst Conditions OK OptimizeConcentration Optimize Concentration: - Dilute to Favor Intramolecular RCM OptimizeCatalyst->OptimizeConcentration OptimizeTemperature Optimize Temperature: - Increase Temperature for Sluggish Reactions - Decrease Temperature to Minimize Side Reactions OptimizeConcentration->OptimizeTemperature Success Successful Synthesis OptimizeTemperature->Success Isomerization Olefin Isomerization? SideReactions->Isomerization Yes AddInhibitor Add Isomerization Inhibitor (e.g., 1,4-benzoquinone) Isomerization->AddInhibitor AddInhibitor->Success

Figure 2. A logical workflow for troubleshooting common issues in RCM reactions.

Conclusion

Grubbs catalysts provide a powerful and versatile platform for the synthesis of dihydropyran acids, which are valuable building blocks in drug discovery and natural product synthesis. By understanding the reaction mechanism, carefully selecting the appropriate catalyst, and employing a suitable protection strategy for the carboxylic acid functionality, researchers can efficiently construct these important heterocyclic motifs. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of these synthetic transformations.

References

  • A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). Molecular Diversity, 9(4), 301-303.
  • An Efficient Method for Removal of Ruthenium Byproducts from Olefin Metathesis Reactions. Organic Letters, 5(2), 157-159.
  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411-1413.
  • Removing Ru from metathesis reactions. Anderson's Process Solutions.
  • Metathesis Product Purification.
  • GRUBBS RING CLOSING METATHESIS (RCM)
  • Ring-closing met
  • Dihydropyran Formation by a Two Step Process. Butler University Digital Commons.
  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(19), 6137-6143.
  • Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans. The Journal of Organic Chemistry, 65(19), 6137-6143.
  • Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. Journal of Molecular Graphics and Modelling, 53, 10-19.
  • Ring Closing Met
  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal.
  • Grubbs Catalyst in Ring Closing Met
  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 14(20), 4586-4603.
  • Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Met
  • 2,3-DIHYDROPYRAN. Organic Syntheses, 23, 25.
  • Optimization of Catalysts for Dihydropyran Synthesis. Benchchem.
  • Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles. Molecules, 25(22), 5434.

Sources

Method

Application Note: Bioconjugation Techniques Using Pyran-2-Carboxylic Acid Handles

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic rationale, experimental workflows, and analytical validation for pyran-2-carboxylic acid-derived bio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic rationale, experimental workflows, and analytical validation for pyran-2-carboxylic acid-derived bioconjugates.

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the structural versatility of the pyran-2-carboxylic acid scaffold has cemented its role as a premier functional handle in bioconjugation. Depending on its saturation and substitution, this heterocycle serves two highly distinct, yet equally critical, functions in modern drug design:

  • Tetrahydropyran-2-carboxylic acid derivatives (β-Glucuronides): Utilized as ultra-hydrophilic, enzymatically cleavable linkers in Antibody-Drug Conjugates (ADCs). They solve the critical challenge of hydrophobic payload aggregation while ensuring tumor-specific drug release [1].

  • 4-Oxo-4H-pyran-2-carboxylic acid derivatives (Comenic acid/Maltol analogs): Act as highly efficient precursors for hydroxypyridinone (HPO) metal chelators. These are heavily utilized in targeted radiochemistry (e.g.,

    
    Zr, 
    
    
    
    Ga labeling) and photodynamic therapy [4].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven protocols and the causality behind each experimental parameter. Every workflow described herein is designed as a self-validating system, ensuring that your bioconjugation yields are both reproducible and analytically verifiable.

Pillar I: β-Glucuronide Linkers in Antibody-Drug Conjugates

Mechanistic Rationale: Why Glucuronides?

The conjugation of highly hydrophobic payloads (e.g., MMAE, MMAF, SN-38) to monoclonal antibodies frequently induces protein aggregation, leading to accelerated plasma clearance and hepatotoxicity.

By incorporating a tetrahydropyran-2-carboxylic acid core (specifically, β-D-glucuronic acid) into the linker architecture, we achieve two critical objectives:

  • Steric & Electronic Masking: The polyhydroxylated pyran ring imparts massive hydrophilicity, shielding the hydrophobic payload and allowing for a high Drug-to-Antibody Ratio (DAR) (e.g., DAR 8) with minimal aggregation (<5%) [3].

  • Exquisite Tumor Selectivity: The

    
    -glycosidic bond is highly stable in systemic circulation but is rapidly hydrolyzed by lysosomal 
    
    
    
    -glucuronidase (GUSB)—an enzyme overexpressed in the necrotic cores of many solid tumors [2].

Following GUSB cleavage, the linker undergoes a spontaneous 1,6-elimination across a self-immolative para-aminobenzyl (PAB) spacer to release the active drug.

G A ADC with β-Glucuronide Linker (Tetrahydropyran-2-carboxylic acid) B Lysosomal Internalization (Target Cell) A->B C β-Glucuronidase (GUSB) Cleavage B->C pH 4.5 - 5.0 D Self-Immolative Spacer (PAB 1,6-elimination) C->D Hydrolysis E Release of Active Payload (e.g., MMAE, SN-38) D->E Spontaneous

Mechanism of lysosomal β-glucuronidase cleavage and payload release in β-glucuronide ADCs.

Comparative Data: Glucuronide vs. Dipeptide Linkers

When designing an ADC, selecting between a Val-Cit (dipeptide) and a


-Glucuronide linker dictates the pharmacokinetic fate of the molecule.

Table 1: Pharmacokinetic & Physicochemical Comparison [2, 3]

ParameterVal-Cit-PAB Linker

-Glucuronide-PAB Linker
Scientific Causality
Cleavage Enzyme Cathepsin B

-Glucuronidase (GUSB)
GUSB is highly abundant in lysosomes and tumor interstitium.
Hydrophilicity Low to ModerateExtremely HighThe polyhydroxylated pyran ring drastically lowers the cLogP.
Aggregation at DAR 8 High (~40-80%)Minimal (<5%)Hydrophilic shielding prevents intermolecular hydrophobic interactions.
Plasma Stability High (Half-life ~6-8 days)Very High (Half-life >80 days)

-glucuronides resist circulating proteases and esterases.
Protocol: Site-Directed Conjugation of Maleimide-PEG- -Glucuronide-MMAE

This protocol utilizes partial reduction of interchain disulfides to achieve a target DAR of 4.

Materials:

  • Monoclonal Antibody (mAb) in PBS (pH 7.4), 5-10 mg/mL.

  • Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock in water.

  • Maleimide-PEG-

    
    -Glucuronide-MMAE (Drug-Linker), 10 mM stock in anhydrous DMSO.
    

Step-by-Step Workflow:

  • Partial Reduction: Add 2.2 molar equivalents of TCEP to the mAb solution. Incubate at 37°C for 2 hours under gentle agitation.

    • Validation Checkpoint: Analyze a small aliquot via Ellman’s assay or reverse-phase HPLC (RP-HPLC) to confirm the generation of ~4 free thiols per mAb.

  • Conjugation: Cool the reaction to 4°C. Add 4.8 molar equivalents of the Drug-Linker (1.2 eq per free thiol) dropwise. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent mAb denaturation.

  • Incubation: Stir gently at 4°C for 1 hour. The maleimide group reacts specifically with free thiols via Michael addition.

  • Quenching: Quench unreacted maleimide by adding a 10-fold molar excess of N-acetylcysteine (relative to the Drug-Linker) and incubate for 15 minutes.

  • Purification: Remove excess small molecules and organic solvents using Tangential Flow Filtration (TFF) or a Sephadex G-25 desalting column equilibrated with formulation buffer (e.g., 20 mM Histidine, pH 6.0).

  • Analytical Validation: Determine the DAR and aggregation profile using Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), respectively.

Pillar II: 4-Oxo-4H-Pyran-2-Carboxylic Acid Handles for Metal Chelation

Mechanistic Rationale: The Pyran-to-Pyridinone Conversion

For targeted radiotherapy and photodynamic therapy (PDT), bioconjugates must securely chelate transition metals (e.g., Fe


, Ga

) or radiometals (e.g.,

Zr). 4-Oxo-4H-pyran-2-carboxylic acid (a derivative of comenic acid) is the premier starting handle for synthesizing bidentate hydroxypyridinone (HPO) chelators [4].

The carboxylic acid at the 2-position serves as the bioconjugation handle, allowing for standard NHS/EDC amidation to peptides, antibodies, or small molecule vectors (like 5-aminolaevulinic acid, ALA). Subsequently, the oxygen in the pyran ring is substituted with nitrogen via reaction with a primary amine (e.g., methylamine), transforming the pyranone into a pyridinone. This creates a highly stable, bidentate


-chelating moiety with extraordinary affinity for hard Lewis acid metals.

G A 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Protected Precursor) B NHS / DCC Activation (Esterification) A->B C Amidation with Targeting Vector (e.g., ALA or Peptide amine) B->C Forms stable amide bond D Ring Transformation (Reaction with Methylamine) C->D Pyran to Pyridinone conversion E Catalytic Hydrogenation (Deprotection of Hydroxyl) D->E Yields active HPO F Metal Chelation (e.g., Fe³⁺, ⁸⁹Zr⁴⁺, ⁶⁸Ga³⁺) E->F High-affinity bidentate coordination

Workflow for synthesizing HPO bioconjugates from a pyran-2-carboxylic acid handle.

Protocol: Synthesis of a Peptide-Targeted HPO Chelator

This protocol details the conjugation of the pyran-2-carboxylic acid handle to an amine-bearing targeting vector, followed by pyridinone conversion.

Materials:

  • 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Protected Pyran Handle).

  • N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC).

  • Targeting Vector (e.g., an amine-terminated peptide).

  • Methylamine (2M in THF).

  • Palladium on Carbon (Pd/C, 10%) for hydrogenation.

Step-by-Step Workflow:

  • NHS Ester Activation: Dissolve 1.0 eq of the protected pyran handle and 1.1 eq of NHS in anhydrous THF. Add 1.1 eq of DCC. Stir at room temperature for 5 hours.

    • Causality: DCC facilitates the formation of the highly reactive NHS-ester. Dicyclohexylurea (DCU) will precipitate as a byproduct.

  • Filtration & Coupling: Filter off the DCU byproduct. Add the activated NHS-ester dropwise to a solution of the amine-bearing targeting vector (1.0 eq) in a basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) or organic solvent with DIPEA. Stir overnight.

  • Ring Amination (Pyran

    
     Pyridinone):  To the purified conjugate, add an excess of methylamine (2M in THF). Stir at room temperature for 12-18 hours.
    
    • Validation Checkpoint: Monitor via LC-MS. The mass will shift corresponding to the replacement of the pyran ring oxygen (-16 Da) with an N-CH

      
       group (+29 Da), yielding a net mass change of +13 Da.
      
  • Deprotection: Dissolve the pyridinone conjugate in a methanol/ethyl acetate mixture. Add catalytic Pd/C (10%) and stir under a hydrogen atmosphere (40 psi) for 4 hours to remove the benzyl protecting group, exposing the critical hydroxyl group required for metal chelation.

  • Final Purification: Filter through Celite to remove Pd/C, concentrate under vacuum, and purify via preparative RP-HPLC.

Conclusion & Future Perspectives

Pyran-2-carboxylic acid handles offer unparalleled utility in bioconjugation. By utilizing the saturated tetrahydropyran-2-carboxylic acid (glucuronide) architecture, scientists can engineer ADCs with massive payloads that remain soluble and stable in circulation, only releasing their cytotoxic cargo within the tumor microenvironment. Conversely, the unsaturated 4-oxo-4H-pyran-2-carboxylic acid provides a robust synthetic route to hydroxypyridinone chelators, enabling the next generation of targeted radiotherapeutics and photodynamic probes.

Adhering to the analytical checkpoints outlined in these protocols ensures high-fidelity bioconjugation, minimizing batch-to-batch variability and accelerating the path from bench to clinic.

References

  • Creative Biolabs. "β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability." Creative Biolabs. Available at:[Link]

  • Jeffrey, S. C., et al. "Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents." Bioconjugate Chemistry, 2010. Available at:[Link]

  • Lyon, R. P., et al. "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates." Molecular Cancer Therapeutics, 2017. Available at:[Link]

  • Cilibrizzi, A., et al. "Hydroxypyridinone and 5-Aminolaevulinic Acid Conjugates for Photodynamic Therapy." Journal of Medicinal Chemistry, 2017. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of 3,6-Dihydro-2H-pyran-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of oxygen-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of oxygen-containing heterocycles. Enantiomerically enriched hetero Diels-Alder cycloadducts, such as 3,6-dihydro-2H-pyran-2-carboxylic acid, are invaluable building blocks for complex pharmaceutical intermediates, including compactin and mevinolin[1]. However, preserving the C2 stereocenter during downstream transformations requires precise kinetic control.

This guide dissects the causality of its racemization and provides field-proven, self-validating protocols to safeguard your enantiomeric excess (ee).

Part 1: Mechanistic Understanding & Causality

Q1: Why is the C2 stereocenter of 3,6-dihydro-2H-pyran-2-carboxylic acid so exceptionally labile?

A: The susceptibility to racemization is entirely dictated by the electronic environment of the C2 position. This carbon is an


-alkoxy carboxylic acid motif. The adjacent endocyclic oxygen exerts a strong inductive electron-withdrawing effect, which, combined with the electron-withdrawing nature of the carbonyl group, significantly increases the acidity of the 

-proton.

When exposed to basic conditions, base-catalyzed enolization occurs rapidly. This is the most prevalent method of racemization for organic compounds bearing an acidic hydrogen at the chiral center. The removal of the C2 proton generates a planar enolate (or an intermediate with significant oxocarbenium character), obliterating the stereocenter. Subsequent non-stereoselective reprotonation yields a racemic mixture.

Mechanism A Chiral 3,6-dihydro-2H-pyran- 2-carboxylic acid C Deprotonation at C2 (Alpha to COOH & O) A->C B Base (B:) B->C D Planar Enolate / Oxocarbenium Intermediate C->D E Reprotonation (Non-stereoselective) D->E F Racemic Mixture (R/S Enantiomers) E->F

Pathway of base-catalyzed racemization via C2 deprotonation and enolate formation.

Part 2: Troubleshooting Reaction Conditions

Q2: My product racemizes during amide coupling. How do I adjust my reagents to prevent this?

A: Standard coupling conditions (e.g., EDAC with Triethylamine at room temperature) are too harsh for


-alkoxy acids. Triethylamine (TEA) is a relatively unhindered base that can easily access and abstract the C2 proton.

To prevent this, you must shift the kinetic balance so that the rate of the coupling reaction vastly outpaces the rate of deprotonation. This is achieved by using a highly active coupling reagent like HATU, a sterically hindered base like N,N-Diisopropylethylamine (DIPEA), and strictly maintaining the reaction at 0 °C[2]. Furthermore, the addition of a racemization inhibitor such as Hydroxybenzotriazole (HOBt) suppresses the formation of less reactive intermediates that would otherwise linger and undergo base-catalyzed enolization[2].

Table 1: Effect of Coupling Conditions on Enantiomeric Excess (ee)

Coupling ReagentBaseTempTimeResulting ee (%)Causality of Erosion
None (Aqueous Workup)NaOH (aq)25 °C2.0 h< 5%Rapid base-catalyzed enolization.
EDACTEA25 °C12.0 h45%Prolonged exposure to unhindered base.
HATU + HOBtDIPEA25 °C12.0 h85%Mild erosion due to thermal enolization.
HATU + HOBt DIPEA 0 °C 0.5 h > 98% Kinetic trapping prevents deprotonation.
Step-by-Step Methodology: Enantioselective Amide Coupling

Self-Validation Check: Always run a parallel micro-scale reaction using a known racemic standard of the acid. This ensures your analytical method can resolve the baseline retention times for both R and S enantiomers. If your standard does not show a 50:50 split, your system is not validated to measure ee.

  • Preparation: Dissolve the enantiopure 3,6-dihydro-2H-pyran-2-carboxylic acid (1.0 eq) in anhydrous THF or DMF under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate strictly to 0 °C.

  • Activation: Add HATU (1.2 eq) and HOBt (1.0 eq) to the solution.

  • Base Addition: Dropwise, add the sterically hindered base DIPEA (3.0 eq). Stir for exactly 30 minutes at 0 °C to form the active ester[2].

  • Coupling: Add the target amine (1.1 eq). Maintain the temperature at 0 °C until TLC indicates complete consumption of the active ester.

  • Quench & Workup: Quench the reaction with a mild, weakly acidic buffer (e.g., 5% aqueous citric acid) rather than basic bicarbonate. Extract with ethyl acetate, dry over

    
    , and concentrate under reduced pressure at 
    
    
    
    30 °C.

Part 3: Analytical Resolution and Derivatization

Q3: If partial racemization is suspected, how can I accurately measure the ee or resolve the mixture?

A: Direct chiral HPLC of carboxylic acids can be challenging due to peak tailing. A highly reliable alternative is chiral derivatization. Reacting the acid with an enantiomerically pure chiral amine converts the enantiomers into diastereomeric salts, which possess different physical properties and can be resolved or analyzed easily[3].

For GC or NMR analysis, derivatizing the reduced alcohol form of the acid with Mosher's Acid Chloride is the gold standard. Mosher's Acid Chloride exhibits exceptional stability against racemization even under severe conditions of acidity, basicity, and temperature, ensuring that the derivatization process itself does not alter the ee ratio[4].

Workflow Step1 Isolate Chiral Acid Step2 Maintain pH 4-6 During Workup Step1->Step2 Step3 Amide/Ester Coupling (HATU/DIPEA at 0°C) Step2->Step3 Step4 Chiral Derivatization (e.g., Mosher's Acid) Step3->Step4 Step5 Confirm ee > 95% via Chiral HPLC/NMR Step4->Step5

Optimized workflow for handling and analyzing chiral pyran-2-carboxylic acids.

Step-by-Step Methodology: Diastereomeric Salt Resolution

If your batch has suffered racemization and you need to recover the pure enantiomer:

  • Salt Formation: Dissolve the partially racemized 3,6-dihydro-2H-pyran-2-carboxylic acid in a minimal volume of warm ethanol.

  • Chiral Base Addition: Add 1.0 equivalent of an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine or brucine)[3].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The diastereomeric salts will precipitate at different rates based on their distinct solubilities.

  • Filtration & Regeneration: Filter the crystals. To regenerate the free acid, suspend the salt in water, acidify to pH 3 with 1M HCl, and extract immediately with dichloromethane.

References

1.[1]1 - epdf.pub 2.[4]4 - Google Patents 3. - ru.nl 4.[3] 3 - Chemistry LibreTexts 5.[2]2 - European Patent Office

Sources

Optimization

Technical Support &amp; Troubleshooting Portal: Handling 3,6-dihydro-2H-pyran-2-carboxylic Acid and Its Derivatives

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and cell culture specialists working with 3,6-dihydro-2H-pyran-2-carboxylic acid and its complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and cell culture specialists working with 3,6-dihydro-2H-pyran-2-carboxylic acid and its complex derivatives (most notably, the peptidyl nucleoside antibiotic Blasticidin S ).

Because this cyclic ether moiety contains an allylic unsaturation (a double bond at the C4-C5 position adjacent to the ring oxygen), it is notoriously sensitive to acidic environments[1]. Failure to control the pH during formulation, purification, or cell culture leads to rapid structural degradation, resulting in a complete loss of biological potency[2].

Below, you will find a mechanistic breakdown of this instability, field-proven troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Pathway of Acid Degradation

To prevent degradation, we must first understand the causality. The 3,6-dihydro-2H-pyran ring is an allylic ether. When exposed to a pH of less than 4.0, the ether oxygen (or an attached allylic substituent, such as the cytosine ring in Blasticidin S) becomes protonated[3]. This protonation facilitates the cleavage of the carbon-oxygen (or carbon-nitrogen) bond, forming a highly reactive resonance-stabilized allylic oxocarbenium intermediate. Subsequent nucleophilic attack by water leads to irreversible ring-opening or hydration[1].

Mechanism A 3,6-dihydro-2H-pyran- 2-carboxylic acid B Protonation of Ether Oxygen (pH < 4.0) A->B Acidic Environment C Allylic Oxocarbenium Intermediate B->C C-O Bond Cleavage D Nucleophilic Attack by H2O (Hydration / Cleavage) C->D + H2O E Ring-Opened or Degraded Metabolite D->E Irreversible

Acid-catalyzed degradation mechanism of the 3,6-dihydro-2H-pyran core via an oxocarbenium intermediate.

Troubleshooting & FAQs

Q1: My stock solution of Blasticidin S (a 3,6-dihydro-2H-pyran derivative) loses its selection potency after just a few days at 4°C. What is going wrong? A: The issue is likely the pH of your solvent. Unbuffered ultra-pure water (Milli-Q) often absorbs atmospheric CO₂, dropping its pH to ~5.5 or lower. Because the carboxylic acid group on the pyran ring has a pKa of approximately 2.4[3], the local environment can become acidic enough to trigger slow hydrolysis. These derivatives are strictly stable only between pH 5.0 and 7.0[2]. Solution: Always verify the pH of your stock solution and ensure it sits at ~6.0.

Q2: Can I use standard 0.1% TFA (Trifluoroacetic acid) in my HPLC mobile phase to purify these compounds? A: Absolutely not. 0.1% TFA yields a mobile phase pH of approximately 2.0. Exposing 3,6-dihydro-2H-pyran-2-carboxylic acid derivatives to this environment during a 20-minute chromatographic run will cause significant on-column degradation, resulting in split peaks and poor recovery. Solution: Switch to a neutral or slightly acidic volatile buffer, such as 10 mM Ammonium Acetate (pH 6.0).

Q3: I am doing a synthetic modification on the C2 carboxylic acid. Why does my reaction fail when using Lewis acids? A: The 3,6-dihydro-2H-pyran ring is highly sensitive to both Brønsted and Lewis acids[1]. Strong Lewis acids coordinate with the ring oxygen, mimicking protonation and driving the formation of the oxocarbenium intermediate. Solution: Use mild, non-acidic coupling reagents (e.g., HATU/DIPEA) for carboxylic acid derivatization to maintain the integrity of the pyran ring.

Q4: During a 3-week mammalian cell selection process, non-transfected cells are suddenly surviving. Is the antibiotic degrading in the incubator? A: Yes. Mammalian cells produce lactic acid as a metabolic byproduct. If your culture media is heavily metabolizing and the buffering capacity (e.g., HEPES or Bicarbonate) is exhausted, the localized pH can drop below 6.0. Over several days at 37°C, this mild acidity is enough to degrade the 3,6-dihydro-2H-pyran core[4]. Solution: Perform frequent media exchanges (every 3-4 days) to prevent lactic acid accumulation.

Quantitative Stability Matrix

To guide your experimental design, refer to the following stability matrix for 3,6-dihydro-2H-pyran-2-carboxylic acid derivatives (based on Blasticidin S degradation profiles)[2][3][4].

Environmental pHTemperatureEstimated Half-LifeStructural IntegrityRecommended Action
pH < 4.0 25°C< 24 HoursRapid Cleavage / Ring OpeningAVOID. Do not use acidic modifiers.
pH 5.0 – 7.0 4°C1 – 2 WeeksStableSafe for short-term working stocks.
pH 5.0 – 7.0 -20°C6 – 8 WeeksHighly StableIdeal for long-term storage aliquots.
pH > 8.0 25°C< 48 HoursBase-catalyzed DecompositionAVOID. Do not exceed pH 7.0.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. By incorporating mandatory pH checks, you eliminate the primary variable responsible for compound instability.

SOP 1: Preparation of Stable Aqueous Stock Solutions (10 mg/mL)

Objective: Formulate a stock solution that prevents acid-catalyzed ring opening while avoiding alkaline decomposition.

  • Weighing: Accurately weigh 50 mg of the 3,6-dihydro-2H-pyran-2-carboxylic acid derivative (e.g., Blasticidin S powder) in a sterile biosafety cabinet.

  • Dissolution: Suspend the powder in 4.8 mL of sterile, endotoxin-free water.

  • pH Validation (Critical): Extract a 10 µL aliquot and test the pH using micro-pH paper or a calibrated micro-probe. The pH must be between 5.0 and 6.5[3].

  • Adjustment: If the pH is < 5.0, add 0.1 N NaOH dropwise (1-2 drops) until the pH reaches 6.0. Caution: Do not exceed pH 7.0, as alkaline conditions also cause decomposition[4].

  • Volume Adjustment: Bring the final volume to exactly 5.0 mL with sterile water.

  • Sterilization: Filter the solution through a 0.22 µm low-protein binding syringe filter (PES or PVDF).

  • Storage: Aliquot into single-use volumes (e.g., 500 µL) and immediately freeze at -20°C. Avoid repeated freeze-thaw cycles.

SOP 2: HPLC Purification of Dihydropyran Derivatives

Objective: Isolate synthesized derivatives without inducing on-column acid degradation.

  • Mobile Phase A Preparation: Prepare a 10 mM Ammonium Acetate solution in LC-MS grade water. Adjust the pH to exactly 6.0 using dilute acetic acid (do not use TFA or Formic Acid).

  • Mobile Phase B Preparation: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a C18 reverse-phase column compatible with 100% aqueous conditions (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP).

  • Gradient: Run a shallow gradient from 2% B to 40% B over 20 minutes.

  • Fraction Collection: Collect fractions into pre-chilled tubes. Immediately lyophilize the fractions to remove the volatile ammonium acetate buffer, preventing long-term exposure to the aqueous environment.

References

1.[2] Blasticidin S | C17H26N8O5 | CID 170012 - PubChem. National Institutes of Health (NIH). Available at:[Link] 2.[4] Product Information - Blasticidin S Powder Cat. No.: TX050-900 (50 mg). Cegrogen Biotech GmbH. Available at:[Link] 3.[3] Metabolism of L-α-arginine in the biosynthesis of blasticidin S. Oregon State University. Available at:[Link] 4.[1] Lewis-acid catalyzed formation of dihydropyrans. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Troubleshooting ring-closing metathesis for substituted pyran acids

Welcome to the Technical Support Center for Ring-Closing Metathesis (RCM). As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the synthesis of substituted pyran acids via...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ring-Closing Metathesis (RCM). As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the synthesis of substituted pyran acids via ruthenium-catalyzed olefin metathesis.

Synthesizing highly functionalized 6-membered oxygen heterocycles (pyrans) bearing carboxylic acids presents a unique set of mechanistic hurdles. The interplay between the electrophilic ruthenium carbene, chelating oxygen atoms, and acidic protons often leads to catalyst poisoning, alkene isomerization, or competing polymerization. This guide bypasses generic advice to focus on the exact causality of these failures and provides self-validating, field-proven protocols to overcome them.

RCM Diagnostic Matrix

Before altering your experimental setup, use this quantitative diagnostic matrix to match your analytical symptoms with the correct mechanistic failure point.

Analytical SymptomMechanistic Root CausePrimary Corrective ActionSecondary Optimization
Incomplete Conversion (Catalyst turns black rapidly)Catalyst Poisoning: Free carboxylic acids or pyran oxygens coordinate to the Ru center, displacing active ligands[1].Add

(0.5–2.0 equiv) to tie up heteroatoms[2].
Protect the carboxylic acid as an ester prior to RCM[3].
Unexpected NMR Peaks (Loss of terminal alkene signals)Alkene Isomerization: Thermal degradation of the catalyst forms Ru-hydride species, which catalyze double-bond migration[4].Add 1,4-benzoquinone (10 mol%) to quench Ru-hydrides[5].Lower reaction temperature to 40 °C; use a more stable catalyst (HG-II)[5].
High Molecular Weight Byproducts (Viscous crude)ADMET Polymerization: Intermolecular cross-metathesis outcompetes intramolecular RCM[6].Increase solvent dilution to

M.
Implement slow, portion-wise addition of the catalyst via syringe pump.
Stalled Reaction at 50% (Catalyst remains active color)Steric Hindrance: Bulky substituents near the forming pyran ring raise the activation energy of cycloelimination.Switch from Grubbs II to Hoveyda-Grubbs II (less sterically demanding initiation).Increase temperature to 80–110 °C in toluene[2].

Mechanistic Workflow & Decision Trees

To systematically isolate your reaction bottleneck, follow the troubleshooting logic outlined in the decision tree below.

RCM_Troubleshooting Start Substituted Pyran Acid RCM Precursor Cat Catalyst Selection (HG-II preferred) Start->Cat Acid Carboxylic Acid Coordination? Cat->Acid Protect Protect as Ester or Add Ti(OiPr)4 Acid->Protect Yes Isom Alkene Isomerization Observed? Acid->Isom No Protect->Isom BQ Add 1,4-Benzoquinone (Isomerization Suppressant) Isom->BQ Yes Olig Oligomerization (ADMET) Occurring? Isom->Olig No BQ->Olig Dilute Increase Dilution (≤ 0.01 M) Olig->Dilute Yes Success Target Cyclic Pyran Isolated Olig->Success No Dilute->Success

Fig 1: Step-by-step decision tree for troubleshooting pyran acid RCM reactions.

Mechanistic Deep Dives (FAQs)

Q1: Why does my free carboxylic acid substrate completely deactivate the Grubbs catalyst? A1: Ruthenium metathesis catalysts are highly sensitive to Lewis basic and protic functional groups. Free carboxylic acids can directly coordinate to the electrophilic ruthenium center, displacing the active alkylidene or phosphine ligands, which leads to the formation of inactive, dead-end complexes. Furthermore, the oxygen atoms inherent to the pyran ring can form stable, unreactive chelates with the Ru center[1]. Solution: If esterification of the acid is not synthetically viable, you must introduce a sacrificial Lewis acid. Titanium tetraisopropoxide (


) is the industry standard for this; it preferentially coordinates to the oxygen heteroatoms and the carboxylic acid, physically blocking them from chelating the ruthenium carbene[1][2].

Q2: I am seeing double bond migration (isomerization) instead of the desired pyran ring. How do I stop this? A2: This is a classic symptom of catalyst degradation. During RCM, especially at elevated temperatures or extended reaction times, the Ru-alkylidene complex decomposes into ruthenium hydride (


) species[4]. These hydrides are highly active isomerization catalysts that cause your terminal alkenes to migrate inwards, destroying the diene precursor before RCM can occur[5].
Solution: Introduce 1,4-benzoquinone  (typically 5–10 mol%) to the reaction mixture. Benzoquinone acts as a mild oxidant and radical scavenger that rapidly quenches the Ru-hydride species without inhibiting the primary metathesis cycle[4][7].

Mechanistic_Pathway Precat Ru Pre-Catalyst (e.g., Grubbs II) Active Active Ru-Alkylidene [M]=CHR Precat->Active Initiation Metalla Metallacyclobutane Intermediate Active->Metalla Diene Coordination Degradation Catalyst Degradation (Thermal/Stress) Active->Degradation Side Reaction Product Pyran Product + Ethylene Metalla->Product Cycloelimination RuH Ru-Hydride Species [Ru]-H Degradation->RuH Isomer Alkene Isomerization (Side Product) RuH->Isomer Double Bond Migration BQ 1,4-Benzoquinone (Additive) BQ->RuH Oxidizes/Quenches

Fig 2: Mechanistic pathway showing how 1,4-benzoquinone intercepts Ru-hydride degradation.

Q3: My reaction is producing viscous oligomers instead of the 6-membered pyran ring. Why? A3: You are observing Acyclic Diene Metathesis (ADMET) polymerization. RCM is an intramolecular reaction, while ADMET is its intermolecular competitor[6]. If the effective molarity of the two alkene ends on your substrate is lower than the bulk concentration of the molecules in solution, the catalyst will stitch two different molecules together. Solution: High dilution is absolute critical. Substituted pyrans (especially those lacking the gem-dialkyl effect to pre-organize the chains) require strict dilution, often between


 M and 

M[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not deviate from the degassing procedures, as oxygen is fatal to the active Ru-carbene species.

Protocol A: Standard RCM of Substituted Pyran Acids with Isomerization Suppression

Use this protocol if your substrate suffers from double-bond migration but does not severely poison the catalyst.

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Flush with ultra-pure Argon for 10 minutes.

  • Substrate Loading: Dissolve the diene precursor (1.0 mmol) in anhydrous, degassed dichloromethane (DCM) or toluene to achieve a final concentration of

    
     M (100 mL solvent).
    
  • Degassing (Critical): Sparge the solution with Argon for an additional 15 minutes to remove dissolved oxygen.

  • Additive Introduction: Add 1,4-benzoquinone (0.1 mmol, 10 mol%) to the solution[4]. Stir for 5 minutes.

  • Catalyst Addition: Quickly add Hoveyda-Grubbs 2nd Generation catalyst (0.05 mmol, 5 mol%) as a solid under a positive stream of Argon.

  • Reaction: Heat the mixture to 40 °C (for DCM) or 80 °C (for toluene). Monitor via TLC or LC-MS. Self-Validation Check: The solution should remain a clear brownish-green. If it turns opaque black within 10 minutes, the catalyst has died (proceed to Protocol B).

  • Quenching: Once complete, cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active carbene. Stir for 30 minutes.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Lewis-Acid Mediated RCM for Highly Chelating Substrates

Use this protocol if your free carboxylic acid or pyran oxygen is chelating and killing the catalyst.

  • Preparation: Prepare the glassware and solvent (0.01 M in degassed DCM) as described in Protocol A.

  • Lewis Acid Masking: Before adding the catalyst, inject Titanium tetraisopropoxide (

    
    ) (0.5 to 1.0 mmol, 0.5–1.0 equiv) into the substrate solution[1][2].
    
  • Incubation: Stir the mixture at room temperature for 30 minutes. Mechanistic note: This allows the Ti to fully coordinate the pyran oxygens and carboxylic acid, creating a protective steric shield.

  • Catalyst Addition: Add Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst (5-10 mol%).

  • Reaction & Workup: Heat to reflux. Upon completion, quench with ethyl vinyl ether. To break the Titanium complex during workup, add 1M HCl or saturated aqueous Rochelle's salt and stir vigorously until the organic and aqueous layers clearly separate. Extract the organic layer, dry over

    
    , and purify.
    

References

  • Ring-closing metathesis - Wikipedia Source: Wikipedia URL:[Link]

  • Prevention of Undesirable Isomerization during Olefin Metathesis Source: Organic Chemistry Portal (J. Am. Chem. Soc., 2005) URL:[Link]

  • Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins Source: PMC - NIH (Beilstein J Org Chem. 2018) URL:[Link]

  • Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions Source: ACS Publications (J. Org. Chem. 2020) URL:[Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides Source: PMC - NIH URL:[Link]

  • About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations Source: Beilstein Journals URL:[Link]

  • SYNTHESIS OF FIVE- AND SIX-MEMBERED HETEROCYCLIC COMPOUNDS BY THE APPLICATION OF THE METATHESIS REACTIONS Source: Clockss (Heterocycles, 2009) URL:[Link]

Sources

Optimization

The Core Causality: Why Carboxylic Acids Defy Standard Protocols

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific, often frustrating challenges associated with the purification and analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific, often frustrating challenges associated with the purification and analysis of polar carboxylic acids.

Unlike neutral organic molecules, carboxylic acids defy standard chromatographic protocols due to their dual chemical nature. Below, you will find the mechanistic causality behind these failures, field-proven troubleshooting guides, and self-validating protocols to ensure your separations are reproducible and structurally intact.

Carboxylic acids are highly polar and prone to partial ionization depending on their environment's local pH.

  • On Normal-Phase Silica Gel: The stationary phase consists of weakly acidic surface silanol groups (Si-OH). When a carboxylic acid interacts with these sites, it undergoes a mixed-mode retention mechanism—both hydrogen bonding (partitioning) and dipole/ion-exchange interactions[1]. This manifests as severe peak tailing, streaking, or irreversible adsorption[2].

  • In Reversed-Phase HPLC (RP-HPLC): Retention relies on hydrophobic partitioning. If the mobile phase pH is near the analyte's

    
    , the acid exists in a dynamic equilibrium between its neutral state and its highly polar carboxylate anion. Because the ionized form does not partition into the hydrophobic C18 stationary phase, the result is early elution, split peaks, and severe band broadening[3].
    

Troubleshooting & FAQs

Q: My carboxylic acid is streaking severely on a silica gel TLC plate, and I cannot isolate it via flash column chromatography. How do I fix this? A: Streaking indicates that your mobile phase cannot effectively transport the material due to overwhelming stationary phase interactions[1]. To resolve this, you must suppress the ionization of the carboxylic acid and chemically mask the active silanol sites. Add a volatile acidic modifier—typically 0.1% to 1% acetic acid (AcOH) or formic acid (FA)—to your organic mobile phase (e.g., Hexane/Ethyl Acetate)[2]. This additive lowers the local pH, ensuring your compound remains fully protonated (neutral), which restores a purely partition-based separation and sharpens the elution band.

Q: I am transitioning to Reversed-Phase HPLC. My acidic analyte elutes too early and has a broad peak shape. What is the mechanism behind this failure? A: You are observing the effects of partial ionization. To maximize hydrophobic retention on a C18 column, you must adjust the mobile phase pH to at least 1.5 to 2 units below the analyte's


 (most carboxylic acids have a 

between 3.5 and 5.0). By using an acidic aqueous buffer or modifier (like 0.1% Trifluoroacetic acid), you force the chemical equilibrium entirely toward the neutral, protonated state[3].

Q: I need to couple my RP-HPLC separation to a Mass Spectrometer (LC-MS). Can I still use Trifluoroacetic acid (TFA)? A: No. While TFA is excellent for peak shape, it causes severe ion suppression in electrospray ionization (ESI-MS) and permanently contaminates the MS source[4]. For LC-MS compatibility, substitute TFA with 0.1% Formic Acid or use a low-concentration volatile buffer, such as 20 mM ammonium formate adjusted to pH 3.7[4].

Data Presentation: Mobile Phase Modifiers for Carboxylic Acids

Modifier / AdditiveTypical Conc.Phase CompatibilityMS Compatible?Primary Mechanism of Action
Acetic Acid (AcOH) 0.1% - 1.0%Normal & ReversedYesSuppresses ionization; competes for silanol binding sites.
Formic Acid (FA) 0.1%Normal & ReversedYesLowers pH below

; highly volatile for LC-MS applications.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Reversed PhaseNo (Suppresses ions)Strong ion-pairing agent; drastically improves peak symmetry.
Ammonium Formate 10 - 20 mMReversed PhaseYesBuffers mobile phase at pH ~3.7; prevents pH shifts during gradients.

Experimental Protocols

Protocol A: Self-Validating Normal-Phase Silica Gel Optimization

Use this protocol to translate a failed TLC into a successful flash chromatography run.

  • Baseline Establishment: Dissolve your crude mixture in the least polar solvent possible. Spot it on a standard Silica Gel 60 plate and develop using a baseline binary mixture (e.g., 70:30 Hexane:Ethyl Acetate).

  • Observation: Note the Rf value and the degree of streaking.

    • Self-Validation Checkpoint: If the target compound's Rf is >0.8, your baseline solvent is too polar. Decrease the Ethyl Acetate ratio before proceeding.

  • Acid Modification: Prepare a new solvent system using the exact same Hexane:Ethyl Acetate ratio, but add 1% v/v glacial acetic acid .

  • Verification: Run a fresh TLC plate in the acid-modified solvent. You should observe a consolidated, symmetrical spot.

  • Column Translation: Pack your silica column using the acid-modified solvent. Crucial: Do not load the sample in a highly polar solvent (like pure methanol), as this will cause phase collapse and immediate tailing regardless of the mobile phase.

Protocol B: RP-HPLC Mobile Phase Preparation for Acidic Analytes

Use this protocol to ensure baseline stability and reproducible retention times.

  • Aqueous Phase (Mobile Phase A) Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid to yield a 0.1% solution.

  • Organic Phase (Mobile Phase B) Preparation: Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of Formic Acid.

    • Mechanistic Insight: Adding acid to both phases prevents a sinusoidal baseline disturbance caused by apparent absorbance shifts during gradient mixing[4].

  • Filtration & Degassing: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to remove dissolved gases.

  • Equilibration: Flush the C18 column with at least 10 column volumes (CV) of 95% Mobile Phase A before injecting the sample.

Workflow Visualization

OptimizationWorkflow N1 Carboxylic Acid Chromatography N2 Select Stationary Phase N1->N2 N3 Normal Phase (Silica Gel) N2->N3 N4 Reversed Phase (C18 / C8) N2->N4 N5 Issue: Tailing & Irreversible Adsorption N3->N5 N6 Issue: Poor Retention & Broad Peaks N4->N6 N7 Action: Add 0.1-1% Volatile Acid (AcOH) N5->N7 Suppress Ionization N8 Action: Lower pH < pKa (e.g., 0.1% TFA/FA) N6->N8 Keep Protonated N9 Result: Symmetrical Peaks & Optimal Resolution N7->N9 N8->N9

Decision tree for optimizing carboxylic acid chromatography across different phases.

References

Sources

Troubleshooting

Technical Support Center: Metal Catalyst Removal from 3,6-dihydro-2H-pyran-2-carboxylic acid Products

Synthesizing 3,6-dihydro-2H-pyran-2-carboxylic acid often involves transition-metal-catalyzed reactions, most notably Ring-Closing Metathesis (RCM) using Ruthenium-based Grubbs catalysts 1 or Palladium-catalyzed cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing 3,6-dihydro-2H-pyran-2-carboxylic acid often involves transition-metal-catalyzed reactions, most notably Ring-Closing Metathesis (RCM) using Ruthenium-based Grubbs catalysts 1 or Palladium-catalyzed cross-couplings. A critical bottleneck in drug development and fine chemical synthesis is the removal of these heavy metal residues. Because the carboxylic acid moiety acts as a strong coordinating ligand, standard purification methods often fail, leading to product loss and unacceptably high residual metal content.

This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve single-digit ppm metal levels without compromising product yield.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my Ruthenium/Palladium catalyst stubbornly co-elute with 3,6-dihydro-2H-pyran-2-carboxylic acid during standard silica gel chromatography? A: The root cause is thermodynamic chelation. The carboxylic acid group acts as a potent bidentate ligand, forming highly stable coordination complexes with Ru(II) or Pd(II) species. Standard bare silica gel relies on weak hydrogen bonding and dipole interactions, which lack the binding affinity required to outcompete the metal-carboxylate chelation. Consequently, the metal-product complex travels together through the column. To break this interaction, you must introduce a scavenger with a thermodynamically superior affinity for the metal 2.

Q2: I synthesized the pyran ring via RCM using a 2nd/3rd Gen Grubbs Catalyst. What is the most effective way to scavenge the Ruthenium? A: The most effective approach is utilizing functionalized silica scavengers, such as SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol 3. These scavengers are grafted with soft donor atoms (sulfur and nitrogen) that exhibit a strong preference for soft transition metals (like Ru and Pd) over the hard oxygen donors of your carboxylic acid product. When added to the crude mixture, the scavenger physically strips the metal from the product, anchoring it to the insoluble silica matrix for easy removal via filtration 2.

Q3: Can I use liquid-liquid extraction (e.g., aqueous EDTA or NaHSO3 washes) to remove the metal without losing my polar product? A: While aqueous washes with chelators are standard for lipophilic products, they are highly problematic for polar carboxylic acids like 3,6-dihydro-2H-pyran-2-carboxylic acid. To partition the acid into the organic layer, you must lower the pH. However, at low pH, aqueous chelators like EDTA become protonated and lose their metal-binding efficacy, causing the metal to partition back into the organic layer with your product. Heterogeneous silica scavengers bypass this entirely; they are a self-validating system because they physically separate the metal from the solution without requiring pH adjustments, ensuring >95% recovery of your polar product 4.

Part 2: Quantitative Data & Scavenger Selection

To facilitate data-driven decisions, the following table summarizes the scavenging efficiency of various functionalized silicas for Ruthenium and Palladium removal from polar crude mixtures 34.

Scavenger TypeTarget MetalEquivalentsConditionsResidual MetalProduct Recovery
SiliaMetS® Thiol Ru (Grubbs), Pd4 - 8 eq.16h @ 22°C< 5 ppm> 95%
SiliaMetS® DMT Ru, Pd4 - 8 eq.16h @ 22°C< 5 ppm> 97%
SiliaMetS® Cysteine Pd, Ru5 eq.4h @ 40°C< 10 ppm> 91%
SiliaMetS® TAAcONa Ru5 eq.24h @ 50°C~ 40 ppm> 85%

Note: For 3,6-dihydro-2H-pyran-2-carboxylic acid, DMT and Thiol are the preferred choices due to their inability to form salt bridges with the product's acid group.

Part 3: Standard Operating Procedure (SOP) - Batch Scavenging Protocol

This self-validating protocol ensures complete metal removal while preventing product sequestration.

Step 1: Preparation and Solvent Selection

  • Concentrate the crude 3,6-dihydro-2H-pyran-2-carboxylic acid reaction mixture to remove the RCM solvent (e.g., dichloromethane) 1.

  • Redissolve the crude product in a solvent that maximizes scavenger efficiency and product solubility. Toluene or Methanol are highly recommended for Ru scavenging 3.

Step 2: Scavenger Addition

  • Calculate the total molar amount of metal catalyst used in the reaction.

  • Add 4 to 8 molar equivalents of the selected scavenger (e.g., SiliaMetS® DMT) directly to the dissolved crude mixture 4.

Step 3: Incubation

  • Stir the suspension vigorously.

  • Maintain the temperature at 22°C (room temperature) for 16 hours. If rapid scavenging is required, heat the mixture to 50°C for 4 hours 3. Mechanistic insight: Heating increases the kinetic rate of metal dissociation from the carboxylic acid, allowing the scavenger to trap it faster.

Step 4: Filtration and Isolation

  • Filter the suspension through a standard sintered glass funnel or a pad of Celite.

  • Wash the filter cake (containing the silica-bound metal) with 2-3 volumes of the reaction solvent to ensure complete elution of the polar pyran-carboxylic acid.

  • Concentrate the filtrate in vacuo to yield the highly pure, metal-free product.

Part 4: Experimental Workflow Visualization

G N1 Acyclic Diene Precursor (Carboxylic Acid) N2 Ring-Closing Metathesis (RCM) Grubbs Catalyst (Ru) N1->N2 N3 Crude 3,6-dihydro-2H-pyran-2-carboxylic acid + Ru Contaminants N2->N3 N4 Add Functionalized Silica Scavenger (e.g., SiliaMetS Thiol/DMT) N3->N4 N5 Incubation (4-16h, 22-50°C) N4->N5 N6 Filtration N5->N6 N7 Pure 3,6-dihydro-2H-pyran-2-carboxylic acid (< 5 ppm Ru) N6->N7 Filtrate N8 Scavenger-Metal Complex (Discard) N6->N8 Filter Cake

Workflow for Ruthenium catalyst scavenging post-RCM using functionalized silica.

References

  • Source: fujifilm.
  • Source: chemie-brunschwig.
  • Source: velocityscientific.com.
  • Source: rsc.

Sources

Optimization

Minimizing side products in the oxidation of furan alcohols

Technical Support Center: Furan Alcohol Oxidation A Guide to Minimizing Side Products and Maximizing Yield Welcome to the technical support center for furan alcohol oxidations. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Furan Alcohol Oxidation

A Guide to Minimizing Side Products and Maximizing Yield

Welcome to the technical support center for furan alcohol oxidations. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively oxidizing furan alcohols. The inherent reactivity of the furan ring, while synthetically useful, often leads to a variety of undesired side products. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you optimize your reaction conditions, minimize side-product formation, and achieve your target molecule with higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary side reactions I should be aware of when oxidizing furan alcohols, and what are their underlying causes?

A1: The oxidation of furan alcohols is a delicate balance. The furan ring itself is electron-rich and susceptible to oxidative pathways, while the alcohol moiety is the intended target. Understanding the competing reactions is the first step toward controlling them.

The four most common side-product pathways are:

  • Over-oxidation: The initial, desired product (a furfural or a furanone) is further oxidized. For a primary alcohol like furfuryl alcohol, the target aldehyde (furfural) can be readily oxidized to 2-furoic acid.[1][2][3] With stronger oxidants or prolonged reaction times, this can proceed to complete degradation, yielding smaller molecules like maleic acid, CO, and CO₂.[4][5][6]

    • Cause: This is often due to an oxidizing agent that is too harsh or not selective for alcohols over aldehydes. The presence of water in the reaction medium can also facilitate the formation of a hydrate intermediate from the aldehyde, which is more easily oxidized to the carboxylic acid.[7][8]

  • Polymerization/Humin Formation: Furan alcohols, and their corresponding aldehydes, are notoriously prone to polymerization under acidic conditions, forming dark, insoluble, and often intractable materials known as humins.[6][9]

    • Cause: The reaction is initiated by the protonation of the furan ring or the alcohol, leading to carbocationic intermediates that can attack other furan molecules in a cascade of electrophilic substitution and condensation reactions. Many oxidation reactions either use acidic reagents or generate acidic byproducts, creating a favorable environment for polymerization.[9]

  • Oxidative Ring-Opening (Achmatowicz-type Reactions): This pathway involves the oxidation and rearrangement of the furan ring itself, rather than just the alcohol side chain. The classic Achmatowicz reaction converts a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one.[10][11][12] While synthetically powerful, it is a significant side reaction if the furan core is to be preserved.

    • Cause: This reaction typically proceeds through an initial oxidation of the furan ring (e.g., via electrophilic addition of an oxidant like NBS or m-CPBA) to form a dihydrofuran intermediate, which then rearranges.[10][13] The choice of oxidant is critical; those that readily attack the electron-rich ring promote this pathway.

  • The Cannizzaro Reaction: Under strongly basic conditions and in the absence of an efficient oxidant, the intermediate furfural can undergo disproportionation. Two molecules of furfural react to form one molecule of furfuryl alcohol (a reduction product) and one molecule of furoic acid (an oxidation product).[14][15]

    • Cause: This is a classic reaction for aldehydes lacking an alpha-hydrogen. While not a direct result of the oxidizing agent, it becomes a relevant side reaction if the oxidation is attempted under strong base (e.g., NaOH, KOH) and the primary oxidation is slow or inefficient.[2][16]

Side_Reactions Start Furan Alcohol Aldehyde Target Aldehyde (e.g., Furfural) Start->Aldehyde Desired Oxidation Polymer Polymerization (Humins) Start->Polymer  Acidic  Conditions RingOpen Ring-Opening Product (e.g., Pyranone) Start->RingOpen Ring-Attacking Oxidant Acid Over-oxidation Product (Furoic Acid) Aldehyde->Acid Over-oxidation Aldehyde->Polymer Acidic Conditions Degradation Degradation Products (Maleic Acid, CO₂) Acid->Degradation Harsh Conditions

Caption: Competing reaction pathways in furan alcohol oxidation.
Q2: I'm trying to synthesize furfural from furfuryl alcohol, but I'm getting significant amounts of 2-furoic acid. How can I improve selectivity for the aldehyde?

A2: This is a classic selectivity challenge. Stopping the oxidation of a primary alcohol at the aldehyde stage without proceeding to the carboxylic acid requires careful selection of the oxidizing agent and precise control of reaction conditions.

Core Principle: You need an anhydrous, "mild" oxidant that is selective for alcohols and does not create an environment conducive to over-oxidation.[8][17]

Troubleshooting Strategies & Protocols:

  • Switch to a Mild, Anhydrous Oxidant: Strong, aqueous oxidants like chromic acid (Jones reagent) or potassium permanganate will almost always lead to the carboxylic acid.[7][8] Instead, consider one of the following systems:

    • Pyridinium Chlorochromate (PCC): A reliable choice for this transformation. It is used in an anhydrous solvent like dichloromethane (DCM).

    • Dess-Martin Periodinane (DMP): An excellent, mild oxidant that works at room temperature and gives high yields of aldehydes. It is known to tolerate sensitive functional groups, including the furan ring.[17]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective but requires careful temperature control and handling of volatile and malodorous byproducts.[8]

  • Strictly Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidant. A large excess can begin to oxidize the more slowly reacting aldehyde product.

  • Ensure Anhydrous Conditions: Water facilitates the formation of the aldehyde hydrate, which is rapidly oxidized. Dry your solvents and glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Data Summary: Comparison of Mild Oxidants for Aldehyde Synthesis

Oxidizing SystemTypical SolventTemperatureKey AdvantagesKey Disadvantages
PCC DCMRoom TempReliable, easy to handleChromium waste is toxic
DMP DCM, CHCl₃Room TempHigh selectivity, tolerates furan ring well[17]Can be explosive upon heating
Swern Oxidation DCM-78 °CVery high yields, fast reactionRequires cryogenic temps, stinky byproduct
Catalytic (e.g., TEMPO) BiphasicRoom Temp"Green" method, uses bleach as co-oxidantCan be pH sensitive, may require optimization

Protocol: Selective Oxidation of Furfuryl Alcohol to Furfural using Dess-Martin Periodinane (DMP)

  • Preparation: Under a nitrogen atmosphere, dissolve furfuryl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes. The reaction is typically slightly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (e.g., 3-4 eq). Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude furfural can be purified by distillation or flash chromatography.

Q3: My reaction is producing a lot of black, insoluble polymer. What is happening and how do I stop it?

A3: The formation of black, polymeric "humins" is a very common issue, especially with furan-based starting materials derived from biomass.[9] The root cause is almost always the presence of acid.

Core Principle: Furan rings are highly susceptible to acid-catalyzed polymerization. To prevent this, you must either use reaction conditions that are non-acidic or actively buffer the reaction to neutralize any acidic species that form.

Troubleshooting Strategies:

  • Avoid Protic and Lewis Acids: Scrutinize your entire reaction setup. Are you using an acidic solvent (e.g., acetic acid)? Does your oxidizing agent release protons (e.g., chromic acid in H₂SO₄)? Are your starting materials or solvents contaminated with acid?

  • Add a Non-Nucleophilic Base: Including a mild, non-nucleophilic base can scavenge protons as they are formed.

    • Pyridine: Often used in chromium-based oxidations (e.g., Collins reagent, Sarett oxidation) to buffer the reaction and prevent polymerization.

    • Sodium Bicarbonate (NaHCO₃): Can be added as a solid buffer in reactions where it does not interfere with the oxidant. This is particularly useful in DMP oxidations.

  • Choose a pH-Neutral Oxidant: Systems like DMP or Swern oxidation do not generate a strongly acidic environment. Catalytic aerobic oxidations using metal catalysts can also be run under neutral or slightly basic conditions. For example, some gold-based catalysts show high selectivity under controlled pH conditions.[14]

  • Control Temperature: Higher temperatures can accelerate polymerization. If possible, run the reaction at room temperature or below.

Polymerization_Prevention cluster_problem Problem: Acidic Conditions cluster_solution Solution: Mitigate Acid Proton H⁺ Source (Reagent, Byproduct) Furan Furan Alcohol Proton->Furan Protonation Polymer Polymerization (Humins) Furan->Polymer Cascade Reaction Base Add Mild Base (Pyridine, NaHCO₃) Base->Proton Neutralizes NeutralOx Use Neutral Oxidant (DMP, Swern) NeutralOx->Proton Avoids Generation LowTemp Lower Temperature LowTemp->Furan Slows Rate

Caption: Logic for preventing acid-catalyzed polymerization.

References

  • Insight into the oxidation mechanism of furanic compounds on Pt(111). NSF Public Access Repository. [Link]

  • Optimization of Polymerization Conditions of Furan with Aniline for Variable Conducting Polymers. ACS Publications. [Link]

  • Ring opening of biomass-derived furan rings. RSC Blogs. [Link]

  • Oxidative coupling and ring opening of furan on silver(110): formation of maleic anhydride, benzene, and bifuran. Journal of the American Chemical Society. [Link]

  • Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran. OSTI.GOV. [Link]

  • The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. Bentham Open. [Link]

  • How to minimize side products of this reaction. Reddit. [Link]

  • Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. ChemRxiv. [Link]

  • Oxidation of furans (Review). ResearchGate. [Link]

  • Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis. PMC. [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. [Link]

  • Furan. Wikipedia. [Link]

  • Products from furans. 4. Selective oxidation of 2-furfuryl alcohol derivatives, in the presence of aryl thioethers, with N-bromosuccinimide (NBS). A new procedure for the preparation of 2H-pyran-3(6H)-ones. The Journal of Organic Chemistry. [Link]

  • Oxidation of furfural compounds.
  • Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes. PSE Community.org. [Link]

  • Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. PMC. [Link]

  • Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. ScienceDirect. [Link]

  • Optimization and Kinetics of Furfural Oxidation to Furoic Acid Over Alum-impregnated Activated Alumina. Taylor & Francis Online. [Link]

  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and it. RSC Publishing. [Link]

  • Effect of MnO2 Crystal Type on the Oxidation of Furfural to Furoic Acid. MDPI. [Link]

  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. ScienceDirect. [Link]

  • Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Publishing. [Link]

  • Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC. [Link]

  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. [Link]

  • Reduction of Furfural to Furfuryl Alcohol in Liquid Phase over a Biochar-Supported Platinum Catalyst. MDPI. [Link]

  • Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111). ACS Catalysis. [Link]

    • Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]

  • An electrochemical flow cell for the convenient oxidation of Furfuryl alcohols. Journal of Flow Chemistry. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3,6-Dihydro-2H-pyran-2-carboxylic Acid and its Analogs

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed prediction of its ¹H NMR spectrum, grounded in established principles of nuclear magnetic resonance spectroscopy. This predicted spectrum is then compared with the experimental spectra of three commercially available analogs: the aromatic 2-furoic acid, the saturated tetrahydropyran-2-carboxylic acid, and the acyclic acrylic acid. This comparative approach serves to highlight the unique spectral features of 3,6-dihydro-2H-pyran-2-carboxylic acid and provides researchers with a practical framework for the identification and characterization of similar pyran-based structures.

The Structural and Spectral Landscape of 3,6-Dihydro-2H-pyran-2-carboxylic Acid

3,6-Dihydro-2H-pyran-2-carboxylic acid (C₆H₈O₃, MW: 128.13 g/mol ) is a bifunctional molecule featuring a dihydropyran ring and a carboxylic acid group.[1] This unique combination of a cyclic ether and a carboxylic acid within a partially unsaturated ring system gives rise to a distinct ¹H NMR spectrum. The expected proton environments are illustrated in the diagram below.

Figure 1. Structure of 3,6-dihydro-2H-pyran-2-carboxylic acid with proton designations.

Based on fundamental NMR principles, the predicted ¹H NMR spectrum would exhibit the following key features:

  • Carboxylic Acid Proton (H-acid): A broad singlet is expected in the downfield region of 10.0-13.0 ppm . This significant deshielding is characteristic of acidic protons.[2]

  • Vinylic Protons (H-c, H-d): The two protons on the carbon-carbon double bond are expected to resonate in the range of 4.5-6.5 ppm .[3] They would likely appear as multiplets due to coupling with each other and with the allylic protons.

  • Alpha-to-Ether Protons (H-b, H-f): The protons on the carbons directly attached to the ring oxygen (C2 and C6) are deshielded and should appear between 3.2-3.8 ppm . H-b, being adjacent to the chiral center at C2, and H-f would likely be complex multiplets.

  • Alpha-to-Carboxyl Proton (H-a): The proton on the carbon bearing the carboxylic acid group (C2) is deshielded by both the adjacent oxygen and the carbonyl group. Its signal is predicted to be in the 2.0-3.0 ppm range.[2]

  • Allylic Protons (H-e): The protons on the carbon adjacent to the double bond (C3) are expected to resonate in the 1.6-2.6 ppm region and would likely appear as a multiplet due to coupling with the vinylic and neighboring protons.[3]

Comparative ¹H NMR Analysis

To provide a practical context for the predicted spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid, we will now compare it with the experimental spectra of three structurally related molecules.

Comparison Analogs:
  • 2-Furoic Acid: An aromatic analog with a furan ring.

  • Tetrahydropyran-2-carboxylic Acid: The fully saturated (reduced) analog.

  • Acrylic Acid: An acyclic analog containing the vinyl and carboxylic acid functionalities.

The following table summarizes the key ¹H NMR data for these compounds.

CompoundCarboxylic Acid Proton (ppm)Vinylic/Aromatic Protons (ppm)Alpha-to-Heteroatom Protons (ppm)Other Protons (ppm)
3,6-Dihydro-2H-pyran-2-carboxylic acid (Predicted) 10.0 - 13.0 (br s)4.5 - 6.5 (m)3.2 - 3.8 (m)1.6 - 3.0 (m)
2-Furoic Acid ~12.36 (s)6.57 (dd), 7.35 (dd), 7.66 (dd)--
Tetrahydropyran-2-carboxylic Acid ~11.1 (br s)-3.95-4.04 (m), 4.53 (dd)1.97-2.32 (m)
Acrylic Acid ~12.0 (br s)5.96 (dd), 6.14 (dd), 6.52 (dd)--

Table 1. Comparison of ¹H NMR Chemical Shifts for 3,6-Dihydro-2H-pyran-2-carboxylic Acid and Analogs.

In-Depth Spectral Discussion

The comparative data reveals the distinct influence of the ring structure, saturation, and aromaticity on the proton chemical shifts.

  • 2-Furoic Acid: The aromatic nature of the furan ring in 2-furoic acid leads to a significant downfield shift of the ring protons (6.57-7.66 ppm) compared to the vinylic protons of the dihydropyran. This is a classic example of the effect of aromatic ring currents.

  • Tetrahydropyran-2-carboxylic Acid: The absence of the double bond in the saturated analog, tetrahydropyran-2-carboxylic acid, results in the complete disappearance of signals in the vinylic region. The ring protons appear at higher fields, in the aliphatic region (1.97-4.53 ppm), with the alpha-to-ether protons still showing the characteristic deshielding.[4]

  • Acrylic Acid: This simple acyclic analog provides a baseline for the chemical shifts of vinylic protons directly attached to a carboxylic acid group. The vinylic protons of acrylic acid (5.96-6.52 ppm) are in a similar region to those predicted for the dihydropyran, demonstrating the strong deshielding effect of the conjugated carbonyl group.[5]

The predicted spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid, therefore, represents a hybrid of the features observed in its analogs, with the presence of both vinylic and aliphatic protons within a cyclic ether framework.

Experimental Protocols

For researchers aiming to acquire ¹H NMR spectra of these or similar compounds, the following is a standardized protocol.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the carboxylic acid sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be preferred to ensure solubility and to observe the exchangeable carboxylic acid proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If necessary, brief sonication can be used.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg) solvent Add Deuterated Solvent (0.6-0.7 mL) weigh->solvent dissolve Dissolve Sample solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap NMR Tube transfer->cap

Figure 2. A simplified workflow for NMR sample preparation.

¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse angle, and acquisition time.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

The ¹H NMR spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid is predicted to be rich in information, with distinct signals for its vinylic, allylic, alpha-to-ether, and alpha-to-carboxylic acid protons. By comparing this predicted spectrum with the experimental data of 2-furoic acid, tetrahydropyran-2-carboxylic acid, and acrylic acid, we can appreciate the subtle yet significant effects of ring saturation and aromaticity on proton chemical shifts. This guide provides a valuable resource for researchers working with dihydropyran derivatives, offering a predictive framework for spectral interpretation and a standardized protocol for experimental work. The principles outlined herein can be extended to the analysis of a wide range of related heterocyclic compounds.

References

  • ResearchGate. (n.d.). ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%.... Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). Acrylic acid - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-dihydro-2H-pyran-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid - bmse000330 - Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Acrylic acid sodium salt - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarbonylation of tetrahydrofuran-2-carboxylic acids and tetrahydropyran-2-carboxylic acids in concentrated sulfuric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Comparative

IR spectroscopy characteristic peaks for 3,6-dihydro-2H-pyran-2-carboxylic acid

An In-Depth Guide to the Infrared Spectroscopy of 3,6-dihydro-2H-pyran-2-carboxylic acid Prepared by: Senior Application Scientist, Gemini Laboratories This guide provides a comprehensive analysis of the characteristic i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 3,6-dihydro-2H-pyran-2-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Laboratories

This guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy peaks for 3,6-dihydro-2H-pyran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's spectral features, offers a comparative analysis with structurally similar compounds, and provides a validated experimental protocol for obtaining high-fidelity spectra.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1][2] Covalent bonds within a molecule vibrate at specific frequencies, and when exposed to IR radiation, they absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending, etc.).[1][2] The resulting spectrum is a unique molecular "fingerprint," providing invaluable information for structural elucidation and quality control.

3,6-dihydro-2H-pyran-2-carboxylic acid (C₆H₈O₃) is a heterocyclic compound featuring a carboxylic acid, an ether linkage within a six-membered ring, and an internal double bond.[3][4] Understanding its IR spectrum is crucial for confirming its synthesis, assessing its purity, and studying its chemical behavior. This guide will systematically deconstruct its spectrum based on its constituent functional groups.

Molecular Structure and Key Vibrational Modes

To accurately predict and interpret the IR spectrum, we must first analyze the functional groups present in 3,6-dihydro-2H-pyran-2-carboxylic acid.

Caption: Molecular structure and key functional groups.

The molecule contains three primary functional groups that yield characteristic IR absorptions:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most distinct peaks in the spectrum.

  • Alkene (C=C): The endocyclic double bond introduces specific stretching and bending vibrations.

  • Cyclic Ether (C-O-C): The ether linkage within the pyran ring has a characteristic stretching mode.

Analysis of Characteristic IR Absorption Peaks

The IR spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid is a superposition of the absorptions from its constituent parts. The most diagnostic peaks are detailed below.

Carboxylic Acid Vibrations
  • O-H Stretch (3300 - 2500 cm⁻¹): This is arguably the most recognizable feature of a carboxylic acid. It appears as a very strong and exceptionally broad band that spans a wide frequency range.[5][6][7] The significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in condensed phases.[5][8][9] This broad absorption envelope often overlaps with the sharper C-H stretching peaks.[5][10]

  • C=O Stretch (1760 - 1690 cm⁻¹): A strong, sharp, and intense absorption corresponding to the carbonyl stretch is expected.[5][8] For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[7][11] The presence of the ether oxygen and the ring structure may slightly shift this value, but it remains a prominent feature.

  • C-O Stretch (1320 - 1210 cm⁻¹): This medium-to-strong intensity band arises from the stretching of the carbon-oxygen single bond of the carboxyl group.[5][9]

  • O-H Bend (950 - 910 cm⁻¹): A broad, medium-intensity peak resulting from the out-of-plane bending of the O-H group is also characteristic of hydrogen-bonded carboxylic acid dimers.[5][9][12]

Alkene and Alkane Vibrations
  • =C-H Stretch (3100 - 3000 cm⁻¹): The stretching of the C-H bonds on the double bond (vinylic hydrogens) gives rise to one or more medium-intensity peaks just above 3000 cm⁻¹.[8][13][14] This allows for clear differentiation from saturated C-H bonds.

  • -C-H Stretch (3000 - 2850 cm⁻¹): The sp³ hybridized C-H bonds of the pyran ring will produce strong, sharp absorptions in this region.[12][15][16] These peaks will appear superimposed on the broad O-H stretching band.[5]

  • C=C Stretch (1680 - 1640 cm⁻¹): A medium-to-weak absorption is expected for the stretching of the endocyclic carbon-carbon double bond.[14][17] The intensity of this peak can be variable; for relatively symmetric double bonds, the change in dipole moment during vibration is small, resulting in a weaker peak.[15][18]

Cyclic Ether Vibration
  • C-O-C Asymmetric Stretch (1140 - 1070 cm⁻¹): The stretching of the C-O-C ether linkage within the ring is a crucial diagnostic feature. Saturated ethers exhibit a strong absorption in this region of the fingerprint spectrum.[19][20] This band, arising from the asymmetric stretch of the C-O-C moiety, is often one of the most intense peaks between 1300 and 1000 cm⁻¹.[19][21]

Summary of Predicted IR Peaks
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityCharacteristics
3300 - 2500Carboxylic AcidO-H StretchStrongVery Broad, evidence of H-bonding[5][7][9]
3100 - 3000Alkene=C-H StretchMediumSharp, appears just above 3000 cm⁻¹[8][14]
3000 - 2850Alkane-C-H StretchStrongSharp, may be seen on top of broad O-H[12][15]
1760 - 1690Carboxylic AcidC=O StretchStrongSharp and very intense[2][5][7]
1680 - 1640AlkeneC=C StretchMedium to WeakIntensity depends on substitution[14][17]
1320 - 1210Carboxylic AcidC-O StretchMedium to StrongCoupled with O-H bend[5][9][12]
1140 - 1070Cyclic EtherC-O-C Asymmetric StretchStrongOften the strongest peak in this region[19][20]
950 - 910Carboxylic AcidO-H Bend (Out-of-plane)MediumBroad[5][9]

Comparative Analysis: Distinguishing Features

To underscore the diagnostic power of these peaks, we compare the expected spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid with two structural analogues.

CompoundKey Differentiating Feature (Present)Key Differentiating Feature (Absent)Rationale
3,6-dihydro-2H-pyran-2-carboxylic acid (Target) • Broad O-H (3300-2500 cm⁻¹) • Strong C=O (~1710 cm⁻¹) • =C-H Stretch (>3000 cm⁻¹) • C=C Stretch (1680-1640 cm⁻¹)N/AContains all three key functional groups.
Tetrahydropyran-2-carboxylic acid (Saturated Analogue) • Broad O-H (3300-2500 cm⁻¹) • Strong C=O (~1710 cm⁻¹)• =C-H Stretch (>3000 cm⁻¹) • C=C Stretch (1680-1640 cm⁻¹)The absence of the double bond removes all alkene-related peaks, providing a cleaner C-H region below 3000 cm⁻¹.
3,4-Dihydro-2H-pyran (Analogue without -COOH) • =C-H Stretch (>3000 cm⁻¹) • C=C Stretch (1680-1640 cm⁻¹) • Strong C-O-C Stretch• Broad O-H (3300-2500 cm⁻¹) • Strong C=O (~1710 cm⁻¹)The absence of the carboxylic acid group removes its highly characteristic broad O-H and strong carbonyl absorptions.

This comparison demonstrates that the unique combination of a very broad O-H stretch, a strong C=O stretch, and distinct alkene peaks serves as a definitive spectral signature for the target molecule.

Experimental Protocol for FTIR Spectroscopy

This section provides a self-validating, step-by-step protocol for acquiring a high-quality IR spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid, which is noted to be an oil at room temperature.

G cluster_prep 1. Instrument & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis A Perform background scan (empty sample compartment) B Clean NaCl or KBr salt plates with dry solvent (e.g., CH2Cl2) A->B C Apply a small drop of 3,6-dihydro-2H-pyran-2-carboxylic acid oil to one plate B->C D Place second plate on top and rotate to create a thin capillary film C->D E Mount salt plates in the spectrometer's sample holder D->E F Set acquisition parameters: - Scans: 16-32 - Resolution: 4 cm⁻¹ - Range: 4000-400 cm⁻¹ E->F G Acquire sample spectrum F->G H Perform automatic baseline correction and background subtraction G->H I Identify and label peak wavenumbers (cm⁻¹) H->I J Correlate peaks with functional group vibrations I->J

Caption: Workflow for obtaining the IR spectrum.

Methodology:

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

    • Perform a background scan (air) to acquire a reference spectrum of the empty sample compartment. This is crucial for subtracting atmospheric CO₂ and H₂O absorptions.[21]

  • Sample Preparation (Neat Liquid/Oil Film):

    • Thoroughly clean two infrared-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent (e.g., anhydrous dichloromethane or acetone) and a lint-free wipe. Handle the plates only by their edges.

    • Using a clean pipette, place a single small drop of the 3,6-dihydro-2H-pyran-2-carboxylic acid oil onto the center of one plate.

    • Carefully place the second salt plate on top of the first. Gently rotate the top plate to spread the oil into a thin, uniform capillary film, ensuring no air bubbles are trapped. The film should be thin enough to allow sufficient IR radiation to pass through (major peaks should not be "flat-topped" or have <5% transmittance).

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Configure the data acquisition software with the following parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (sufficient for routine functional group identification)

      • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the precise wavenumbers of all significant absorption bands.

    • Analyze the spectrum by correlating the observed peaks with the expected vibrational modes as detailed in Section 3 of this guide.

  • Cleaning:

    • After analysis, disassemble the salt plates and clean them immediately with a suitable solvent to remove all traces of the sample.

    • Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

Conclusion

The infrared spectrum of 3,6-dihydro-2H-pyran-2-carboxylic acid is rich with information, providing a clear and definitive fingerprint for its structural verification. The most authoritative features are the combination of an extremely broad O-H stretch centered around 3000 cm⁻¹, a strong and sharp carbonyl (C=O) absorption near 1710 cm⁻¹, characteristic alkene peaks (=C-H stretch >3000 cm⁻¹ and C=C stretch ~1660 cm⁻¹), and a strong C-O-C ether stretch in the fingerprint region. By following the detailed protocol and comparative data presented in this guide, researchers can confidently identify and characterize this molecule with a high degree of scientific rigor.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.
  • The features of IR spectrum. (n.d.). SlidePlayer.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Carboxylic Acid Spectroscopy. (n.d.). Oregon State University.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online.
  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • IR: alkenes. (n.d.). University of Colorado Boulder.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy. (n.d.). BenchChem.
  • Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
  • 3,6-dihydro-2H-pyran-2-carboxylic acid | C6H8O3. (n.d.). PubChem.
  • C-H Stretching Definition. (2025, August 15). Fiveable.
  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
  • 3,6-dihydro-2h-pyran-2-carboxylic acid. (n.d.). PubChemLite.
  • 3,6-dihydro-2H-pyran-2-carboxylic acid | 116233-54-6. (n.d.). Sigma-Aldrich.
  • IR Spectroscopy of Hydrocarbons. (n.d.). University of California, Los Angeles.

Sources

Validation

A Comparative Guide to HPLC Methods for Purity Assessment of 3,6-dihydro-2H-pyran-2-carboxylic acid

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3,6-dihydro-2H-pyran-2-carboxylic acid, a valuable chiral building block in organic synthesis. This document delves into two robust HPLC methodologies—a reversed-phase method for achiral purity and a chiral method for enantiomeric purity—providing the scientific rationale behind the experimental choices and detailed, step-by-step protocols.

Introduction to the Analytical Challenge

3,6-dihydro-2H-pyran-2-carboxylic acid is a heterocyclic compound with a carboxylic acid functional group and a stereocenter at the C2 position. Its analytical characterization, therefore, requires methods that can not only quantify its overall purity but also resolve and quantify its enantiomers. The presence of the carboxylic acid moiety (with a predicted pKa similar to other pyran-carboxylic acids, around 2.65) and the lack of a strong chromophore present specific challenges for HPLC method development. The UV absorbance for such unsaturated carboxylic acids is typically in the low UV region, around 210 nm.[1]

This guide will compare two distinct HPLC approaches to address these challenges:

  • Reversed-Phase HPLC (RP-HPLC): A widely used technique for the separation of compounds based on their hydrophobicity. This method is ideal for assessing the purity of the compound by separating it from potential process-related impurities and degradation products.

  • Chiral HPLC: A specialized technique designed to separate enantiomers, which are non-superimposable mirror images of each other. This is crucial for controlling the stereochemical purity of the target compound.

Visualizing the Method Selection Workflow

The choice between an achiral (reversed-phase) and a chiral HPLC method is dictated by the specific analytical goal. The following diagram illustrates the decision-making process.

start Analytical Requirement for 3,6-dihydro-2H-pyran-2-carboxylic acid purity Assess Achiral Purity (Process Impurities, Degradants) start->purity enantiomeric Assess Enantiomeric Purity start->enantiomeric rp_hplc Reversed-Phase HPLC Method purity->rp_hplc chiral_hplc Chiral HPLC Method enantiomeric->chiral_hplc

Caption: Workflow for selecting the appropriate HPLC method.

Method 1: Reversed-Phase HPLC for Achiral Purity Assessment

This method is designed to be a stability-indicating assay, capable of separating the main component from potential impurities arising from its synthesis. Common synthetic routes for similar pyran structures involve the oxidation of the corresponding alcohol, suggesting that potential impurities could include the starting alcohol (3,6-dihydro-2H-pyran-2-methanol) and the intermediate aldehyde (3,6-dihydro-2H-pyran-2-carbaldehyde).

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its versatility and hydrophobicity, which is well-suited for retaining and separating the moderately polar analyte and its potential impurities.

  • Mobile Phase: An acidic mobile phase (pH ~2.5) is chosen to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape, minimizing tailing. Acetonitrile is used as the organic modifier due to its low UV cutoff and good solubilizing properties. A gradient elution is employed to ensure the elution of both more polar and less polar impurities within a reasonable runtime.

  • Detection: Detection is set at 210 nm, which is near the expected absorbance maximum for an unsaturated carboxylic acid, providing good sensitivity.[1]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Phosphoric Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: | Time (min) | %A | %B | |------------|----|----| | 0 | 95 | 5 | | 20 | 5 | 95 | | 25 | 5 | 95 | | 25.1 | 95 | 5 | | 30 | 95 | 5 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL
Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating. The use of a gradient elution allows for the separation of a wide range of potential impurities with varying polarities. The acidic mobile phase ensures robust and reproducible retention of the acidic analyte. Method validation would involve specificity (spiking with potential impurities), linearity, accuracy, precision, and robustness studies as per ICH guidelines.

Method 2: Chiral HPLC for Enantiomeric Purity Assessment

For a chiral molecule, assessing enantiomeric purity is critical. This method utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers of 3,6-dihydro-2H-pyran-2-carboxylic acid.

Causality Behind Experimental Choices
  • Stationary Phase: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is selected. These are known to be effective for the separation of a wide range of chiral compounds, including carboxylic acids.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and a polar alcohol (e.g., isopropanol) is chosen. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is added to improve peak shape and resolution by minimizing interactions with residual silanols on the silica support and ensuring the analyte is in a single ionic form.

  • Detection: Similar to the reversed-phase method, detection is performed at a low UV wavelength (210 nm) for optimal sensitivity.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.

2. HPLC Conditions:

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP)
  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL
Trustworthiness: A Self-Validating System

The specificity of this method is inherent in the ability of the chiral stationary phase to resolve the enantiomers. Validation would involve demonstrating baseline resolution of the two enantiomer peaks and quantifying the minor enantiomer in the presence of the major one. Linearity and precision for the quantification of the minor enantiomer are also key validation parameters.

Comparison of HPLC Methods

ParameterReversed-Phase HPLCChiral HPLC
Primary Application Achiral Purity, Impurity ProfilingEnantiomeric Purity Assessment
Stationary Phase C18 (Octadecylsilane)Polysaccharide-based (e.g., Amylose derivative)
Mobile Phase Acetonitrile/Water with Acidic Modifier (e.g., H₃PO₄)Hexane/Alcohol with Acidic Modifier (e.g., TFA)
Separation Principle HydrophobicityChiral Recognition (Stereospecific Interactions)
Typical Impurities Detected Process-related impurities, degradantsEnantiomeric impurity

Logical Relationship of HPLC Parameters and Separation

The successful separation of 3,6-dihydro-2H-pyran-2-carboxylic acid from its impurities is dependent on the careful selection of HPLC parameters. The following diagram illustrates these relationships for the reversed-phase method.

cluster_params HPLC Parameters cluster_analytes Analytes Mobile Phase pH Mobile Phase pH Analyte (Acidic) Analyte (Acidic) Mobile Phase pH->Analyte (Acidic) Controls Ionization & Retention Column Type Column Type Column Type->Analyte (Acidic) Provides Hydrophobic Interaction Organic Modifier Organic Modifier Non-Polar Impurities Non-Polar Impurities Organic Modifier->Non-Polar Impurities Elutes Strongly Retained Compounds Separation Outcome Separation Outcome Analyte (Acidic)->Separation Outcome Polar Impurities Polar Impurities Polar Impurities->Separation Outcome Non-Polar Impurities->Separation Outcome

Caption: Relationship between HPLC parameters and separation outcome.

Conclusion

The selection of an appropriate HPLC method for the purity assessment of 3,6-dihydro-2H-pyran-2-carboxylic acid is contingent on the analytical objective. For routine purity analysis and the detection of process-related impurities, a robust reversed-phase HPLC method with an acidic mobile phase is recommended. For the critical evaluation of stereochemical purity, a dedicated chiral HPLC method using a polysaccharide-based stationary phase is essential. The methodologies presented in this guide provide a solid foundation for the development and validation of reliable analytical procedures for this important chiral intermediate.

References

  • PubChem. 3,6-dihydro-2H-pyran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Lee, H., Yoon, S. H., & Chung, B. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Bulletin of The Korean Chemical Society.
  • ResearchGate. Typical UV spectra of the different compound types. [Link]

  • U.S. Environmental Protection Agency. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid. CompTox Chemicals Dashboard. [Link]

Sources

Comparative

Chiral HPLC separation of 3,6-dihydro-2H-pyran-2-carboxylic acid enantiomers

An In-Depth Technical Guide to the Chiral HPLC Separation of 3,6-dihydro-2H-pyran-2-carboxylic acid Enantiomers In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral HPLC Separation of 3,6-dihydro-2H-pyran-2-carboxylic acid Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these stereoisomers is not merely an analytical task, but a critical step in ensuring drug safety and efficacy. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3,6-dihydro-2H-pyran-2-carboxylic acid, a heterocyclic compound whose derivatives are of interest in medicinal chemistry.

This document moves beyond a simple recitation of methods. It delves into the mechanistic reasoning behind the selection of chiral stationary phases (CSPs), mobile phase composition, and analytical parameters. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for achieving baseline separation of this critical analyte.

The Analyte: Understanding 3,6-dihydro-2H-pyran-2-carboxylic acid

Before developing a separation method, understanding the analyte's physicochemical properties is essential.

  • Structure: 3,6-dihydro-2H-pyran-2-carboxylic acid

  • Molecular Formula: C₆H₈O₃[1]

  • Molecular Weight: 128.13 g/mol [1]

  • Key Functional Group: Carboxylic Acid

The presence of the carboxylic acid moiety is the most critical factor influencing the chromatographic strategy. This acidic group can interact strongly with the stationary phase and is prone to ionization, which can lead to poor peak shape (tailing) if not properly controlled. Therefore, the mobile phase composition must be carefully optimized to ensure the analyte is in a single, non-ionized form.

The Core of Chiral Recognition: A Comparison of Stationary Phases

The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times. For acidic compounds like our target molecule, several classes of CSPs have proven effective.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the most versatile and broadly applicable for a high percentage of chiral separations.[2][3] Their chiral recognition capabilities arise from the complex helical structure of the polysaccharide chains, which form chiral grooves and cavities. Interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance contribute to the separation mechanism.

Below is a comparison of leading CSP candidates for this separation.

Comparative Data on CSP Performance
Chiral Stationary Phase (CSP)ChemistryTypical Mobile Phase (Normal Phase)Expected Performance Characteristics
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol with 0.1% TFAExcellent. Often provides high selectivity and resolution for carboxylic acids. The carbamate groups provide sites for hydrogen bonding and π-π interactions.[4][5][6]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol with 0.1% TFAVery Good. While having the same derivatizing group as OD-H, the amylose backbone offers a different conformational structure, which can sometimes lead to different or improved selectivity.[2][4]
Whelk-O® 1 (R,R)-1-(3,5-Dinitrophenylamino)-1,2-diphenylethane-2-oln-Hexane / Ethanol with 0.1% Acetic AcidGood. This Pirkle-type CSP is a π-acceptor phase known for its utility in separating a wide range of underivatized enantiomers, including carboxylic acids.[7]

Rationale for Mobile Phase Modifier: The addition of a small percentage (0.1-0.5%) of a strong acid, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is a standard and critical practice for the analysis of chiral carboxylic acids.[4][5] This modifier serves to suppress the ionization of the analyte's carboxylic acid group. By keeping the analyte in its neutral, protonated form, undesirable ionic interactions with the silica support of the CSP are minimized, resulting in sharper, more symmetrical peaks and improved resolution.

Recommended Experimental Protocol: Separation on Chiralcel® OD-H

Based on extensive literature precedent for similar acidic compounds, the Chiralcel® OD-H column is selected as the primary recommendation for a robust and high-resolution separation.

Step 1: Instrument & Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic 3,6-dihydro-2H-pyran-2-carboxylic acid.

Step 2: Mobile Phase Preparation
  • Objective: To prepare a non-polar mobile phase with an alcohol modifier and an acidic additive to control analyte ionization.

  • Procedure:

    • Measure 850 mL of n-Hexane into a 1 L solvent bottle.

    • Measure 150 mL of 2-Propanol and add it to the n-Hexane.

    • Using a micropipette, add 1.0 mL of TFA to the solvent mixture. This yields a final concentration of 0.1% TFA.

    • Cap the bottle and mix thoroughly.

    • Degas the mobile phase for 15 minutes using sonication or helium sparging to prevent pump cavitation and detector noise.

  • Causality: The Hexane/IPA ratio (85:15 v/v) is a common starting point for polysaccharide CSPs, balancing retention time with resolution. The TFA is critical for achieving good peak shape, as explained previously.[5]

Step 3: Sample Preparation
  • Objective: To dissolve the sample in a solvent compatible with the mobile phase to ensure good peak shape upon injection.

  • Procedure:

    • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in the mobile phase.

    • Ensure the sample is fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the column.

  • Causality: Dissolving the sample directly in the mobile phase is the ideal scenario ("solvent matching") as it minimizes peak distortion caused by solvent mismatch effects at the column inlet.

Step 4: HPLC Method Parameters
  • Mobile Phase: n-Hexane / 2-Propanol / TFA (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Run Time: Approximately 15 minutes (adjust as needed based on retention times)

Step 5: System Suitability and Data Analysis
  • Objective: To verify the system is performing correctly before analyzing samples and to calculate the key chromatographic parameters.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the racemic standard.

    • Peak Identification: Identify the two eluting enantiomer peaks.

    • Resolution (Rs): Calculate the resolution between the two peaks. A baseline separation is indicated by an Rs value ≥ 1.5.

    • Tailing Factor (Tf): Measure the tailing factor for each peak. An acceptable value is typically ≤ 1.5.

    • Reproducibility: Check the relative standard deviation (%RSD) for the retention times and peak areas of the replicate injections.

  • Trustworthiness: This system suitability test (SST) is a self-validating mechanism. If the Rs, Tf, and %RSD values are within acceptable limits, the operator can have high confidence in the accuracy and precision of the data generated for subsequent samples.

Visualizing the Process and Logic

To better illustrate the workflow and the interplay of experimental variables, the following diagrams are provided.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data & Validation MobilePhase Mobile Phase Preparation (Hexane/IPA/TFA) Equilibrate Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Preparation (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation (Chiralcel OD-H) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Data Analysis (Calculate Rs, Tf) Detect->Analyze SST System Suitability Test (Check Acceptance Criteria) Analyze->SST

Caption: Experimental workflow for chiral HPLC separation.

G Outcome Separation Quality CSP Chiral Stationary Phase (e.g., OD-H) Selectivity Selectivity (α) CSP->Selectivity Primary Driver MobilePhase Mobile Phase (Hexane/IPA Ratio) Retention Retention Time (k) MobilePhase->Retention MobilePhase->Selectivity Modifier Acidic Modifier (e.g., TFA) Efficiency Efficiency (N) & Peak Shape Modifier->Efficiency Improves Temp Temperature Temp->Retention Temp->Selectivity Retention->Outcome Selectivity->Outcome Efficiency->Outcome

Caption: Interplay of parameters affecting separation quality.

Conclusion

The enantioselective separation of 3,6-dihydro-2H-pyran-2-carboxylic acid is readily achievable using modern chiral HPLC techniques. Polysaccharide-based CSPs, and in particular Chiralcel® OD-H, offer a reliable and high-performing option. The key to a successful and robust method lies not only in the selection of the column but also in the meticulous control of the mobile phase, specifically through the use of an acidic modifier to ensure optimal peak shape and resolution. By following the detailed protocol and understanding the causal relationships between chromatographic parameters, researchers can confidently implement a method that is both accurate and reproducible, meeting the stringent demands of the pharmaceutical industry.

References

  • Title: 3,6-dihydro-2H-pyran-2-carboxylic acid | C6H8O3 | CID 14139962 - PubChem Source: PubChem URL: [Link]

  • Title: Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids Source: PubMed URL: [Link]

  • Title: Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents Source: Google Patents URL
  • Title: Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed Source: PubMed URL: [Link]

  • Title: CHIRAL STATIONARY PHASES - HPLC Source: Regis Technologies, Inc. URL: [Link]

  • Title: HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization - AKJournals Source: Akadémiai Kiadó URL: [Link]

  • Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Asian Journal of Chemistry URL: [Link]

  • Title: HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases Source: SpringerLink URL: [Link]

  • Title: HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF Source: ResearchGate URL: [Link]

  • Title: Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International Source: Chromatography Online URL: [Link]

  • Title: 3,6-dihydro-2h-pyran-2-carboxylic acid - PubChemLite Source: PubChemLite URL: [Link]

  • Title: Chemical Properties of 3,6-Dihydro-2H-pyran-2-one - Cheméo Source: Cheméo URL: [Link]

  • Title: (2R)-3,6-Dihydro-2H-pyran-2-carboxylic acid butyl ester | Chemical Substance Information Source: J-GLOBAL URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie Source: Česká a slovenská farmacie URL: [Link]

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Validation

Comparing reactivity of dihydropyran vs tetrahydrofuran carboxylic acids

A Comparative Guide to the Reactivity of Dihydropyran vs. Tetrahydrofuran Carboxylic Acids For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of Dihydropyran vs. Tetrahydrofuran Carboxylic Acids

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. This guide provides an in-depth, objective comparison between two structurally related but reactively distinct molecules: 3,4-dihydro-2H-pyran-2-carboxylic acid (DHPC) and tetrahydrofuran-2-carboxylic acid (THFC). By examining their structural differences, we can predict and leverage their unique chemical behaviors in complex synthetic pathways.

Structural and Electronic Foundations of Reactivity

The primary difference between DHPC and THFC lies in the saturation of the heterocyclic ring. DHPC contains a carbon-carbon double bond adjacent to the ring oxygen, creating a vinyl ether moiety. In contrast, THFC possesses a fully saturated ether ring. This single structural variance is the root of their profoundly different chemical properties.

3,4-Dihydro-2H-pyran-2-carboxylic acid (DHPC): The vinyl ether functionality makes the double bond exceptionally electron-rich. The lone pairs on the adjacent oxygen atom delocalize into the π-system, rendering the C3-C4 bond highly susceptible to electrophilic attack.[1] This feature is the dominant driver of the ring's unique reactivity.

Tetrahydrofuran-2-carboxylic acid (THFC): As a saturated cyclic ether, the THF ring is comparatively stable and unreactive. Its chemistry is largely dictated by the carboxylic acid group and the inductive effects of the ether oxygen.

Core Structural & Reactive Comparison

dot digraph "struct_compare" { graph [splines=ortho, nodesep=1, ranksep=1]; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_DHPC" { label="Dihydropyran Carboxylic Acid (DHPC)"; style="rounded,filled"; fillcolor="#FFFFFF"; DHPC [label="Key Features:\n• Unsaturated Ring (Vinyl Ether)\n• Electron-rich C=C bond\n• Prone to electrophilic addition\n• Potential for ring-opening reactions"]; }

subgraph "cluster_THFC" { label="Tetrahydrofuran Carboxylic Acid (THFC)"; style="rounded,filled"; fillcolor="#FFFFFF"; THFC [label="Key Features:\n• Saturated Ring (Ether)\n• Generally stable ring\n• Reactivity dominated by COOH group\n• Inductive effect from ether oxygen"]; }

DHPC -> THFC [style=invis];

{rank=same; DHPC; THFC;} }

Caption: Key structural and reactive differences between DHPC and THFC.

Comparative Reactivity Analysis

The reactivity of these molecules can be dissected into two main categories: reactions involving the carboxylic acid group and reactions involving the heterocyclic ring itself.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in both molecules undergoes a standard set of transformations. However, subtle differences in acidity and reaction efficiency can arise from the electronic nature of the adjacent ring.

Acidity (pKa): The acidity of a carboxylic acid is influenced by the stability of its conjugate carboxylate anion.

  • THFC: The ether oxygen exerts an electron-withdrawing inductive effect, which helps stabilize the carboxylate anion, leading to a lower pKa (higher acidity) compared to a simple alkyl carboxylic acid. The predicted pKa for THFC is approximately 3.60.[2][3][4]

CompoundPredicted pKaSource(s)
Tetrahydrofuran-2-carboxylic acid (THFC)~3.60[2][3][4]
General Carboxylic Acids~4-5[5][6]

Esterification: The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a fundamental transformation for both molecules.[7][8] The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.[8] Given that both are sterically unhindered carboxylic acids, their reactivity in esterification is expected to be comparable, affording high yields under standard conditions.

Amide Bond Formation: Direct condensation with amines is generally inefficient. Therefore, activating agents such as carbodiimides (DCC, EDC) or uronium salts (HBTU, HATU) are employed.[9][10] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[10] The choice of coupling reagent is critical and depends on the specific substrates and desired conditions.[9][11]

Reduction to Primary Alcohols: Both DHPC and THFC can be reduced to their corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12][13] LiAlH₄ is powerful enough to reduce the carboxylate intermediate formed after initial deprotonation.[13][14] Importantly, under typical LiAlH₄ reduction conditions, the isolated double bond in DHPC remains intact.[15]

Reactions of the Heterocyclic Ring

This is where the reactivity of DHPC and THFC diverges dramatically.

Dihydropyran Ring Reactivity: The electron-rich double bond of the vinyl ether in DHPC is its most reactive site. It readily undergoes electrophilic addition reactions.[1][16]

  • Mechanism: The reaction is initiated by an acid catalyst (H⁺), which protonates the double bond at the C3 position. This follows Markovnikov's rule, generating a resonance-stabilized oxocarbenium ion at the C2 position. This intermediate is highly susceptible to attack by nucleophiles.[1][17]

  • Consequences: This reactivity makes the DHPC ring prone to various transformations, including hydration, alcohol addition (as seen in its use as a protecting group), and even ring-opening, depending on the reaction conditions and the nucleophile.[1]

dot digraph "dhp_mechanism" { graph [splines=true, nodesep=0.5, ranksep=0.8]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#34A853"];

subgraph "cluster_mech" { label="Electrophilic Addition to Dihydropyran Ring"; style="rounded,filled"; fillcolor="#FFFFFF";

} }

Caption: General mechanism for electrophilic addition to the dihydropyran ring.

Tetrahydrofuran Ring Reactivity: The saturated THF ring is significantly more stable.

  • Ring Stability: The THF ring is generally inert to the conditions used for modifying the carboxylic acid group.

  • Ring Opening: Ring-opening requires harsh conditions, such as treatment with strong acids, and is not a common transformation under typical synthetic protocols.

Experimental Protocols

The following protocols are provided as representative examples for key transformations. Researchers should adapt these procedures based on their specific substrates and laboratory conditions.

Protocol 1: Comparative Fischer Esterification

This protocol outlines the synthesis of the methyl ester for both DHPC and THFC.

Objective: To compare the yield of methyl 3,4-dihydro-2H-pyran-2-carboxylate and methyl tetrahydrofuran-2-carboxylate under identical Fischer esterification conditions.

Materials:

  • 3,4-dihydro-2H-pyran-2-carboxylic acid (DHPC)

  • Tetrahydrofuran-2-carboxylic acid (THFC)

  • Methanol (anhydrous), reagent grade

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place 1.0 equivalent of DHPC and THFC, respectively.

  • To each flask, add a 20-fold excess of anhydrous methanol. Methanol serves as both the reactant and the solvent to drive the equilibrium.[18][19]

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%) to each flask while stirring.

  • Reaction: Heat both reaction mixtures to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixtures to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification & Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography if necessary.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Amide Coupling using EDC/NHS

This protocol details a common method for forming an amide bond, applicable to both acids.

Objective: To synthesize the N-benzyl amide of DHPC or THFC.

Materials:

  • Carboxylic acid (DHPC or THFC, 1.0 equiv.)

  • Benzylamine (1.1 equiv.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv.)

  • NHS (N-Hydroxysuccinimide, 1.2 equiv.)

  • Solvent (anhydrous DMF or DCM)

  • 5% aqueous HCl, saturated aqueous NaHCO₃, brine

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv.), EDC (1.2 equiv.), and NHS (1.2 equiv.) in anhydrous DMF or DCM.[9]

  • Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Coupling: Add benzylamine (1.1 equiv.) to the solution and continue stirring at room temperature for 2-12 hours. Monitor progress by TLC.[9]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Conclusion

The comparison between dihydropyran carboxylic acid and tetrahydrofuran carboxylic acid offers a clear lesson in how a single structural element—a double bond—can fundamentally alter the reactivity of a molecule.

  • For reactions confined to the carboxylic acid group (esterification, amidation, reduction), both DHPC and THFC exhibit broadly similar reactivity, governed by standard principles of carboxylic acid chemistry.

  • The true point of divergence is the heterocyclic ring . The vinyl ether in DHPC provides a reactive handle for electrophilic additions, making it a versatile building block for constructing more complex molecules. In contrast, the saturated ring of THFC is largely inert, acting as a stable scaffold where reactivity is focused almost exclusively on the carboxylic acid side chain.

This understanding allows chemists to select the appropriate building block for their synthetic strategy: DHPC for pathways leveraging the reactivity of the vinyl ether, and THFC when a stable, non-participating heterocyclic core is required.

References

View References
  • ChemBK. (2024, April 9). tetrahydrofuran-2-carboxylic acid. ChemBK. [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Moleqube. (R)-(+)-2-Tetrahydrofuroic acid. Moleqube. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. [Link]

  • Scribd. Diénophilie des Pyrroles en Chimie Organique. Scribd. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps. [Link]

  • UMass Boston. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. UMass Boston. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Master Organic Chemistry. [Link]

  • Wikipedia. Electrophilic addition. Wikipedia. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • MDPI. (2025, November 10). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. MDPI. [Link]

  • gChem. Electrophilic Addition. gChem. [Link]

  • Quimica Organica. Electrophilic addition reactions. Quimica Organica. [Link]

  • OChemTutor. pKa chart. OChemTutor. [Link]

  • Google Patents. US9994538B2 - Latent acids and their use.
  • AIP Publishing. (2024, August 29). Monte Carlo QM/MM simulation studies of the Cannizzaro reaction in ionic liquids for improved biofuel production. AIP Publishing. [Link]

  • RadTech. Modern use of vinyl ethers and vinyl amids in UV curable applications. RadTech. [Link]

  • RM1 Semiempirical Molecular Orbital Model. Geometry optimization. RM1 Semiempirical Molecular Orbital Model. [Link]

  • Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Chemistry Steps. [Link]

  • ACS Publications. (2021, June 17). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ACS Publications. [Link]

  • ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. [Link]

  • ResearchGate. (2025, October 21). Synthesis and characterization of novel functional vinyl ethers that bear various groups. ResearchGate. [Link]

  • OChemTutor. pKa values. OChemTutor. [Link]

Sources

Comparative

Validating synthetic routes for 3,6-dihydro-2H-pyran-2-carboxylic acid scale-up

Process Chemistry Comparison Guide: Validating Synthetic Routes for 3,6-Dihydro-2H-pyran-2-carboxylic Acid Scale-Up Executive Summary 3,6-dihydro-2H-pyran-2-carboxylic acid is a critical oxygen-containing heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Comparison Guide: Validating Synthetic Routes for 3,6-Dihydro-2H-pyran-2-carboxylic Acid Scale-Up

Executive Summary

3,6-dihydro-2H-pyran-2-carboxylic acid is a critical oxygen-containing heterocyclic building block, frequently utilized in the synthesis of complex macrocyclic drugs, such as the PKCβ inhibitor LY333531[1]. For process chemists and drug development professionals, selecting the optimal synthetic route for scale-up dictates the economic viability, safety profile, and environmental footprint (E-factor) of the entire manufacturing campaign.

This guide objectively compares the two predominant methodologies for synthesizing this scaffold: the Hetero-Diels-Alder (HDA) cycloaddition and Ring-Closing Metathesis (RCM) .

Route 1: Hetero-Diels-Alder (HDA) Cycloaddition

Mechanistic Causality & Strategy

The HDA approach constructs the dihydropyran ring in a single, highly convergent step by reacting 1,3-butadiene with an alkyl glyoxylate (e.g., ethyl glyoxylate)[1]. This [4+2] cycloaddition boasts 100% atom economy for the ring-forming step. When catalyzed by chiral Lewis acids, such as (Salen)Chromium(III) complexes, the reaction can achieve high enantioselectivity, directly yielding the (S)- or (R)-ester[2].

The causality behind the catalyst choice lies in the LUMO-lowering effect on the glyoxylate dienophile. By coordinating to the carbonyl oxygen, the Lewis acid accelerates the desired [4+2] cycloaddition at lower temperatures, thereby kinetically suppressing the competing acyclic ene-reaction pathway[2].

Scale-Up Considerations

Handling 1,3-butadiene (a flammable gas at standard conditions) requires specialized high-pressure autoclaves. However, the volumetric productivity of this route is exceptionally high. The absence of high-dilution requirements makes this route highly favorable for multi-kilogram campaigns.

Self-Validating Experimental Protocol
  • Reactor Preparation: Purge a 10 L Hastelloy pressure reactor with N2. Charge with a solution of ethyl glyoxylate (1.0 eq, 10 mol) in anhydrous toluene (3 L).

  • Catalyst Addition: Add 2 mol% of (R,R)-(Salen)Cr(III)Cl catalyst[2]. Validation checkpoint: Ensure solvent moisture content is <100 ppm via Karl Fischer titration prior to addition to prevent catalyst deactivation.

  • Diene Condensation: Cool the reactor to -20°C. Condense 1,3-butadiene gas (1.5 eq, 15 mol) into the reactor via a calibrated mass flow controller.

  • Cycloaddition: Seal the reactor and gradually warm to 25°C. Stir for 24 hours. Validation checkpoint: Monitor the internal pressure drop as a real-time indicator of butadiene consumption.

  • Workup: Vent excess butadiene through a dedicated thermal oxidizer. Quench the mixture with saturated aqueous NaHCO3 to precipitate the catalyst.

  • Saponification: Isolate the organic layer, concentrate under reduced pressure, and resuspend the crude ester in THF/H2O (1:1). Add LiOH (1.2 eq) and stir for 4 hours at room temperature. Acidify to pH 2 with 1M HCl, extract with EtOAc, and crystallize the final 3,6-dihydro-2H-pyran-2-carboxylic acid.

Route 2: Ring-Closing Metathesis (RCM)

Mechanistic Causality & Strategy

The RCM route relies on the intramolecular metathesis of an acyclic diene precursor (e.g., an allyl homoallyl ether derivative) using a Ruthenium-carbene catalyst, typically Grubbs 2nd Generation[3]. The thermodynamic driving force for this reaction is the irreversible expulsion of volatile ethylene gas.

However, the kinetic challenge is preventing intermolecular Acyclic Diene Metathesis (ADMET) oligomerization. This causality dictates that the reaction must be run under strict high-dilution conditions. Dilution decreases the probability of intermolecular collisions, allowing the entropically favored intramolecular ring closure to dominate[3].

Scale-Up Considerations

While RCM avoids high-pressure gas handling, the high dilution (often <0.05 M) severely limits reactor throughput and generates massive solvent waste. Furthermore, for pharmaceutical applications, residual Ruthenium must be purged to <10 ppm, necessitating rigorous downstream processing (DSP) with specialized metal scavengers.

Self-Validating Experimental Protocol
  • Substrate Preparation: Dissolve the acyclic diene ester precursor (1.0 eq, 1 mol) in degassed dichloromethane (DCM) to achieve a strict concentration of 0.02 M (50 L total volume)[3]. Validation checkpoint: Verify dissolved O2 is <1 ppm using a dissolved oxygen probe to prevent oxidative degradation of the Ru-carbene.

  • Catalyst Injection: Add Grubbs II catalyst (2 mol%) as a concentrated solution in DCM.

  • Metathesis: Heat the reactor to a gentle reflux (40°C) under a continuous N2 sweep. The sweep is critical to efficiently remove evolved ethylene gas, driving the equilibrium forward. Stir for 12 hours.

  • Quench & Scavenge: Cool to room temperature. Add ethyl isocyanoacetate (50 equivalents relative to Ru) to coordinate and deactivate the Ruthenium species, forming a polar complex.

  • Filtration: Pass the crude mixture through a pad of silica gel/Celite. Validation checkpoint: Analyze an aliquot of the filtrate via ICP-MS; proceed to saponification only if Ru levels are <10 ppm.

  • Saponification: Concentrate the filtrate and subject the resulting ester to identical LiOH saponification conditions as described in the HDA protocol to yield the final acid.

Quantitative Data Comparison

ParameterRoute 1: Hetero-Diels-Alder (HDA)Route 2: Ring-Closing Metathesis (RCM)
Overall Yield (from primary SM) 78 - 85%65 - 72%
Atom Economy (Ring Formation) 100%~85% (Ethylene loss)
Operating Concentration 3.0 - 5.0 M (High throughput)0.01 - 0.05 M (High dilution)
Estimated E-Factor 15 - 25150 - 300 (Due to solvent volume)
Catalyst Cost / kg product Low (Cr or Zn based)Very High (Ru based)
Primary Scale-Up Bottleneck High-pressure gas handlingReactor volume limits & Ru removal

Visualizations

SyntheticStrategy Target 3,6-dihydro-2H-pyran- 2-carboxylic acid HDA_Route Route A: Hetero-Diels-Alder (Intermolecular) HDA_Route->Target Saponification RCM_Route Route B: Ring-Closing Metathesis (Intramolecular) RCM_Route->Target Saponification SM_A 1,3-Butadiene + Alkyl Glyoxylate SM_A->HDA_Route Lewis Acid / Heat SM_B Acyclic Diene Precursor SM_B->RCM_Route Ru-Catalyst / High Dilution

Synthetic workflow comparing Hetero-Diels-Alder and Ring-Closing Metathesis scale-up routes.

RCM_DSP Crude Crude RCM Mixture (High Ru Content) Quench Isocyanide Quench (Ru-complexation) Crude->Quench Scavenger Filter Silica/Celite Filtration Quench->Filter Precipitate Pure Purified Product (<10 ppm Ru) Filter->Pure Elution

Downstream processing workflow for Ruthenium catalyst removal in the RCM scale-up route.

Conclusion & Recommendations

For multi-kilogram scale-up, the Hetero-Diels-Alder route is vastly superior due to its high atom economy, lack of dilution constraints, and avoidance of expensive transition metal catalysts that complicate downstream purification[1]. While RCM is an elegant and highly functional-group-tolerant methodology suitable for discovery-scale synthesis and complex late-stage functionalization[3], its poor volumetric productivity and demanding metal-scavenging requirements make it less economically viable for foundational building block manufacturing. Process chemistry teams should invest in the engineering controls required for safe butadiene handling to unlock the economic benefits of the HDA route.

References

  • Source: nih.
  • Title: Enantioselective [4+2] Cycloaddition of Buta-1,3-dienes to Alkyl Glyoxylates Catalyzed by the Chiral (Salen)Chromium(III)
  • Source: rsc.

Sources

Safety & Regulatory Compliance

Safety

3,6-dihydro-2H-pyran-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who handle specialized organic intermediates. 3,6-Dihydro-2H-pyran-2-carboxylic acid (CAS: 116233-54-6) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who handle specialized organic intermediates. 3,6-Dihydro-2H-pyran-2-carboxylic acid (CAS: 116233-54-6) is a highly valuable building block in pharmaceutical synthesis, notably sharing a structural moiety with the potent antibiotic Blasticidin S[1]. However, its safe handling and disposal require rigorous, field-proven protocols.

Unlike simple mineral acids, this compound presents unique kinetic and thermodynamic challenges in biological tissues and waste streams. This guide provides the essential, step-by-step operational logistics required to safely manage, neutralize, and dispose of this chemical, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profile & Hazard Mechanistic Causality

Before implementing a disposal protocol, it is critical to understand why this specific compound behaves the way it does.

PropertySpecification
Chemical Name 3,6-Dihydro-2H-pyran-2-carboxylic acid
CAS Number 116233-54-6[2]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [2]
GHS Classification Danger (H314: Causes severe skin burns and eye damage)
UN Transport Number UN 3265 (Corrosive liquid/solid, acidic, organic, n.o.s.)[2]
Storage Logistics Sealed in dry environment, store at -20°C[2]
Mechanistic Causality of Tissue Damage

Why does 3,6-dihydro-2H-pyran-2-carboxylic acid carry a severe H314 burn hazard? With a pKa of approximately 4.07[3], it is thermodynamically a moderately strong organic acid. However, its danger lies in its kinetics. The dihydropyran ring imparts significant lipophilicity to the molecule. This allows the un-ionized acid to rapidly bypass the lipid bilayers of the skin's stratum corneum. Once it reaches the aqueous intracellular environment, the acid dissociates, causing a precipitous drop in localized pH. This rapid acidification denatures cellular proteins and induces deep coagulative necrosis before physiological buffers can intervene.

Operational Insight: Because of this lipophilicity, standard latex gloves fail to provide an adequate barrier. Heavy-duty nitrile or neoprene gloves must be utilized to prevent permeation.

Pre-Disposal Logistics & Material Compatibility

Improper storage of waste can lead to container failure. The compound must be stored at -20°C[2] to prevent thermal degradation, decarboxylation, or ring-opening reactions that can slowly build pressure in sealed containers over time.

Material Compatibility: Always use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) for both primary storage and waste containerization. According to chemical compatibility standards, HDPE exhibits excellent resistance to organic acids, showing little to no structural damage or embrittlement even after 30 days of constant exposure[4]. Do not use metal containers, as the acid will corrode the metal, generating flammable hydrogen gas.

Step-by-Step Disposal Workflows

To ensure absolute safety, every protocol described below is designed as a self-validating system —meaning the workflow includes built-in objective checks to confirm the chemical state before proceeding to the next step.

Workflow A: Aqueous Waste Neutralization (< 5% Concentration)
  • Preparation: Transfer the aqueous waste to a secondary containment tray within a certified chemical fume hood. Ensure no oxidizing agents, cyanides, or sulfides are present in the hood to prevent toxic gas generation.

  • Titration Setup: Prepare a 1M solution of Sodium Bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is specifically chosen over strong bases like NaOH to prevent highly exothermic neutralization spikes that could cause localized boiling, splattering, or aerosolization of the acid.

  • Neutralization: Slowly add the 1M NaHCO₃ dropwise to the acid waste while maintaining continuous magnetic stirring.

  • Self-Validation Checkpoint: Observe the reaction for effervescence (CO₂ gas evolution). The cessation of bubbling serves as the primary visual indicator of neutralization. To self-validate the system, test the solution with wide-range pH indicator paper. The protocol is only complete when the paper confirms a stable pH between 6.0 and 8.0.

  • Containerization: Once validated, transfer the neutralized solution into an HDPE carboy designated for non-halogenated aqueous waste.

Workflow B: Organic Solvent Mixture Disposal
  • Assessment: Identify if the acid is dissolved in organic solvents (e.g., dichloromethane, methanol, ethyl acetate).

  • Protocol Deviation Warning: Do NOT attempt to neutralize organic mixtures with aqueous bases.

    • Causality: Biphasic neutralizations can lead to unpredictable exothermic reactions, emulsion formation, and dangerous pressure buildup in sealed waste containers.

  • Direct Containerization: Funnel the mixture directly into a dedicated, chemically compatible HDPE waste container.

  • Labeling & Compliance: Label the container strictly as "Hazardous Waste - Corrosive Liquid, Acidic, Organic, n.o.s. (UN 3265)"[2].

  • EHS Transfer: Store the container in a designated secondary containment area until collected by Environmental Health and Safety (EHS) or an approved disposal facility.

DisposalTree Start Waste Generation: 3,6-Dihydro-2H-pyran-2-carboxylic acid CheckState Assess Waste State Start->CheckState Aqueous Aqueous Solution (< 5% conc.) CheckState->Aqueous Organic Organic Solvent Mixture CheckState->Organic Solid Pure Solid/Viscous Residue CheckState->Solid Neutralize Neutralize to pH 6-8 with 1M NaHCO3 Aqueous->Neutralize OrganicWaste Organic Waste Stream (Class 8 Corrosive) Organic->OrganicWaste SolidWaste Solid Hazardous Waste (Class 8 Corrosive) Solid->SolidWaste AqueousWaste Aqueous Waste Stream (Non-Halogenated) Neutralize->AqueousWaste EHS Transfer to EHS in HDPE/PTFE Containers AqueousWaste->EHS OrganicWaste->EHS SolidWaste->EHS

Caption: Decision tree for the proper segregation and disposal of 3,6-dihydro-2H-pyran-2-carboxylic acid.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate and methodical action is required to prevent structural damage to laboratory surfaces and severe personnel injury.

  • Evacuate and Assess: Clear the immediate area. Assess the volume and state (solid vs. solution) of the spill.

  • Don Class 8 PPE: Equip heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a highly resistant lab coat.

  • Containment: Surround the spill with an inert, acid-compatible absorbent (e.g., dry sand or diatomaceous earth).

    • Causality: Never use combustible materials like sawdust or paper towels, as concentrated organic acids can trigger exothermic degradation of cellulose, leading to a fire hazard.

  • Neutralization: Carefully broadcast solid NaHCO₃ powder over the spill, working from the outside perimeter inward to prevent spreading.

  • Self-Validation Checkpoint: Wait for all visible effervescence to cease. Spray lightly with water if the solid acid requires moisture to react with the bicarbonate. Check the slurry with pH paper to ensure a neutral state.

  • Collection: Sweep the neutralized slurry using a plastic (non-sparking, non-corroding) dustpan and brush. Deposit the waste into a wide-mouth HDPE container, label as UN 3265 hazardous waste[2], and transfer to EHS.

SpillResponse Spill Spill Detected PPE Don Class 8 PPE (Nitrile, Goggles) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize (NaHCO3) Contain->Neutralize Collect Containerize (UN 3265) Neutralize->Collect Dispose Transfer to EHS Collect->Dispose

Caption: Step-by-step emergency spill response workflow for corrosive organic acid containment.

References

  • Calpaclab. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from[Link]

  • Chemistry-Chemists / Springer. (n.d.). Dictionary of Organic Compounds, Eighth Supplement (pKa & Physical Properties). Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). Blasticidin S | C17H26N8O5 | CID 170012. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dihydro-2H-pyran-2-carboxylic acid
Reactant of Route 2
3,6-dihydro-2H-pyran-2-carboxylic acid
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